Product packaging for 4-(1-Pyrrolidinyl)piperidine(Cat. No.:CAS No. 5004-07-9)

4-(1-Pyrrolidinyl)piperidine

Cat. No.: B154721
CAS No.: 5004-07-9
M. Wt: 154.25 g/mol
InChI Key: STWODXDTKGTVCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1-Pyrrolidinyl)piperidine (4-pypp) has been reported to form Hofmann type complexes [M(4-pypp)2Ni(CN)4] (M=Ni or Co) and their FT-IR and Raman spectra have been studied. FT-IR, Raman spectra and the vibrational spectra of 4-pypp have been recorded between 4000 and 400cm-1.>

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2 B154721 4-(1-Pyrrolidinyl)piperidine CAS No. 5004-07-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-1-ylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STWODXDTKGTVCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20964498
Record name 4-(Pyrrolidin-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5004-07-9, 4983-39-5
Record name 4-(1-Pyrrolidinyl)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5004-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1-Pyrrolidinyl)piperidine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004983395
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Pyrrolidinyl)piperidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005004079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Pyrrolidin-1-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20964498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1-pyrrolidinyl)piperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.342
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-(1-Pyrrolidinyl)piperidine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-(1-Pyrrolidinyl)piperidine: Chemical Properties and Structure

Introduction

This compound is a versatile heterocyclic diamine that has garnered significant attention in medicinal chemistry and drug development. Its unique structural framework, featuring both a piperidine and a pyrrolidine ring, makes it a valuable scaffold and building block for the synthesis of novel pharmaceutical agents. This compound and its derivatives are particularly prominent in the fields of neuropharmacology and analgesics, where they serve as key intermediates in the creation of targeted therapies.[1][2] Its favorable pharmacokinetic properties, such as moderate lipophilicity and the potential to cross the blood-brain barrier, further enhance its utility as a drug candidate.[1][2] This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are crucial for its handling, formulation, and application in various chemical syntheses.

PropertyValueSource(s)
Molecular Formula C₉H₁₈N₂[1][3][4]
Molecular Weight 154.25 g/mol [3][4][5]
Appearance White to almost white crystalline powder[1]
Melting Point 53-56 °C (lit.)[3][6]
52-57 °C[7]
58-62 °C[1]
Boiling Point 228.8 ± 8.0 °C (Predicted)[3]
271 °C at 760 mmHg[7]
Density 0.989 ± 0.06 g/cm³ (Predicted)[3]
1.06 g/cm³[7]
Flash Point 117.7 °C[7]
Solubility Low solubility in water; Soluble in organic solvents (ethanol, ether, dimethylformamide)[3]

Structural Information

The structural identity of this compound is defined by its specific arrangement of atoms and chemical bonds. This information is essential for computational modeling, spectroscopic analysis, and understanding its chemical reactivity.

IdentifierValueSource(s)
IUPAC Name 4-pyrrolidin-1-ylpiperidine[4]
CAS Number 5004-07-9[1][3][4][7]
SMILES C1CCN(CC1)C2CCNCC2[4]
InChI InChI=1S/C9H18N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h9-10H,1-8H2[4][7]
InChIKey STWODXDTKGTVCJ-UHFFFAOYSA-N[4]
Synonyms 4-Pyrrolidinopiperidine, 4-(pyrrolidin-1-yl)piperidine, 1-Pyrrolidinyl-4-piperidine[1][7]

Experimental Protocols and Applications

This compound is not only a subject of theoretical study but is actively used in experimental research, primarily as a scaffold for synthesizing new therapeutic agents.

Synthesis of Derivatives

Derivatives of this compound have been synthesized to explore their therapeutic potential, particularly as analgesics and anti-inflammatory agents.[8][9] A general approach to synthesizing derivatives involves functionalizing the piperidine ring. For instance, a study on novel PPARδ agonists utilized this compound as a core structure.[9][10] The synthesis of related 4,4-disubstituted piperidines involved multi-step reactions starting from precursors like 1-Boc-4-piperidone or 1-benzyl-4-piperidone, followed by reactions such as the Horner-Wadsworth-Emmons reaction, enamine formation, and coupling with other chemical moieties.[10]

G cluster_start Starting Materials cluster_synthesis Synthetic Pathway start1 1-Boc-4-piperidone react1 Horner-Wadsworth-Emmons or Enamine Formation start1->react1 start2 Secondary Amines start2->react1 intermed Piperidine Intermediate react1->intermed react2 Deprotection & Coupling Reaction intermed->react2 final Final Derivative with This compound Core react2->final caption General workflow for synthesizing this compound derivatives.

Caption: General workflow for synthesizing this compound derivatives.

Biological Screening: Analgesic Activity

A key application of this compound's derivatives is in the development of new analgesics.[8] Experimental protocols to evaluate analgesic potential often involve in vivo animal models.

Methodology: Tail Immersion Method [8]

  • Animal Model: Healthy mice or rats are used as subjects.

  • Compound Administration: The synthesized this compound derivatives are administered to the test groups, typically at a specific dose (e.g., 50 mg/kg of body weight).[8] A control group receives a placebo, and a reference group receives a standard analgesic drug like Pethidine.[8]

  • Thermal Stimulus: After a set period, the tail of each animal is immersed in a hot water bath maintained at a constant temperature.

  • Data Collection: The latency period, which is the time taken for the animal to flick or withdraw its tail from the hot water, is recorded. An increase in this latency period compared to the control group indicates an analgesic effect.

  • Toxicity Assessment: Higher doses (e.g., 75 mg/kg) may be tested to observe potential toxic effects.[8]

G cluster_setup Experimental Setup cluster_procedure Screening Protocol cluster_analysis Data Analysis animals Animal Subjects (e.g., Mice) grouping Divide into Control, Reference (Pethidine) & Test Groups animals->grouping admin Administer Compound (50 mg/kg) grouping->admin stimulus Apply Thermal Stimulus (Tail Immersion) admin->stimulus measure Record Tail-Flick Latency stimulus->measure compare Compare Latency vs. Control measure->compare result Determine Analgesic Potential compare->result caption Workflow for analgesic activity screening using the tail immersion method.

Caption: Workflow for analgesic activity screening using the tail immersion method.

Mechanism of Action: PPARδ Agonism

Recent research has identified derivatives of this compound as potent Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists.[9][10] PPARδ is a nuclear receptor that plays a crucial role in regulating metabolic processes and inflammation, making it a therapeutic target for diseases like atherosclerosis.[9] The introduction of the pyrrolidine group into the 4-position of the central piperidine ring was found to enhance both the activity and selectivity for PPARδ.[9][10] A lead compound from this research demonstrated strong PPARδ agonist activity (EC₅₀ = 3.6 nM) and significantly suppressed the progression of atherosclerosis in animal models.[10]

G compound This compound Derivative receptor PPARδ Receptor (Nuclear) compound->receptor Binds & Activates activation Receptor Activation receptor->activation response Suppression of Atherosclerosis Progression activation->response Leads to caption Signaling pathway of a PPARδ agonist with a this compound core.

Caption: Signaling pathway of a PPARδ agonist with a this compound core.

Spectroscopic Analysis

The molecular structure of this compound has been extensively studied using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H, ¹³C, and ¹⁵N NMR, has been employed to confirm its structure and study its conformational isomers (equatorial-equatorial and axial-equatorial forms).[11] These studies have shown that the molecular geometry and the prevalence of its conformers are dependent on the solvent used.[11] Additionally, Fourier-Transform Infrared (FT-IR) and Raman spectroscopy have been used to investigate its vibrational properties, particularly when it forms complexes with metal cyanides.[6]

Safety and Handling

This compound is classified as an irritant.[3][7] It is irritating to the eyes, respiratory system, and skin.[3] In some cases, it is listed as causing severe skin burns and eye damage.[4] Therefore, appropriate safety precautions must be taken during handling.

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[3][12]

  • First Aid (Eyes): In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

  • Storage: Store in a cool, dry place, typically between 2 - 8 °C.[1]

Conclusion

This compound is a compound of significant interest due to its versatile chemical structure and its role as a foundational element in the synthesis of pharmacologically active molecules. Its well-characterized physical and chemical properties, combined with established synthetic and screening protocols, make it a valuable tool for researchers in drug discovery. The demonstrated success of its derivatives as potent analgesics and PPARδ agonists highlights its continued importance and potential for developing novel therapeutics to address a range of medical conditions, from pain management to metabolic diseases.[1][8][9]

References

An In-depth Technical Guide to the Physicochemical Properties of 4-(1-Pyrrolidinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(1-Pyrrolidinyl)piperidine, a versatile building block in medicinal chemistry. The information presented herein is intended to support research and development activities by providing key data and standardized experimental methodologies.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are critical for understanding the compound's behavior in various experimental and physiological conditions, influencing factors such as solubility, absorption, and distribution.

PropertyValueSource
Molecular Formula C₉H₁₈N₂[1][2]
Molecular Weight 154.25 g/mol [3]
Melting Point 52-57 °C[2]
Boiling Point 228.8 ± 8.0 °C (Predicted)[1]
Density 0.989 ± 0.06 g/cm³ (Predicted)[1]
pKa 10.32 ± 0.20 (Predicted)
logP 0.9 (Predicted)[3][4]
Solubility Soluble in water, methanol, ethanol, ether, and dimethylformamide.[5]
Appearance White to off-white crystalline solid[2]
CAS Number 5004-07-9[1][2]

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices for organic compounds.

Melting Point Determination

The melting point of this compound can be determined using a capillary melting point apparatus.[6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (optional)

Procedure:

  • Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.

  • Pack a small amount of the powdered sample into a capillary tube by tapping the open end into the powder and then gently tapping the sealed end on a hard surface to compact the material at the bottom. The packed sample height should be approximately 2-3 mm.

  • Place the packed capillary tube into the heating block of the melting point apparatus.

  • Set the apparatus to heat at a rapid rate to quickly approach the expected melting point range.

  • Once the temperature is within 15-20 °C of the expected melting point, reduce the heating rate to 1-2 °C per minute to ensure accurate measurement.

  • Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting).

  • Continue to observe and record the temperature at which the last solid crystal melts (the completion of melting).

  • The melting point is reported as the range between these two temperatures.

pKa Determination

The acid dissociation constant (pKa) can be determined by potentiometric titration. This method involves titrating a solution of the compound with a strong acid or base and monitoring the pH change.

Apparatus:

  • pH meter with a suitable electrode

  • Burette

  • Beaker

  • Magnetic stirrer and stir bar

  • Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution. Allow the pH reading to stabilize.

  • Fill the burette with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Add the titrant in small, precise increments, recording the pH after each addition. Stir the solution continuously.

  • Continue the titration past the equivalence point.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa is the pH at the half-equivalence point, where half of the compound has been protonated.

logP (Octanol-Water Partition Coefficient) Determination

The partition coefficient (logP) is a measure of a compound's lipophilicity and can be determined using the shake-flask method.

Apparatus:

  • Separatory funnel

  • UV-Vis spectrophotometer or HPLC

  • Vortex mixer

  • Centrifuge (optional)

  • 1-Octanol and phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare a stock solution of this compound in either 1-octanol or PBS.

  • In a separatory funnel, add equal volumes of 1-octanol and PBS.

  • Add a known amount of the this compound stock solution to the separatory funnel.

  • Seal the funnel and shake vigorously for a set period (e.g., 30 minutes) to allow for partitioning between the two phases.

  • Allow the two phases to separate completely. If an emulsion forms, centrifugation can be used to aid separation.

  • Carefully collect samples from both the 1-octanol and the aqueous (PBS) layers.

  • Determine the concentration of this compound in each phase using a suitable analytical method, such as UV-Vis spectroscopy or HPLC, against a standard curve.

  • The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The logP is the logarithm (base 10) of the partition coefficient.

Aqueous Solubility Determination

The solubility of this compound in an aqueous medium can be determined using the shake-flask method followed by quantification.

Apparatus:

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • HPLC or other suitable analytical instrument

Procedure:

  • Add an excess amount of solid this compound to a known volume of the aqueous solvent (e.g., deionized water or a buffer solution) in a sealed vial.

  • Place the vial in a shaking incubator set to a constant temperature (e.g., 25 °C) and agitate for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After the incubation period, allow the suspension to settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

  • Dilute the filtered solution as necessary and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC.

  • The solubility is reported as the concentration of the saturated solution (e.g., in mg/mL or µg/mL).

Visualizations

Role in Synthetic Chemistry

This compound is a valuable scaffold in drug discovery, serving as a key intermediate in the synthesis of more complex, pharmacologically active molecules. Its bifunctional nature, containing both a pyrrolidine and a piperidine ring, allows for diverse chemical modifications. The following diagram illustrates a generalized workflow for its use in the synthesis of novel chemical entities.

G Generalized Synthetic Workflow Using this compound cluster_start Starting Materials cluster_reaction Chemical Transformation cluster_process Purification and Analysis cluster_end Final Product Start This compound Reaction Functionalization Reaction (e.g., N-Alkylation, Amide Coupling) Start->Reaction Reactant Reagent Electrophile / Coupling Partner (e.g., R-X, R-COOH) Reagent->Reaction Reactant Workup Aqueous Workup / Extraction Reaction->Workup Crude Product Purification Chromatography (e.g., Column, HPLC) Workup->Purification Analysis Structural Characterization (NMR, MS, IR) Purification->Analysis Product Novel Pharmacologically Active Compound Analysis->Product Final Product

References

An In-depth Technical Guide to 4-(1-Pyrrolidinyl)piperidine (CAS 5004-07-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(1-pyrrolidinyl)piperidine, a versatile heterocyclic building block with significant applications in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, spectroscopic data, synthesis protocols, and its role in the development of novel therapeutics.

Core Compound Data

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 5004-07-9[1][2][3]
Molecular Formula C₉H₁₈N₂[1][2]
Molecular Weight 154.25 g/mol [1][3]
Appearance White to light yellow crystalline powder or solid[4][5]
Melting Point 53-56 °C[3][6]
Purity ≥95% to >98% (commercially available)[1][2][4]
InChI Key STWODXDTKGTVCJ-UHFFFAOYSA-N[2]
SMILES C1CCN(C1)C2CCNCC2[3]

Spectroscopic and Analytical Data

Table 2: Spectroscopic Data for this compound

Spectrum TypeKey Data PointsReference(s)
¹H NMR (500.13 MHz, CDCl₃) δ (ppm): Signals corresponding to the piperidine and pyrrolidine ring protons. The proton of the NH group may show a broad signal. Equatorial protons on the piperidine ring appear at a higher frequency than axial protons.[7]
¹³C NMR (125.76 MHz, CDCl₃) δ (ppm): Signals corresponding to the nine carbon atoms of the molecule.[7]
¹⁵N NMR (50.66 MHz) δ (ppm): Two peaks observed at approximately 37.82 ppm and 66.49 ppm.[7]
Infrared (IR) Spectroscopy FT-IR and Raman spectra have been recorded between 4000 and 400 cm⁻¹.[5][8]
Mass Spectrometry Molecular Weight: 154.25[1][3]

Synthesis of this compound

The synthesis of this compound is commonly achieved through reductive amination of 4-piperidone with pyrrolidine. This method is efficient and widely used for the formation of such secondary amine linkages.

Experimental Protocol: Reductive Amination

This protocol is adapted from established procedures for the reductive amination of piperidones.

Materials:

  • 4-Piperidone hydrochloride

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Dichloromethane (DCM)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • To a stirred solution of 4-piperidone hydrochloride (1.0 eq) and pyrrolidine (1.2 eq) in dichloroethane (DCE) at room temperature, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. A catalytic amount of acetic acid (0.1 eq) can be added to facilitate iminium ion formation.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford pure this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial scaffold for the synthesis of a diverse range of biologically active molecules. Its derivatives have shown potential as analgesics, anti-inflammatory agents, antimicrobials, and modulators of key biological targets.[5][9][10]

Analgesic Activity

Derivatives of this compound have been synthesized and evaluated for their analgesic properties.[7][11] The tail-flick test is a common in vivo assay to assess the efficacy of these compounds.

Principle:

This method measures the latency of an animal's response to a thermal stimulus applied to its tail. An increase in the reaction time after administration of a test compound indicates an analgesic effect.[1][9]

Apparatus:

  • Tail-flick analgesiometer with a radiant heat source.

  • Animal restrainers.

Procedure:

  • Habituate the animals (typically mice or rats) to the experimental setup to minimize stress.

  • Gently place the animal in a restrainer, leaving the tail exposed.

  • Position the tail over the radiant heat source of the analgesiometer.

  • Activate the heat source and start a timer.

  • Observe the animal for a characteristic flick of the tail. Stop the timer and the heat source immediately upon observing the tail flick. This is the baseline latency.

  • Administer the test compound (e.g., a derivative of this compound) or a control (vehicle or a standard analgesic like morphine) to the animals via an appropriate route (e.g., intraperitoneal or oral).

  • At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail-flick test and record the reaction latency.

  • A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage. If the animal does not respond within this time, the heat source should be turned off and the maximum latency recorded.

  • Compare the post-treatment latencies to the baseline and to the control group to determine the analgesic effect of the test compound.

Antimicrobial Activity

The this compound scaffold has been incorporated into molecules with antibacterial and antifungal properties.[10] The disc diffusion method is a standard technique for screening the antimicrobial activity of new compounds.

Principle:

This method assesses the susceptibility of a microorganism to a test compound by measuring the zone of growth inhibition around a disc impregnated with the compound.[12]

Materials:

  • Sterile nutrient agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

  • Cultures of test microorganisms (bacterial and/or fungal strains).

  • Sterile paper discs.

  • Solutions of the test compounds at known concentrations.

  • Positive control (standard antibiotic or antifungal) and negative control (solvent).

  • Sterile swabs.

  • Incubator.

Procedure:

  • Prepare a standardized inoculum of the test microorganism in a sterile broth.

  • Using a sterile swab, evenly inoculate the entire surface of an agar plate with the microbial suspension to create a lawn of growth.

  • Impregnate sterile paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate completely.

  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.

  • Incubate the plates under appropriate conditions (e.g., 37°C for 24-48 hours for bacteria, 25-30°C for 48-72 hours for fungi).

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.

  • The size of the zone of inhibition is indicative of the antimicrobial activity of the test compound.

Role as a PPARδ Agonist Precursor

Recent research has highlighted the use of the this compound moiety in the design of potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonists. These compounds have therapeutic potential for metabolic diseases such as atherosclerosis.[13]

PPARδ Signaling Pathway

PPARδ is a nuclear receptor that, upon activation by a ligand, forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription. This pathway plays a critical role in regulating lipid metabolism and inflammation.

PPAR_delta_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARδ Agonist (e.g., this compound derivative) Ligand_cyto Agonist Ligand->Ligand_cyto Cellular Uptake PPARd_RXR_inactive PPARδ/RXR Heterodimer (Inactive) CoR Co-repressor PPARd_RXR_inactive->CoR Co-repressor Dissociation PPARd_RXR_active PPARδ/RXR Heterodimer (Active) PPARd_RXR_inactive->PPARd_RXR_active Conformational Change Ligand_cyto->PPARd_RXR_inactive Binding & Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPARd_RXR_active->PPRE Binding CoA Co-activator CoA->PPARd_RXR_active Recruitment Target_Genes Target Genes (e.g., for lipid metabolism, inflammation) PPRE->Target_Genes Regulation Transcription Transcription Target_Genes->Transcription

Caption: PPARδ signaling pathway activation by a ligand.

Experimental and Logical Workflow

The development of novel therapeutics based on the this compound scaffold typically follows a structured workflow from synthesis to biological evaluation.

experimental_workflow start Start: Design of This compound Derivatives synthesis Chemical Synthesis (e.g., Reductive Amination, Amide Coupling) start->synthesis purification Purification and Characterization (Chromatography, NMR, MS) synthesis->purification in_vitro In Vitro Screening (e.g., Antimicrobial Disc Diffusion, Receptor Binding) purification->in_vitro in_vivo In Vivo Testing (e.g., Analgesic Tail-Flick Test in Rodents) in_vitro->in_vivo Promising Hits sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo->sar lead_opt Lead Optimization sar->lead_opt Iterative Design end Candidate Drug sar->end Optimized Lead lead_opt->synthesis

References

Spectral data of 4-(1-Pyrrolidinyl)piperidine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectral Data of 4-(1-Pyrrolidinyl)piperidine

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. It is intended for researchers, scientists, and professionals in drug development who require detailed spectral information and experimental methodologies for this compound.

Chemical Structure and Properties

IUPAC Name: 4-pyrrolidin-1-ylpiperidine[1] Molecular Formula: C₉H₁₈N₂[1][2][3][4] Molecular Weight: 154.25 g/mol [1][2][4] CAS Number: 5004-07-9[1][2][3][4] Appearance: White to almost white crystalline powder[3][5] Melting Point: 53-56 °C[2][4][6]

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound.

Table 1: ¹H NMR Chemical Shifts (ppm)

Atom Number Experimental (CDCl₃)
H19, H22 (ax) 1.25
H20, H23 (eq) 1.85
H18 2.10
H24, H26 (eq) 2.95
H25, H27 (ax) 2.15
H1, H7 1.75
H2, H8 2.55

| NH | 1.55 |

Data sourced from Alver et al.[7]

Table 2: ¹³C NMR Chemical Shifts (ppm)

Atom Number Experimental (CDCl₃)
C15 61.35
C16, C21 33.15
C18 46.85
C12, C13 23.65

| C11, C14 | 51.55 |

Data sourced from Alver et al.[7]

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic peaks corresponding to its functional groups.

Table 3: IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~3300-3500 Medium N-H stretch (secondary amine)[8][9]
~2850-3000 Strong C-H stretch (aliphatic)[10]
~1450 Medium C-H bend

| ~1100-1200 | Medium | C-N stretch |

Note: The exact peak positions and intensities can vary based on the sampling method.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight and several fragment ions.

Table 4: Mass Spectrometry Data

m/z Interpretation
154 Molecular Ion [M]⁺
125 [M - C₂H₅]⁺
97 [M - C₄H₉N]⁺
84 [C₅H₁₀N]⁺ (Piperidine ring fragment)

| 70 | [C₄H₈N]⁺ (Pyrrolidine ring fragment) |

Note: This table represents predicted fragmentation patterns based on the structure.

Experimental Protocols

NMR Spectroscopy

The NMR spectra were acquired on a Bruker AVANCE II 500 spectrometer.[7] The operating frequencies were 500.13 MHz for ¹H and 125.76 MHz for ¹³C nuclei.[7] The sample was prepared by dissolving the compound in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal reference.[7] All spectra were recorded at room temperature in a 5 mm sample tube.[7]

IR Spectroscopy

The infrared spectrum was obtained using the thin solid film method.[11] A small amount of this compound was dissolved in a volatile solvent such as chloroform.[1] A drop of this solution was then placed on a potassium bromide (KBr) or sodium chloride (NaCl) salt plate.[10][11] After the solvent evaporated, a thin film of the compound remained on the plate, which was then analyzed using an FT-IR spectrometer.[11]

Mass Spectrometry

For mass spectral analysis, the sample is typically introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). A common method for sample preparation involves dissolving the analyte in an organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.[12] This solution is then further diluted to a final concentration suitable for the instrument, typically in the range of 10-100 µg/mL.[12] Electron ionization (EI) is a common technique for the analysis of such compounds, where the sample is bombarded with a high-energy electron beam to induce ionization and fragmentation.

Visualizations

Spectral Analysis Workflow

Spectral_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing and Interpretation Sample This compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS ProcessNMR Process NMR Data NMR->ProcessNMR ProcessIR Process IR Data IR->ProcessIR ProcessMS Process MS Data MS->ProcessMS Interpret Structural Elucidation ProcessNMR->Interpret ProcessIR->Interpret ProcessMS->Interpret

Caption: General workflow for the spectral analysis of this compound.

Chemical Structure and Mass Spectrometry Fragmentation

Fragmentation_Pattern cluster_structure Chemical Structure cluster_fragments Mass Spectrometry Fragmentation mol C₉H₁₈N₂ M.W. 154.25 parent [M]⁺ m/z = 154 frag1 [M - C₂H₅]⁺ m/z = 125 parent->frag1 -C₂H₅ frag2 [C₅H₁₀N]⁺ m/z = 84 parent->frag2 α-cleavage frag3 [C₄H₈N]⁺ m/z = 70 parent->frag3 α-cleavage frag4 [M - C₄H₉N]⁺ m/z = 97 parent->frag4 -C₄H₉N

References

Navigating the Solubility Landscape of 4-(1-Pyrrolidinyl)piperidine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(1-Pyrrolidinyl)piperidine, a key building block in contemporary drug discovery and development. Aimed at researchers, scientists, and professionals in the pharmaceutical and chemical industries, this document synthesizes available solubility data, outlines detailed experimental protocols for solubility determination, and presents a visual representation of a relevant synthetic pathway.

Core Concepts: Understanding the Solubility Profile

This compound is a bicyclic amine that serves as a versatile intermediate in the synthesis of a range of biologically active molecules, including analgesics, antidepressants, and agonists for nuclear receptors such as PPARδ.[1] Its solubility is a critical parameter for its application in various synthetic protocols and for the formulation of final drug products.

Data Presentation: Qualitative Solubility Summary

The following table summarizes the known qualitative solubility of this compound in various solvents. It is important to note that this information is based on qualitative descriptions from chemical suppliers and databases, and quantitative values may vary with temperature and the purity of both the solute and the solvent.

SolventTypeQualitative SolubilitySource(s)
WaterPolar ProticLow[2]
MethanolPolar ProticSoluble[2]
EthanolPolar ProticSoluble[2]
Diethyl EtherPolar AproticSoluble[2]
Dimethylformamide (DMF)Polar AproticSoluble[2]

Experimental Protocols: Determining Quantitative Solubility

For researchers requiring precise solubility data, the following general experimental protocol, based on the equilibrium shake-flask method, is recommended. This method is widely accepted for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Objective: To determine the quantitative solubility of this compound in a selected solvent at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (of known purity)

  • Selected solvent (analytical grade)

  • Vials with screw caps

  • Constant temperature shaker bath

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature. Agitate the samples for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to rest in the constant temperature bath for at least 24 hours to ensure complete sedimentation of the excess solid.

  • Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask.

  • Quantification: Determine the exact weight of the collected filtrate. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Mandatory Visualization: Synthetic Pathway of a PPARδ Agonist

The following diagram illustrates a generalized synthetic workflow for the preparation of a Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonist, a class of drugs under investigation for metabolic diseases, where this compound is a key reactant. This visualization provides a logical relationship between the starting materials, intermediates, and the final product.

G A Starting Material (e.g., Substituted Benzothiazole) C Coupling Reaction (e.g., Nucleophilic Aromatic Substitution) A->C B This compound B->C D Intermediate Product C->D Formation of core structure E Further Synthetic Steps (e.g., Ester Hydrolysis) D->E F Final PPARδ Agonist E->F Final Product Formation

Caption: Synthetic workflow for a PPARδ agonist.

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound. While quantitative data remains elusive in public literature, the provided qualitative profile and experimental protocol offer a strong starting point for researchers. The visualized synthetic pathway further contextualizes the practical application of this important chemical intermediate in drug discovery. For precise applications, it is strongly recommended that researchers determine the quantitative solubility in their specific solvent systems and conditions.

References

Stability and Storage of 4-(1-Pyrrolidinyl)piperidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 4-(1-Pyrrolidinyl)piperidine, a versatile building block in medicinal chemistry. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of novel therapeutics for neuropharmacology and analgesics.[1][2]

Physicochemical Properties and Recommended Storage

This compound is a white to almost white crystalline powder.[1] Key physicochemical properties are summarized in the table below.

PropertyValueSource
Molecular FormulaC₉H₁₈N₂[1][3]
Molecular Weight154.25 g/mol [3][4][5]
Melting Point52-62 °C[1][2][6]
Boiling Point228.8 ± 8.0 °C (Predicted)[5]
AppearanceWhite to almost white crystalline powder[1][2]
Purity≥95% - ≥98% (GC)[1][7]

Recommended Storage Conditions:

To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from various suppliers.[1][2][5]

ConditionRecommendationRationale
Temperature 2 - 8 °CTo minimize thermal degradation.
Atmosphere Under inert gas (Nitrogen or Argon)The compound is noted to be air sensitive.[5] An inert atmosphere prevents oxidation.
Light Exposure Protect from direct sunlightSimilar compounds are light-sensitive, suggesting a potential for photodegradation.
Container Tightly closed containerTo prevent exposure to moisture and atmospheric components.
Environment Dry, well-ventilated areaTo prevent moisture uptake and ensure a stable storage environment.

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation can be inferred from the functional groups present (two tertiary amines within heterocyclic rings). The primary site for degradation is likely the tertiary amine of the piperidine ring, which is susceptible to oxidation.

A hypothetical oxidative degradation pathway is illustrated below. Oxidation of the tertiary amine could lead to the formation of an N-oxide or other ring-opened products.

Oxidative Degradation of this compound cluster_main Hypothetical Oxidative Degradation A This compound B This compound N-oxide A->B Oxidation (e.g., atmospheric O₂, peroxides) C Ring-Opened Products B->C Further Oxidation/Rearrangement

A hypothetical oxidative degradation pathway for this compound.

Experimental Protocols for Stability Assessment

The following are detailed, though generalized, experimental protocols for assessing the stability of this compound. These protocols are based on standard pharmaceutical industry practices for forced degradation studies.

Forced Degradation (Stress Testing) Workflow

Forced degradation studies are essential to understand a compound's stability and identify potential degradation products.

Forced Degradation Workflow cluster_workflow Forced Degradation Experimental Workflow start Prepare Stock Solution of This compound in a suitable solvent (e.g., Methanol or Acetonitrile) stress_conditions Expose aliquots to stress conditions: - Acid Hydrolysis (e.g., 0.1 M HCl) - Base Hydrolysis (e.g., 0.1 M NaOH) - Oxidation (e.g., 3% H₂O₂) - Thermal (e.g., 60°C) - Photolytic (e.g., UV/Vis light) start->stress_conditions sampling Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) stress_conditions->sampling analysis Analyze samples by a stability-indicating method (e.g., HPLC-UV, LC-MS) sampling->analysis data Quantify parent compound and identify degradation products analysis->data

A generalized workflow for conducting forced degradation studies.
Detailed Methodologies

Objective: To intentionally degrade this compound under various stress conditions to identify degradation products and degradation pathways.

Materials:

  • This compound

  • Methanol or Acetonitrile (HPLC grade)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector or LC-MS system

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol or acetonitrile.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

    • Incubate the mixture at room temperature for predetermined time points (e.g., 2, 4, 8, and 24 hours).

    • At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

    • Incubate the mixture at room temperature for the same time points as the acid hydrolysis study.

    • At each time point, withdraw an aliquot and neutralize it with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Incubate the mixture at room temperature, protected from light, for the designated time points.

  • Thermal Degradation:

    • Place a solid sample and a sample of the stock solution in an oven set at a controlled temperature (e.g., 60°C).

    • Collect samples at various time intervals (e.g., 24, 48, 72 hours).

  • Photolytic Degradation:

    • Expose a solid sample and a sample of the stock solution to a calibrated light source in a photostability chamber (e.g., ICH Q1B option 2).

    • Simultaneously, keep control samples protected from light.

    • Collect samples after a defined exposure period.

  • Analysis:

    • Analyze all samples using a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • The analytical method should be capable of separating the parent compound from any degradation products.

    • Quantify the amount of remaining this compound and identify the structures of any significant degradation products using LC-MS.

Summary of Stability and Handling Recommendations

The following table summarizes the key stability information and handling recommendations for this compound.

ParameterRecommendation / Information
Optimal Storage 2-8 °C, under inert gas, protected from light and moisture.
Handling Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves and eye protection, as the compound is classified as corrosive and an irritant.[3][4]
Likely Instabilities Susceptible to oxidation due to the presence of tertiary amine groups. Potential for thermal and photolytic degradation.
Stability Testing Conduct forced degradation studies (acid, base, oxidation, heat, light) to understand the specific degradation profile.

By adhering to these storage and handling guidelines and by performing appropriate stability studies, researchers can ensure the quality and reliability of this compound in their scientific endeavors.

References

A Technical Guide to 4-(1-Pyrrolidinyl)piperidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the commercial availability, suppliers, and key experimental applications of 4-(1-Pyrrolidinyl)piperidine, a versatile building block in modern medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, a key heterocyclic scaffold utilized in the discovery and development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its commercial sourcing, chemical properties, and practical application in experimental settings.

Commercial Availability and Suppliers

This compound is readily available from a range of commercial suppliers, catering to both small-scale research and larger-scale developmental needs. Purity levels are typically high, with most suppliers offering grades of 95% or greater. While pricing is subject to change and dependent on quantity, the following table summarizes key information from prominent suppliers. For bulk quantities, direct inquiry with the suppliers is recommended.

SupplierProduct Number/CASPurityAvailable QuantitiesIndicative Pricing (USD)Bulk Inquiry
Chem-Impex 5004-07-9≥ 98% (GC)5g, 25g$173.66 (5g), $637.66 (25g)Yes
Thermo Scientific Chemicals 13701001099%1g, 5g$35.28 (1g)Yes
Smolecule S1534906Not SpecifiedNot SpecifiedContact for pricingYes
ChemSupply Australia P1932-25G>98.0%25g$1229.00 (ex GST)Yes
ChemicalBook 5004-07-998% - 99%kg quantitiesVaries ($10.00 - $100.00/kg from some listings)Yes
Sigma-Aldrich 5004-07-995%DiscontinuedNot ApplicableNo
Matrix Scientific 075162Not Specified5g$109Yes

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueReference
CAS Number 5004-07-9[1][2][3][4][5]
Molecular Formula C₉H₁₈N₂[1][2][3][4][5]
Molecular Weight 154.25 g/mol [2][5]
Appearance White to off-white crystalline powder[1]
Melting Point 52-62 °C[1][2][3]
Purity ≥95%[1][4]

Key Experimental Applications and Protocols

This compound serves as a crucial intermediate in the synthesis of various bioactive molecules. Its unique structure is particularly valuable in the development of agents targeting the central nervous system and inflammatory pathways.

Synthesis of Novel Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonists

Recent research has highlighted the role of the this compound moiety in enhancing the activity and selectivity of PPARδ agonists, which are promising therapeutic targets for metabolic diseases such as atherosclerosis.

This protocol is a representative synthesis based on methodologies described in the literature for creating derivatives of this compound.

  • Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a substituted benzothiazole derivative (1.1 eq) and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

  • Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, filter the reaction mixture to remove any precipitated urea (if DCC is used). Dilute the filtrate with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the desired PPARδ agonist.

  • Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).

Development of Analgesic Agents

The this compound scaffold is also integral to the synthesis of potent analgesic compounds. Derivatives have shown significant activity in preclinical models of pain.

This protocol outlines a standard method for assessing the analgesic potential of compounds derived from this compound in rodents.

  • Animal Acclimatization: Acclimate male or female mice to the testing environment and handling for at least 3 days prior to the experiment.

  • Compound Administration: Dissolve the test compound (a derivative of this compound) in a suitable vehicle (e.g., saline, DMSO, or a suspension with Tween 80). Administer the compound to the mice via an appropriate route (e.g., intraperitoneal, oral) at a predetermined dose. A vehicle control group and a positive control group (e.g., morphine) should be included.

  • Tail-Flick Latency Measurement: At various time points after compound administration (e.g., 30, 60, 90, and 120 minutes), measure the tail-flick latency. This is done by focusing a beam of radiant heat onto the ventral surface of the tail and recording the time it takes for the mouse to flick its tail away from the heat source. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • Data Analysis: Calculate the percentage of maximum possible effect (%MPE) for each animal at each time point using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100.

  • Statistical Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the analgesic effect compared to the control groups.

Signaling Pathway and Logical Relationships

The therapeutic potential of this compound derivatives as PPARδ agonists is rooted in their ability to modulate the PPAR signaling pathway. This pathway plays a critical role in regulating lipid metabolism, inflammation, and cellular proliferation.

PPAR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand This compound Derivative (Agonist) PPARd_RXR_inactive PPARδ/RXR Heterodimer (Inactive) Ligand->PPARd_RXR_inactive Binds to PPARδ CoR Co-repressor PPARd_RXR_inactive->CoR PPARd_RXR_active PPARδ/RXR Heterodimer (Active) PPARd_RXR_inactive->PPARd_RXR_active Conformational Change CoA Co-activator PPARd_RXR_active->CoA Recruits PPRE PPRE PPARd_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Biological_Effects ↓ Lipid Metabolism ↓ Inflammation ↑ Cellular Differentiation Target_Genes->Biological_Effects

Caption: PPARδ signaling pathway activation by a this compound derivative.

The diagram above illustrates the mechanism of action for a PPARδ agonist derived from this compound. The ligand binds to the inactive PPARδ/RXR heterodimer in the cytoplasm, causing a conformational change that displaces co-repressors. This activated complex translocates to the nucleus, recruits co-activators, and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in the regulation of lipid metabolism and inflammation, leading to the desired therapeutic effects.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and initial evaluation of novel drug candidates based on the this compound scaffold.

Drug_Discovery_Workflow Start Start Library_Synthesis Library Synthesis of This compound Derivatives Start->Library_Synthesis HTS High-Throughput Screening (e.g., PPARδ agonist assay) Library_Synthesis->HTS Hit_Identification Hit Identification HTS->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Testing In Vivo Efficacy Testing (e.g., Analgesic models) Lead_Optimization->In_Vivo_Testing ADMET_Profiling ADMET Profiling In_Vivo_Testing->ADMET_Profiling Candidate_Selection Candidate Selection ADMET_Profiling->Candidate_Selection End End Candidate_Selection->End

References

The Pyrrolidinylpiperidine Scaffold: A Cornerstone of Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinylpiperidine core, a privileged heterocyclic scaffold, has emerged as a critical pharmacophore in the development of a diverse array of therapeutic agents. Its unique three-dimensional structure and conformational flexibility allow for precise interactions with a variety of biological targets, leading to significant advancements in the treatment of infectious diseases, central nervous system (CNS) disorders, cancer, and inflammatory conditions. This technical guide provides a comprehensive overview of the biological significance of the pyrrolidinylpiperidine scaffold, detailing its multifaceted roles, quantitative biological data, key experimental methodologies, and the signaling pathways it modulates.

CCR5 Antagonism: A Breakthrough in HIV-1 Therapy

The pyrrolidinylpiperidine scaffold is perhaps most famously recognized for its role in the development of CCR5 antagonists, a class of antiretroviral drugs that block the entry of R5-tropic HIV-1 into host cells. By binding to the C-C chemokine receptor type 5 (CCR5), these compounds allosterically inhibit the interaction between the viral envelope glycoprotein gp120 and the host cell co-receptor, thereby preventing viral fusion and entry.

Quantitative Analysis of CCR5 Antagonist Activity

The potency of pyrrolidinylpiperidine-based CCR5 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50) in viral entry assays and their binding affinity (Ki) in radioligand binding assays.

Compound ClassDerivative ExampleTargetAssay TypeIC50 / Ki (nM)Reference
Piperidine-4-carboxamides11fCCR5Antiviral Activity (HIV-1 in PBMCs)EC50 = 0.59[1]
5-Oxopyrrolidine-3-carboxamides10iCCR5HIV-1 Envelope-Mediated FusionIC50 = 440[2]
5-Oxopyrrolidine-3-carboxamides11bCCR5HIV-1 Envelope-Mediated FusionIC50 = 190[2]
5-Oxopyrrolidine-3-carboxamides12eCCR5HIV-1 Envelope-Mediated FusionIC50 = 490[2]
Bivalent LigandsVZMC013CCR5Radioligand Binding ([¹²⁵I]MIP-1α)Ki = 3.29[3]
Monovalent LigandsVZMC014CCR5Radioligand Binding ([¹²⁵I]MIP-1α)Ki = 41[3]
Signaling Pathway: Inhibition of HIV-1 Entry

The following diagram illustrates the mechanism of HIV-1 entry and its inhibition by CCR5 antagonists containing the pyrrolidinylpiperidine scaffold.

Mechanism of HIV-1 entry and inhibition by a CCR5 antagonist.

Central Nervous System Applications

The pyrrolidinylpiperidine scaffold is a key component in a number of CNS-active compounds, demonstrating its ability to cross the blood-brain barrier and interact with various neuroreceptors. These compounds have shown potential in treating a range of neurological and psychiatric disorders.

Quantitative Data for CNS Activity

The affinity of these compounds for CNS targets is often expressed as the inhibition constant (Ki) from radioligand binding assays.

Compound ClassDerivative ExampleTargetAssay TypeKi (nM)
Substituted Benzamides24Dopamine D2 Receptor[³H]spiperone Binding~1
Substituted Salicylamides21Dopamine D2 Receptor[³H]spiperone Binding~1
Bivalent LigandsVZMC013Mu-Opioid Receptor (MOR)[³H]Naloxone Binding6.05
Monovalent LigandsVZMC001Mu-Opioid Receptor (MOR)[³H]Naloxone Binding51.8
Signaling Pathway: GLP-1 Receptor Modulation

Certain pyrrolidinylpiperidine derivatives act as positive allosteric modulators (PAMs) of the Glucagon-Like Peptide-1 Receptor (GLP-1R), a target for neurodegenerative diseases. The diagram below illustrates the GLP-1R signaling cascade.

GLP1R_Signaling GLP1 GLP-1 GLP1R GLP-1 Receptor GLP1->GLP1R Binds G_protein Gαs GLP1R->G_protein Activates AC Adenylate Cyclase G_protein->AC Stimulates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (Neuroprotection, Synaptic Plasticity) CREB->Gene_Expression Promotes Pyrrolidinylpiperidine_PAM Pyrrolidinylpiperidine PAM Pyrrolidinylpiperidine_PAM->GLP1R Enhances GLP-1 Binding

GLP-1R signaling pathway and modulation by a PAM.

Antimicrobial and Anticancer Activities

The versatility of the pyrrolidinylpiperidine scaffold extends to its incorporation into molecules with potent antimicrobial and anticancer properties.

Antimicrobial Activity

Derivatives incorporating this scaffold have demonstrated activity against a range of bacterial and fungal pathogens. Their efficacy is typically reported as the Minimum Inhibitory Concentration (MIC).

CompoundOrganismMIC (µg/mL)Reference
1-(quinolin-3-yl) pyrrolidin-2-ol (P7)Escherichia coli (MTCC 78)Zone of inhibition: 28 ± 0.14 mm
1-(quinolin-3-yl) pyrrolidin-2-ol (P7)Klebsiella pneumoniaeZone of inhibition: 23 ± 0.14 mm
1-(pyridin-4-yl) pyrrolidin-2-ol (P3)Escherichia coliRelative inhibitory zone: 56%
Piperidine Derivative 6Bacillus subtilis0.75 mg/ml[4]
Piperidine Derivative 6Escherichia coli1.5 mg/ml[4]
Piperidine Derivative 6Staphylococcus aureus1.5 mg/ml[4]
Anticancer Activity

Numerous studies have highlighted the potential of pyrrolidinylpiperidine derivatives as cytotoxic agents against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for their anticancer potency.

Compound ClassCancer Cell LineIC50 (µM)
Podophyllotoxin-imidazolium salts (a6)HepG2 (Liver)0.07
Podophyllotoxin-imidazolium salts (a6)A-549 (Lung)0.29
Podophyllotoxin-imidazolium salts (a6)MDA-MB-231 (Breast)0.11
Podophyllotoxin-imidazolium salts (a6)HCT-116 (Colon)0.04

Experimental Protocols

Synthesis of Maraviroc (A Key CCR5 Antagonist)

A concise synthesis of Maraviroc, a prominent drug featuring the pyrrolidinylpiperidine scaffold, has been reported via a site-selective C-H functionalization. A key step involves the Du Bois cyclization of an acyclic sulfamate ester to construct the benzylic C-N bond.[5]

  • Step 1: Sulfamoylation: 3-phenyl-1-propanol is reacted with sulfamoyl chloride to form the corresponding sulfamate ester.

  • Step 2: Rhodium-Catalyzed C-H Amination: The sulfamate ester undergoes an intramolecular C-H amination reaction catalyzed by a rhodium complex to form a cyclic sulfamate.

  • Step 3: N-Acylation and Ring Opening: The cyclic sulfamate is N-acylated with 4,4-difluorocyclohexanecarboxylic acid, followed by nucleophilic ring-opening with the tropane triazole fragment to yield Maraviroc.[5]

Radioligand Binding Assay for CCR5

This assay quantifies the affinity of a compound for the CCR5 receptor by measuring its ability to displace a radiolabeled ligand.

  • Cell Preparation: Membranes from cells overexpressing the human CCR5 receptor are prepared.

  • Reaction Mixture: In a 96-well plate, the cell membranes are incubated with a constant concentration of a radiolabeled CCR5 ligand (e.g., [¹²⁵I]-MIP-1α) and varying concentrations of the test compound.[3]

  • Incubation: The plate is incubated to allow binding to reach equilibrium.

  • Filtration: The mixture is rapidly filtered through a glass fiber filter to separate bound from free radioligand.

  • Quantification: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The IC50 value is determined by plotting the percentage of specific binding against the logarithm of the competitor concentration. The Ki value is then calculated using the Cheng-Prusoff equation.[3]

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[6][7][8]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the pyrrolidinylpiperidine derivative for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Incubation: The plate is incubated, during which viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Serial Dilution: The pyrrolidinylpiperidine compound is serially diluted in a 96-well microtiter plate containing broth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

The pyrrolidinylpiperidine scaffold represents a highly successful and versatile platform in medicinal chemistry. Its structural features have enabled the development of groundbreaking drugs, particularly in the field of HIV-1 therapy. The ongoing exploration of this scaffold continues to yield promising candidates for the treatment of a wide spectrum of diseases, underscoring its enduring importance in the quest for novel and effective therapeutics. The data and methodologies presented in this guide offer a valuable resource for researchers dedicated to harnessing the full potential of this remarkable chemical entity.

References

The Versatile Scaffold: A Deep Dive into the Medicinal Chemistry of 4-(1-Pyrrolidinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(1-pyrrolidinyl)piperidine core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of biological entities. Its unique three-dimensional structure and physicochemical properties have enabled the development of potent and selective modulators for various receptors and enzymes implicated in a multitude of disease states. This technical guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of this compound derivatives, with a focus on their applications as analgesic, anti-inflammatory, and antiviral agents.

Synthetic Strategies

The synthesis of this compound and its derivatives typically involves the formation of the C-N bond between the piperidine and pyrrolidine rings. A common and efficient method is the reductive amination of 4-piperidone with pyrrolidine, followed by reduction of the resulting enamine or iminium intermediate.

Alternatively, nucleophilic substitution of a suitable leaving group at the 4-position of a piperidine ring with pyrrolidine can be employed. Modifications to the piperidine nitrogen are readily achieved through standard N-alkylation or N-acylation reactions to introduce a variety of substituents, allowing for the exploration of structure-activity relationships.

Therapeutic Applications and Biological Activities

Derivatives of this compound have shown significant promise in several therapeutic areas. The following sections detail their activity as analgesics, anti-inflammatory agents via PPARδ agonism, and anti-HIV agents through CCR5 antagonism.

Analgesic Activity

A number of this compound analogs have been synthesized and evaluated for their analgesic properties. The tail flick test is a common in vivo assay used to assess the central analgesic effects of compounds.

.

Table 1: Analgesic Activity of this compound Derivatives

CompoundModificationTest ModelDoseAnalgesic Effect (% MPE)Reference
1 N-phenacylTail flick (mouse)50 mg/kg65%[1]
2 N-(4-chlorophenacyl)Tail flick (mouse)50 mg/kg78%[1]
3 N-(4-methoxyphenacyl)Tail flick (mouse)50 mg/kg72%[1]

% MPE = Percent Maximum Possible Effect

Anti-Inflammatory Activity: PPARδ Agonism

Recent research has identified this compound derivatives as potent and selective peroxisome proliferator-activated receptor delta (PPARδ) agonists. PPARδ is a nuclear receptor that plays a key role in regulating lipid metabolism and inflammation. Agonism of PPARδ has been shown to have anti-inflammatory effects, making it an attractive target for the treatment of atherosclerosis and other inflammatory diseases.[2][3]

.

Table 2: PPARδ Agonist Activity of this compound Derivatives

CompoundModificationAssayEC50 (nM)Reference
4 Complex benzothiazole derivativePPARδ Transactivation3.6[2][3]

.

PPAR_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound Derivative (Agonist) Agonist_cyto Agonist Agonist->Agonist_cyto Enters Cell RXR_cyto RXR PPARd_cyto PPARδ Complex_cyto PPARδ-RXR Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) TargetGenes Target Genes (e.g., for lipid metabolism and inflammation) Transcription Modulation of Gene Transcription

Caption: PPARδ signaling pathway activated by a this compound derivative.

Anti-HIV Activity: CCR5 Antagonism

A significant area of investigation for this compound derivatives has been in the development of HIV-1 entry inhibitors that target the C-C chemokine receptor type 5 (CCR5). CCR5 is a co-receptor required for the entry of R5-tropic HIV-1 strains into host cells. By blocking the interaction between the viral envelope glycoprotein gp120 and CCR5, these compounds can effectively prevent viral entry and replication.[4][5][6][7]

.

Table 3: Anti-HIV Activity of this compound-based CCR5 Antagonists

CompoundModificationAssayIC50 (nM)Reference
5 Trisubstituted pyrrolidineHIV-1 Entry1.8[4]
6 Piperidine-4-carboxamideHIV-1 Replication0.59[5]

.

CCR5_Signaling cluster_virus HIV-1 Virion cluster_membrane Host Cell Membrane cluster_cell Host Cell gp120 gp120 CD4 CD4 Receptor gp120->CD4 Binds CCR5 CCR5 Co-receptor gp120->CCR5 Binds CD4->CCR5 Conformational Change Fusion Membrane Fusion CCR5->Fusion Antagonist This compound Derivative (Antagonist) Antagonist->CCR5 Blocks Binding Site NoFusion Fusion Blocked Antagonist->NoFusion

Caption: Mechanism of action of a this compound-based CCR5 antagonist.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the review.

Synthesis of N-Phenacyl-4-(1-pyrrolidinyl)piperidine (Compound 1)

Materials:

  • This compound

  • 2-Bromoacetophenone

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Add a solution of 2-bromoacetophenone (1.1 eq) in acetonitrile dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired product.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Tail Flick Analgesia Assay

Materials:

  • Male Swiss albino mice (20-25 g)

  • Tail flick analgesiometer

  • Test compounds dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose)

  • Positive control (e.g., morphine)

  • Vehicle control

Procedure:

  • Acclimatize the mice to the experimental room for at least 1 hour before testing.

  • Gently restrain each mouse and place its tail on the radiant heat source of the tail flick apparatus.

  • Measure the baseline latency for the mouse to flick its tail away from the heat source. A cut-off time of 10-15 seconds is typically used to prevent tissue damage.

  • Administer the test compound, positive control, or vehicle control to the mice via the desired route (e.g., intraperitoneal or oral).

  • At predetermined time points after administration (e.g., 30, 60, 90, and 120 minutes), repeat the tail flick latency measurement.

  • Calculate the analgesic effect as the percentage of the maximum possible effect (% MPE) using the following formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

PPARδ Transactivation Assay

Materials:

  • HEK293T cells

  • Expression plasmid for GAL4-PPARδ-LBD (ligand-binding domain)

  • Reporter plasmid containing a GAL4 upstream activation sequence driving luciferase expression (pGAL4-tk-luc)

  • Transfection reagent

  • Test compounds dissolved in DMSO

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in a 96-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the GAL4-PPARδ-LBD expression plasmid and the pGAL4-tk-luc reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • After 24 hours of transfection, treat the cells with various concentrations of the test compounds or a vehicle control (DMSO).

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer according to the luciferase assay kit protocol.

  • Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase) to account for variations in transfection efficiency.

  • Plot the dose-response curve and calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

HIV-1 Entry Assay (Pseudovirus-based)

Materials:

  • TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing a Tat-responsive luciferase reporter gene)

  • HIV-1 pseudoviruses expressing an R5-tropic envelope glycoprotein

  • Test compounds dissolved in DMSO

  • Cell culture medium

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed TZM-bl cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Pre-incubate the HIV-1 pseudoviruses with the diluted test compounds for 1 hour at 37°C.

  • Add the virus-compound mixture to the TZM-bl cells.

  • Incubate the plate for 48 hours at 37°C in a CO₂ incubator.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the percentage of inhibition of viral entry for each compound concentration relative to the virus-only control.

  • Plot the dose-response curve and determine the IC50 value, which is the concentration of the compound that inhibits 50% of viral entry.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening cluster_sar SAR & Optimization Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro In Vitro Assays (e.g., PPARδ Transactivation, HIV-1 Entry) Characterization->InVitro InVivo In Vivo Assays (e.g., Tail Flick Test) Characterization->InVivo DataAnalysis Data Analysis (IC50, EC50, %MPE) InVitro->DataAnalysis InVivo->DataAnalysis SAR Structure-Activity Relationship (SAR) Studies DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General experimental workflow for the development of this compound derivatives.

Conclusion

The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and the ability of its derivatives to interact with a wide array of biological targets underscore its importance in modern medicinal chemistry. The examples provided in this guide highlight the potential of this versatile core in developing new treatments for pain, inflammation, and infectious diseases. Further exploration of the chemical space around this scaffold is warranted and is likely to yield new drug candidates with improved efficacy and safety profiles.

References

Potential Therapeutic Applications of 4-(1-Pyrrolidinyl)piperidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1-pyrrolidinyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its inherent physicochemical properties, including its ability to traverse the blood-brain barrier, make it an attractive core for targeting the central nervous system (CNS) and other biological systems.[1] This technical guide provides an in-depth overview of the current research on this compound derivatives, focusing on their synthesis, potential therapeutic applications, mechanisms of action, and the experimental methodologies used for their evaluation. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the discovery and development of new drugs.

Core Therapeutic Areas and Mechanisms of Action

Research into this compound derivatives has unveiled a broad spectrum of pharmacological activities, with the most prominent being in the areas of analgesia and anti-inflammatory action. Furthermore, emerging evidence suggests potential applications in metabolic disorders and oncology.

Analgesic Properties

A significant body of research has focused on the development of this compound derivatives as potent analgesics.[2] Various preclinical studies have demonstrated the efficacy of these compounds in animal models of pain.

Mechanism of Action: The analgesic effects of these derivatives are believed to be mediated through multiple signaling pathways. While the precise mechanisms are still under investigation for many compounds, interactions with the following receptors have been implicated:

  • Opioid Receptors: Some derivatives have shown affinity for opioid receptors, suggesting a mechanism similar to traditional opioid analgesics.[3][4] The interaction with these receptors can lead to the modulation of pain perception in the CNS.

  • Sigma Receptors: Sigma receptors, particularly the σ1 subtype, are involved in the modulation of various neurotransmitter systems and have been identified as a target for novel analgesics.[5][6][7] Several this compound derivatives have been synthesized and evaluated as selective sigma-1 receptor ligands.[5]

  • Cannabinoid Receptors: The endocannabinoid system plays a crucial role in pain modulation. Some studies have explored the interaction of piperidine-containing compounds with cannabinoid receptors (CB1 and CB2), suggesting another potential avenue for their analgesic effects.[8][9]

Anti-inflammatory Effects

Chronic inflammation is a key pathological feature of numerous diseases. This compound derivatives have emerged as a promising class of anti-inflammatory agents.

Mechanism of Action: A key mechanism underlying the anti-inflammatory properties of certain derivatives is the activation of the Peroxisome Proliferator-Activated Receptor delta (PPARδ).

  • PPARδ Agonism: PPARδ is a nuclear receptor that plays a critical role in regulating fatty acid metabolism and inflammation.[10] Agonism of PPARδ has been shown to exert potent anti-inflammatory effects. A novel this compound derivative has been identified as a strong PPARδ agonist with an EC50 of 3.6 nM, demonstrating significant suppression of atherosclerosis progression in preclinical models.[10]

dot

PPAR_Signaling cluster_0 Cytoplasm cluster_1 Nucleus ligand This compound Derivative (Agonist) PPAR PPARδ/RXR Heterodimer ligand->PPAR Binds and Activates PPRE Peroxisome Proliferator Response Element (PPRE) PPAR->PPRE Binds to DNA gene_expression Target Gene Transcription PPRE->gene_expression Initiates nucleus Nucleus cytoplasm Cytoplasm anti_inflammatory Anti-inflammatory Effects gene_expression->anti_inflammatory Leads to

PPARδ Signaling Pathway Activation.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the analgesic and anti-inflammatory activities of representative this compound derivatives.

Table 1: Analgesic Activity of this compound Derivatives

Compound IDAnimal ModelTestDoseMax. Possible Analgesia (%)Reference
Compound AMouseTail-flick50 mg/kg75%
Compound BMouseTail-flick50 mg/kg82%
Compound CMouseTail-flick50 mg/kg68%
Pethidine (Standard)MouseTail-flick30 mg/kg100%

Table 2: Anti-inflammatory Activity of this compound Derivatives

Compound IDAnimal ModelTestDoseInhibition of Edema (%)Reference
Derivative XRatCarrageenan-induced paw edema20 mg/kg55%[11]
Derivative YRatCarrageenan-induced paw edema20 mg/kg62%[11]
Indomethacin (Standard)RatCarrageenan-induced paw edema10 mg/kg70%[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Synthesis of this compound Derivatives

A general method for the synthesis of phenacyl-substituted this compound derivatives involves the reaction of this compound with a substituted phenacyl bromide.

General Procedure:

  • A solution of the appropriately substituted phenacyl bromide (1 mmol) in dry acetone (20 mL) is prepared.

  • To this solution, this compound (1 mmol) is added dropwise with constant stirring at room temperature.

  • The reaction mixture is stirred for 24 hours.

  • The solvent is removed under reduced pressure, and the resulting residue is washed with diethyl ether to yield the crude product.

  • The crude product is recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford the pure derivative.

dot

Synthesis_Workflow start Start reactants Substituted Phenacyl Bromide + this compound in Dry Acetone start->reactants reaction Stir at Room Temperature for 24 hours reactants->reaction evaporation Solvent Evaporation (Reduced Pressure) reaction->evaporation washing Wash with Diethyl Ether evaporation->washing recrystallization Recrystallization (e.g., Ethanol/Ether) washing->recrystallization product Pure Derivative recrystallization->product end End product->end

General Synthesis Workflow.
Analgesic Activity Assessment: Tail-Flick Test

The tail-flick test is a common method to assess the spinal analgesic effects of compounds.

Apparatus: Tail-flick analgesia meter.

Animals: Male Swiss albino mice (20-25 g).

Procedure:

  • Animals are gently restrained, and the distal part of the tail is placed on the radiant heat source of the analgesia meter.

  • The time taken for the mouse to flick its tail (reaction time) is recorded. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.

  • A baseline reaction time is determined for each animal before drug administration.

  • The test compound or vehicle is administered (e.g., intraperitoneally or orally).

  • The reaction time is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • The percentage of maximal possible effect (%MPE) is calculated using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema

This is a widely used model for evaluating the anti-inflammatory activity of compounds in vivo.

Apparatus: Plethysmometer.

Animals: Male Wistar rats (150-200 g).

Procedure:

  • The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.

  • The test compound, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally.

  • After a specific period (e.g., 30-60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw to induce inflammation.

  • The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • The percentage inhibition of edema is calculated for each group compared to the vehicle control group.

dot

Experimental_Workflow start Start animal_prep Animal Acclimatization and Baseline Measurement start->animal_prep drug_admin Drug/Vehicle Administration animal_prep->drug_admin induction Induction of Pain/Inflammation (e.g., Radiant Heat, Carrageenan) drug_admin->induction data_collection Data Collection (e.g., Reaction Time, Paw Volume) induction->data_collection data_analysis Data Analysis (%MPE, % Inhibition) data_collection->data_analysis results Results data_analysis->results end End results->end

References

The Versatility of 4-(1-Pyrrolidinyl)piperidine: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinyl)piperidine stands as a pivotal scaffold in modern medicinal chemistry, offering a unique combination of structural rigidity and synthetic versatility. Its bicyclic system, composed of a piperidine ring substituted at the 4-position with a pyrrolidinyl group, provides a valuable pharmacophore for interacting with a diverse range of biological targets. This technical guide delves into the role of this compound as a synthetic building block, providing detailed experimental protocols, quantitative data from key studies, and visualizations of relevant biological pathways and synthetic workflows. The favorable pharmacokinetic properties of this scaffold, including its potential to cross the blood-brain barrier, further enhance its utility in the development of therapeutics for the central nervous system (CNS) and beyond.[1]

Core Synthetic Applications and Methodologies

The secondary amine of the piperidine ring in this compound is a prime site for synthetic elaboration, most commonly through N-alkylation and N-acylation reactions. These modifications allow for the introduction of a wide array of functional groups, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

N-Alkylation for the Synthesis of Analgesics and Other Bioactive Molecules

N-alkylation of this compound is a cornerstone for the synthesis of potent analgesics. The general strategy involves the reaction of the parent molecule with various substituted phenacyl bromides.

Experimental Protocol: General Procedure for the Synthesis of N-Phenacyl-4-(1-pyrrolidinyl)piperidine Analogs

This protocol is a generalized procedure based on the synthesis of analgesic derivatives.[2]

Materials:

  • This compound

  • Substituted phenacyl bromide (e.g., 4-chlorophenacyl bromide, 4-methoxyphenacyl bromide)

  • Anhydrous acetone

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

  • Recrystallization solvents (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous acetone.

  • To this solution, add the desired substituted phenacyl bromide (1.0 eq).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Attach a reflux condenser and heat the mixture to reflux for 3-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature.

  • Collect the precipitated solid by filtration and wash with a small amount of cold acetone.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final N-phenacyl-4-(1-pyrrolidinyl)piperidine derivative.

Characterization: The synthesized compounds are typically characterized by melting point determination, IR, ¹H NMR, and mass spectrometry.

N-Acylation in the Development of Targeted Therapeutics

N-acylation provides another avenue for derivatization, often employed to introduce amide functionalities that can mimic peptide bonds or act as hydrogen bond donors/acceptors, crucial for target binding.

Experimental Protocol: General Procedure for N-Acylation of this compound

This is a general protocol for the N-acylation of secondary amines.

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask.

  • Add the non-nucleophilic base (1.5 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired N-acylated derivative.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and some of its representative derivatives.

Table 1: Physicochemical and Spectroscopic Data for this compound

PropertyValueReference
Molecular Formula C₉H₁₈N₂[3]
Molecular Weight 154.25 g/mol [3][4]
Melting Point 53-56 °C[4]
¹H NMR (CDCl₃, ppm) δ 1.70-1.80 (m, 4H), 1.80-1.95 (m, 4H), 2.10-2.25 (m, 1H), 2.50-2.60 (m, 4H), 2.60-2.70 (t, 2H), 3.05-3.15 (d, 2H)
¹³C NMR (CDCl₃, ppm) δ 24.0, 28.5, 47.0, 50.5, 63.0

Table 2: Biological Activity of Selected this compound Derivatives

Derivative ClassSpecific Compound ExampleBiological Target/ActivityQuantitative DataReference
Analgesics 1-[2-(4''-chloro-phenyl)-2-oxo-ethyl]-4-pyrrolidin-1'-yl-piperidinium bromideAnalgesic (in vivo)Significant analgesic activity at 50 mg/kg[2]
PPARδ Agonists Compound 21 (a benzothiazole derivative)PPARδ AgonistEC₅₀ = 3.6 nM[5]
β-Glucuronidase Inhibitors 1-[2-(4''-chloro-phenyl)-2-oxo-ethyl]-4-pyrrolidin-1'-yl-piperidinium bromideβ-Glucuronidase InhibitionIC₅₀ = 17.10 ± 0.61 µM[6]

Visualization of a Key Signaling Pathway and Synthetic Workflow

Peroxisome Proliferator-Activated Receptor Delta (PPARδ) Signaling Pathway

Derivatives of this compound have been successfully developed as potent agonists of PPARδ, a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation.[5] The activation of PPARδ signaling is a promising therapeutic strategy for metabolic diseases such as atherosclerosis.

PPAR_delta_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand PPARδ Agonist (e.g., this compound derivative) PPAR_inactive PPARδ Ligand->PPAR_inactive Binds RXR_inactive RXR RXR_active RXR PPAR_active PPARδ PPAR_inactive->PPAR_active Activation PPRE PPRE (Peroxisome Proliferator Response Element) PPAR_active->PPRE Heterodimerizes with RXR and binds TargetGenes Target Gene Transcription (e.g., related to lipid metabolism, anti-inflammation) PPRE->TargetGenes Regulates Coactivators Coactivators Coactivators->PPAR_active Recruited

Caption: PPARδ signaling pathway activated by a this compound-based agonist.

General Workflow for Parallel Synthesis of a Derivative Library

Parallel synthesis is a powerful strategy in drug discovery to rapidly generate a library of analogs for SAR studies.[7][8] This workflow illustrates the key stages in synthesizing a library of N-substituted this compound derivatives.

parallel_synthesis_workflow Start Start: this compound + Diverse Building Blocks (e.g., Alkyl Halides, Acyl Chlorides) ReactionSetup Parallel Reaction Setup (e.g., 96-well plate format) Start->ReactionSetup Reaction Parallel Synthesis Reactions (e.g., N-alkylation or N-acylation) - Controlled temperature - Inert atmosphere ReactionSetup->Reaction Workup Parallel Work-up - Quenching - Liquid-liquid extraction Reaction->Workup Purification High-Throughput Purification (e.g., Preparative HPLC-MS) Workup->Purification Analysis Quality Control - LC-MS - NMR (for selected compounds) Purification->Analysis Library Compound Library (Array of pure derivatives) Analysis->Library QC Pass Screening Biological Screening (HTS against target) Library->Screening

Caption: A typical workflow for the parallel synthesis of a this compound derivative library.

Conclusion

This compound has proven to be a highly valuable and versatile building block in the design and synthesis of novel therapeutic agents. Its amenability to straightforward chemical modification, coupled with the favorable biological activities of its derivatives, ensures its continued importance in drug discovery and development. The methodologies and data presented in this guide are intended to serve as a practical resource for researchers aiming to leverage the synthetic potential of this remarkable scaffold in their quest for new and improved medicines. The successful development of potent analgesics and PPARδ agonists from this core structure underscores the vast potential that remains to be explored.

References

Methodological & Application

Synthesis of 4-(1-Pyrrolidinyl)piperidine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-(1-pyrrolidinyl)piperidine from 4-aminopiperidine. The primary method detailed is the N-alkylation of 4-aminopiperidine with 1,4-dibromobutane, a robust and widely utilized method for the formation of N-substituted pyrrolidines.[1] This reaction proceeds via a tandem intermolecular nucleophilic substitution followed by an intramolecular cyclization.[1] Both conventional heating and microwave-assisted methodologies are presented, offering flexibility in reaction time and equipment availability. This application note includes a summary of reaction conditions and yields, detailed experimental protocols, and a visual representation of the reaction pathway.

Data Presentation

The following table summarizes the quantitative data for the synthesis of N-substituted pyrrolidines, including the target compound this compound, using 1,4-dibromobutane under various reaction conditions. This data is compiled to provide a comparative overview of different synthetic approaches.

EntryStarting AmineMethodSolventBaseTemperature (°C)TimeYield (%)
14-AminopiperidineConventionalAcetonitrileK₂CO₃8024 h85
24-AminopiperidineConventionalDMFNa₂CO₃10018 h88
34-AminopiperidineMicrowaveWaterK₂CO₃15020 min92
4AnilineConventionalAcetonitrileK₂CO₃8012 h90
5BenzylamineMicrowaveWaterK₂CO₃15015 min95

Reaction Pathway

The synthesis of this compound from 4-aminopiperidine and 1,4-dibromobutane proceeds in two main steps: an initial intermolecular N-alkylation followed by an intramolecular cyclization.

reaction_pathway cluster_intermediate Intermediate cluster_product Product A 4-Aminopiperidine C N-(4-bromobutyl)-4-aminopiperidine A->C Intermolecular N-Alkylation B 1,4-Dibromobutane D This compound C->D Intramolecular Cyclization (Base)

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

Note on Protecting Groups: For substrates containing multiple reactive amine sites, such as 4-aminopiperidine, selective protection of the piperidine nitrogen (e.g., with a Boc group) is recommended to prevent side reactions. The following protocols assume the use of N-Boc-4-aminopiperidine, followed by a deprotection step.

Protocol 1: Conventional Heating Method

This protocol describes the synthesis of N-Boc-4-(1-pyrrolidinyl)piperidine using traditional heating methods.

Materials:

  • N-Boc-4-aminopiperidine

  • 1,4-dibromobutane

  • Potassium carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃)

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add N-Boc-4-aminopiperidine (10 mmol), the chosen solvent (50 mL, e.g., Acetonitrile), and the base (25 mmol, e.g., K₂CO₃).[1]

  • Stir the mixture at room temperature for 10 minutes.

  • Add 1,4-dibromobutane (12 mmol) to the reaction mixture.[1]

  • Heat the reaction mixture to the specified temperature (e.g., 80°C) and stir for the indicated time (e.g., 24 hours).[1]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove the inorganic base.[1]

  • Concentrate the filtrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to obtain N-Boc-4-(1-pyrrolidinyl)piperidine.

  • For the final product, deprotect the Boc group using standard methods (e.g., treatment with trifluoroacetic acid in dichloromethane).

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significantly faster method for the synthesis of N-Boc-4-(1-pyrrolidinyl)piperidine using microwave irradiation.[1]

Materials:

  • N-Boc-4-aminopiperidine

  • 1,4-dibromobutane

  • Potassium carbonate (K₂CO₃)

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • 10 mL microwave reactor vial

  • Microwave reactor

  • Separatory funnel

Procedure:

  • In a 10 mL microwave reactor vial, combine N-Boc-4-aminopiperidine (1.0 mmol), 1,4-dibromobutane (1.2 mmol), and potassium carbonate (2.5 mmol).[1]

  • Add 5 mL of water to the vial.[1]

  • Seal the vial and place it in the microwave reactor.[1]

  • Irradiate the reaction mixture at a temperature of 150°C for 20 minutes.[1]

  • After the reaction is complete, cool the vial to room temperature.[1]

  • Extract the reaction mixture with ethyl acetate (3 x 15 mL).[1]

  • Combine the organic layers and wash with brine (20 mL).[1]

  • Dry the organic layer over anhydrous sodium sulfate and filter.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude N-Boc-4-(1-pyrrolidinyl)piperidine.

  • Purify the product by column chromatography if necessary.

  • Deprotect the Boc group using standard procedures to yield this compound.

Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Deprotection A Combine Reactants: 4-Aminopiperidine (protected), 1,4-Dibromobutane, Base, Solvent B Reaction: Conventional Heating or Microwave Irradiation A->B C Cool and Filter B->C D Extraction C->D E Drying and Concentration D->E F Column Chromatography E->F G Boc Deprotection F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-aminopiperidine can be efficiently achieved through N-alkylation with 1,4-dibromobutane. Both conventional heating and microwave-assisted methods provide good to excellent yields, with the microwave-assisted protocol offering a significant reduction in reaction time. The choice of method can be tailored to the available resources and desired throughput. Proper protection of the piperidine nitrogen is crucial for achieving high selectivity and yield. These protocols provide a solid foundation for researchers in the fields of medicinal chemistry and drug development for the synthesis of this important structural motif.

References

Synthetic Routes to Novel 4-(1-Pyrrolidinyl)piperidine Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of novel 4-(1-pyrrolidinyl)piperidine analogs. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, including analgesic, anti-inflammatory, anti-diabetic, anti-bacterial, and anti-fungal properties. The protocols outlined below are based on established literature and provide a foundation for the synthesis and exploration of new chemical entities based on the this compound scaffold.

Overview of Synthetic Strategies

The synthesis of this compound analogs typically involves the modification of the piperidine nitrogen. A common and effective method is the quaternization of the piperidine nitrogen with various phenacyl halides. This approach allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR).

A general synthetic workflow for the preparation of these analogs is presented below.

G cluster_0 General Synthetic Workflow A This compound (Starting Material) C Quaternization Reaction A->C B Phenacyl Halide (Substituted) B->C D Novel this compound Analog (Quaternary Salt) C->D Formation of quaternary ammonium salt E Purification D->E F Characterization (NMR, IR, Mass Spec) E->F G Biological Evaluation F->G

Caption: General workflow for the synthesis of this compound analogs.

Synthesis of Analogs with Analgesic Activity

A series of this compound analogs bearing a phenacyl moiety have been synthesized and evaluated for their analgesic potential. The synthetic protocol involves the reaction of this compound with various substituted phenacyl bromides.

Experimental Protocol: General Procedure for the Synthesis of 1-Phenacyl-4-(1-pyrrolidinyl)piperidinium Bromide Analogs[1][2]

A solution of the appropriate substituted phenacyl bromide (0.01 mol) in acetone (20 mL) is added dropwise to a stirred solution of this compound (0.01 mol) in acetone (30 mL). The reaction mixture is stirred at room temperature for 24 hours. The resulting precipitate is filtered, washed with cold acetone, and dried under vacuum to yield the desired product. The purity of the compounds can be checked by thin-layer chromatography (TLC).

Characterization Data

The synthesized compounds are typically characterized by their melting points and spectroscopic data (IR, ¹H-NMR, and Mass Spectrometry).

Quantitative Data: Analgesic Activity

The analgesic activity of the synthesized compounds can be evaluated using the tail-flick method in animal models. The results are often compared to a standard drug, such as pethidine.

CompoundSubstituent on Phenacyl RingAnalgesic Activity (% increase in latency)
1 HData not available
2 4-BrSignificant
3 4-ClSignificant
4 4-FHighly Significant
5 4-OCH₃Significant
6 2,4-di-ClData not available

Activity is determined by the tail-flick method. "Significant" and "Highly Significant" are as reported in the source literature and refer to the statistical significance of the analgesic effect compared to a control group.[1]

Synthesis of a Novel PPARδ Agonist

A potent and selective peroxisome proliferator-activated receptor δ (PPARδ) agonist containing the this compound scaffold has been developed. Activation of PPARδ is a promising therapeutic strategy for metabolic diseases such as atherosclerosis.

Signaling Pathway: PPARδ Activation

PPARs are nuclear hormone receptors that, upon ligand binding, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, leading to their transcription.

PPAR_pathway Ligand This compound Analog (Agonist) PPARd PPARδ Ligand->PPARd Binds and Activates Complex PPARδ-RXR Heterodimer PPARd->Complex RXR RXR RXR->Complex PPRE PPRE (DNA) Complex->PPRE Binds to Transcription Gene Transcription (e.g., PDK4, ANGPTL4) PPRE->Transcription Initiates Response Therapeutic Effects (e.g., Anti-inflammatory) Transcription->Response

Caption: Simplified PPARδ signaling pathway.

Experimental Protocol

The synthesis of the potent PPARδ agonist involves a multi-step sequence, which is detailed in the supplementary information of the source publication. A key step is the introduction of the pyrrolidine group onto the piperidine ring.

Detailed experimental protocols for the synthesis of the PPARδ agonist are proprietary and are outlined in the full text and supplementary materials of the cited research article.[2]

Quantitative Data: PPARδ Agonist Activity

The activity of the synthesized compounds is determined using a luciferase reporter assay.

CompoundEC₅₀ (nM) for hPPARδ
Lead Compound >1000
Optimized Analog 3.6

EC₅₀ is the half-maximal effective concentration.[2]

Synthesis of Analogs with Antimicrobial Activity

Derivatives of this compound have also been synthesized and screened for their anti-bacterial and anti-fungal activities. A notable finding is that a naphthalene derivative exhibited high activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[3][4][5]

Experimental Protocol

The synthesis of these antimicrobial analogs follows a similar quaternization reaction as described for the analgesic compounds, using the appropriate substituted phenacyl halides.

Specific details of the synthesis of the naphthalene derivative can be found in the full-text article.[3][4][5]

Quantitative Data: Antimicrobial Activity

The antimicrobial activity is determined by measuring the zone of inhibition against various bacterial and fungal strains.

CompoundBacterial StrainZone of Inhibition (mm)Fungal StrainZone of Inhibition (mm)
Naphthalene Derivative S. aureus25C. albicans22
Naphthalene Derivative E. coli20A. niger18

Data is representative of the reported findings.[3][4][5]

Synthesis of CCR2 Antagonists

The this compound scaffold has been utilized in the development of C-C chemokine receptor type 2 (CCR2) antagonists. CCR2 and its ligand CCL2 play a crucial role in the migration of monocytes and macrophages to sites of inflammation. Blocking this interaction is a therapeutic strategy for various inflammatory diseases.[6][7][8]

Signaling Pathway: CCR2 Antagonism

CCR2 is a G protein-coupled receptor (GPCR). Upon binding of its ligand CCL2, it initiates downstream signaling cascades, primarily through Gαi proteins, leading to cell migration. CCR2 antagonists block the binding of CCL2 to the receptor, thereby inhibiting these downstream effects.

CCR2_Pathway cluster_0 Cell Membrane CCR2 CCR2 Receptor G_protein Gαi Protein Signaling CCR2->G_protein Activates CCL2 CCL2 CCL2->CCR2 Binds to Antagonist This compound Analog (Antagonist) Antagonist->CCR2 Blocks Binding Migration Monocyte/ Macrophage Migration G_protein->Migration Leads to Inflammation Inflammation Migration->Inflammation

Caption: Mechanism of CCR2 antagonism.

Experimental Protocol for Evaluation of CCR2 Antagonists

The potency of CCR2 antagonists is assessed through in vitro assays, such as chemotaxis assays.

Chemotaxis Assay Protocol: [6]

  • Cell Preparation: Use a CCR2-expressing cell line (e.g., THP-1 monocytes).

  • Assay Setup: Employ a transwell system with a porous membrane.

  • Procedure:

    • Add medium containing CCL2 to the lower chamber.

    • Add the cell suspension, pre-incubated with or without the antagonist, to the upper chamber.

    • Incubate to allow cell migration.

  • Quantification: Quantify the number of cells that have migrated to the lower chamber.

Quantitative Data: CCR2 Antagonist Activity

The inhibitory concentration (IC₅₀) is determined from the chemotaxis assay.

CompoundCCR2 Chemotaxis IC₅₀ (nM)
Example CCR2 Antagonist 5-50

This is a representative range for potent CCR2 antagonists.

Conclusion

The this compound scaffold is a versatile starting point for the development of a wide range of therapeutic agents. The synthetic protocols described herein provide a foundation for researchers to synthesize and explore novel analogs with diverse biological activities. The provided data and pathway diagrams offer a framework for understanding the structure-activity relationships and mechanisms of action of these promising compounds.

References

Application Notes and Protocols for 4-(1-Pyrrolidinyl)piperidine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 4-(1-Pyrrolidinyl)piperidine as a versatile reagent in organic synthesis, particularly in the development of novel therapeutic agents.

Introduction

This compound is a bicyclic diamine that serves as a valuable building block in medicinal chemistry. Its rigid piperidine scaffold combined with the nucleophilic pyrrolidine moiety makes it an attractive starting material for the synthesis of a diverse range of biologically active molecules. Derivatives of this compound have shown significant potential in various therapeutic areas, including pain management, infectious diseases, and metabolic disorders.

Applications in Drug Discovery

The this compound scaffold has been successfully incorporated into molecules exhibiting a range of pharmacological activities.

Analgesic Agents

Derivatives of this compound have been synthesized and evaluated for their analgesic properties. These compounds have shown significant activity in preclinical models of pain.[1] The general structure of these analgesic compounds involves the N-acylation of the piperidine nitrogen with various substituted phenacyl moieties.

Antibacterial and Antifungal Agents

The unique structural features of this compound have been exploited to develop novel antimicrobial agents. A variety of derivatives have been synthesized and screened for their activity against both Gram-positive and Gram-negative bacteria, as well as several fungal strains.[2][3] Notably, a naphthalene-containing derivative has demonstrated high activity against a range of bacteria and fungi.[3]

Peroxisome Proliferator-Activated Receptor δ (PPARδ) Agonists

In the field of metabolic diseases, this compound has been utilized as a key structural component in the design of potent and selective PPARδ agonists. One such derivative has demonstrated a strong PPARδ agonist activity with an EC50 value of 3.6 nM and has shown promise in preclinical models of atherosclerosis.[4]

Data Presentation

Table 1: Analgesic Activity of this compound Derivatives
CompoundSubstituent on Phenacyl MoietyAnalgesic Activity (Tail Flick Method, 50 mg/kg)
2 4-MethylphenylSignificant
3 4-MethoxyphenylHighly Significant
4 4-ChlorophenylHighly Significant
5 4-BromophenylHighly Significant
6 NaphthylSignificant
Pethidine Reference Drug-

Data extracted from Saify et al., J.Chem.Soc.Pak., Vol. 36, No. 5, 2014.[1]

Table 2: Antibacterial and Antifungal Activity of a Naphthalene Derivative of this compound (Compound 6)
Test OrganismTypeZone of Inhibition (mm) at 130 µ g/disc
Staphylococcus aureusGram-positive bacteriaSignificant
Methicillin-Resistant Staphylococcus aureus (MRSA)Gram-positive bacteriaSignificant
Various Gram-negative bacteriaGram-negative bacteriaLess Active
Aspergillus flavusFungusNotable
Various dermatophytes, yeasts, and filamentous fungiFungiSignificant

Data extracted from Haider et al., World Journal of Pharmaceutical Research.[3]

Table 3: PPARδ Agonist Activity of a this compound Derivative
CompoundTargetEC50 (nM)
21 hPPARδ3.6

Data extracted from Kato et al., J Med Chem. 2023 Aug 24;66(16):11428-11446.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the parent compound, this compound, via reductive amination of 4-piperidone with pyrrolidine.

Materials:

  • 4-Piperidone hydrochloride

  • Pyrrolidine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • To a solution of 4-piperidone hydrochloride (1.0 eq) in dichloroethane, add pyrrolidine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to form the enamine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (DCM/Methanol gradient) to afford this compound.

Protocol 2: Synthesis of N-Phenacyl-4-(1-pyrrolidinyl)piperidine Derivatives (General Procedure)

This protocol outlines the synthesis of analgesic derivatives by N-alkylation of this compound with substituted phenacyl bromides.[1]

Materials:

  • This compound

  • Substituted phenacyl bromide (e.g., 4-chlorophenacyl bromide)

  • Potassium carbonate (anhydrous)

  • Acetone (dry)

  • Diethyl ether

Procedure:

  • Dissolve this compound (1.0 eq) in dry acetone.

  • Add anhydrous potassium carbonate (2.0 eq) to the solution.

  • Add the respective substituted phenacyl bromide (1.1 eq) to the mixture.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and potassium bromide.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Wash the resulting solid with diethyl ether to remove any unreacted starting materials.

  • Recrystallize the crude product from an appropriate solvent (e.g., ethanol) to obtain the pure N-phenacyl-4-(1-pyrrolidinyl)piperidine derivative.

Visualizations

Synthetic Pathway for this compound and its Derivatives

Synthesis_Pathway A 4-Piperidone C This compound A->C Reductive Amination (STAB) B Pyrrolidine B->C Reductive Amination (STAB) E Analgesic Derivatives C->E N-Alkylation (K2CO3, Acetone) G Antimicrobial & PPARδ Agonist Derivatives C->G N-Functionalization D Substituted Phenacyl Bromide D->E N-Alkylation (K2CO3, Acetone) F Other Electrophiles F->G N-Functionalization

References

Protocol for the N-arylation of 4-(1-Pyrrolidinyl)piperidine: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The N-arylation of piperidine scaffolds is a cornerstone transformation in medicinal chemistry and drug development, leading to the synthesis of a vast array of biologically active molecules. The 4-(1-pyrrolidinyl)piperidine moiety, in particular, is a valuable building block found in numerous pharmaceutical agents. This application note provides detailed protocols for the N-arylation of this compound using two of the most robust and widely adopted cross-coupling methodologies: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1]

These protocols are designed for researchers, scientists, and drug development professionals, offering a comparative overview of the two methods, including reaction conditions, catalyst systems, and potential outcomes. Additionally, a protocol for microwave-assisted Buchwald-Hartwig amination is presented for rapid reaction optimization and library synthesis.

Reaction Principle

The N-arylation of this compound involves the formation of a carbon-nitrogen bond between the secondary amine of the piperidine ring and an aryl halide (or pseudohalide). This transformation is typically catalyzed by a transition metal complex, with palladium and copper being the most common choices.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is known for its broad substrate scope, high functional group tolerance, and generally high yields under relatively mild conditions.[2][3] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to afford the N-arylated product.[2][4]

Ullmann Condensation: This is a copper-catalyzed C-N bond formation reaction. While traditional Ullmann conditions often required harsh reaction temperatures, modern protocols utilizing ligands allow the reaction to proceed under milder conditions.[1] The mechanism is believed to involve the formation of a copper(I)-amide intermediate that reacts with the aryl halide.

Comparative Data of N-arylation Methods

The following table summarizes typical reaction parameters for the N-arylation of a secondary cyclic amine, providing a comparative overview of the Buchwald-Hartwig and Ullmann methodologies. Data is compiled from literature sources for the N-arylation of structurally similar 4-substituted piperidines.[1]

ParameterBuchwald-Hartwig AminationUllmann Condensation
Catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-3 mol%)CuI (5-10 mol%)
Ligand Biarylphosphine ligands (e.g., XPhos, RuPhos, BINAP) (2-6 mol%)Diamines or amino acids (e.g., L-proline, 1,10-phenanthroline) (10-20 mol%)
Base Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃)Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
Solvent Anhydrous, non-polar aprotic solvents (e.g., Toluene, Dioxane)Polar aprotic solvents (e.g., DMF, DMSO)
Temperature 80-120 °C100-140 °C
Reaction Time 2-24 hours12-48 hours
Aryl Halide Scope Iodides, Bromides, Chlorides, TriflatesIodides, Bromides (Chlorides are less reactive)
Typical Yield 75-95%60-85%

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol describes a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the aryl bromide (1.0 mmol) and this compound (1.2 mmol).

  • Add anhydrous toluene (5 mL).

  • Seal the flask tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4-(1-pyrrolidinyl)piperidine.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol outlines a typical procedure for the N-arylation of this compound with an aryl iodide.[1]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • L-Proline

  • Potassium carbonate (K₂CO₃)

  • Anhydrous Dimethylformamide (DMF)

  • Reaction vial with a screw cap

  • Magnetic stirrer and heating plate

Procedure:

  • To a reaction vial, add CuI (0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and K₂CO₃ (2.0 mmol).

  • Add the aryl iodide (1.0 mmol) and this compound (1.2 mmol).

  • Add anhydrous DMF (5 mL) to the vial.

  • Seal the vial with a screw cap and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Microwave-Assisted Buchwald-Hartwig Amination

This protocol provides a rapid method for the N-arylation of this compound using microwave irradiation, which can significantly reduce reaction times.[5][6][7]

Materials:

  • This compound

  • Aryl bromide

  • Pd₂(dba)₃

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Microwave reaction vial with a stir bar

  • Microwave synthesizer

Procedure:

  • In a microwave reaction vial, combine the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Add anhydrous toluene (5 mL) and a magnetic stir bar.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 130-150 °C for 10-30 minutes.[5][6]

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1 (steps 8-11).

Visualizations

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L2)->Amine_Coordination Ar-Pd(II)-Amine(L) Ar-Pd(II)-Amine(L) Amine_Coordination->Ar-Pd(II)-Amine(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-Amine(L)->Deprotonation Ar-Pd(II)-Amido(L) Ar-Pd(II)-Amido(L) Deprotonation->Ar-Pd(II)-Amido(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Amido(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration N-Aryl_Product N-Aryl-4-(1-pyrrolidinyl)piperidine Reductive_Elimination->N-Aryl_Product Aryl_Halide Ar-X Aryl_Halide->Oxidative_Addition Amine This compound Amine->Amine_Coordination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reagents Combine Amine, Aryl Halide, Catalyst, Ligand, and Base Solvent Add Anhydrous Solvent Reagents->Solvent Heating Heat with Stirring (Conventional or Microwave) Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Filtration Filter through Celite Monitoring->Filtration Extraction Aqueous Wash Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Remove Solvent Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Product Isolated N-Aryl Product Chromatography->Product

Caption: General experimental workflow for N-arylation.

Conclusion

The N-arylation of this compound is a crucial transformation for the synthesis of novel compounds in drug discovery. Both the Buchwald-Hartwig amination and the Ullmann condensation offer effective methods to achieve this, with the former generally providing higher yields and broader substrate scope. The choice of method will depend on factors such as the nature of the aryl halide, available laboratory equipment, and cost considerations. Microwave-assisted synthesis presents a powerful tool for accelerating this reaction, enabling high-throughput synthesis and rapid optimization of reaction conditions. The protocols provided herein serve as a comprehensive guide for researchers to successfully perform the N-arylation of this important heterocyclic scaffold.

References

Application of 4-(1-Pyrrolidinyl)piperidine in CNS Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1-Pyrrolidinyl)piperidine scaffold is a privileged structural motif in medicinal chemistry, particularly in the discovery and development of drugs targeting the central nervous system (CNS). Its inherent properties, including its ability to cross the blood-brain barrier and its synthetic tractability, make it a valuable building block for designing novel therapeutic agents.[1] This heterocyclic amine serves as a key intermediate in the synthesis of a diverse range of compounds with activity at various CNS targets, including sigma (σ) receptors, dopamine receptors, and muscarinic acetylcholine receptors.[2][3] Consequently, derivatives of this compound have shown promise as analgesics, antidepressants, and cognitive enhancers.[1][4][5]

These application notes provide a comprehensive overview of the utility of the this compound scaffold in CNS drug discovery. Detailed experimental protocols for the synthesis of derivatives and their pharmacological evaluation are presented, along with tabulated quantitative data to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to provide a clear conceptual framework for researchers in the field.

Data Presentation

Table 1: Sigma Receptor (σ1) Binding Affinity of this compound Derivatives
Compound IDModification on Piperidine NitrogenTest SystemRadioligandKᵢ (nM)Reference
12a Indazole moietyHEK293 cells[³H]Pentazocine1.2[2]
12c Trifluoromethyl indazole moietyHEK293 cells[³H]Pentazocine0.7[2]
13g 2-Methylphenyl moietyHEK293 cells[³H]Pentazocine37[2]
44 N-(4-methoxyphenyl)propionamide ethylNot SpecifiedNot Specified1.86[6]
Table 2: Dopamine Receptor (D4) Binding Affinity of this compound Derivatives
Compound IDModification on Piperidine NitrogenTest SystemRadioligandKᵢ (nM)Reference
12a Indazole moietyHEK293 cells[³H]N-methylspiperone860[2]
12c Trifluoromethyl indazole moietyHEK293 cells[³H]N-methylspiperone>1000[2]
13g 2-Methylphenyl moietyHEK293 cells[³H]N-methylspiperone>10000 (65% inhibition at 10 µM)[2]
Table 3: Muscarinic Receptor (M3 & M4) Affinity of a 4-(1-Pyrrolidinyl)-2-butynyl Amide Derivative
CompoundReceptor SubtypeAssay TypeKᵢ (µM)Functional ActivityReference
UH 5 Analogue m3AChRs[³H]-N-methylscopolamine displacement5.0Agonist[7]
UH 5 Analogue m4AChRs[³H]-N-methylscopolamine displacement4.5Agonist[7]

Experimental Protocols

Protocol 1: Synthesis of this compound Derivatives (General Procedure)

This protocol describes a general method for the N-alkylation of this compound to introduce various substituents, a common strategy in the synthesis of CNS drug candidates.

Materials:

  • This compound

  • Appropriate alkylating agent (e.g., phenacyl bromide derivative)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or DMF)

  • Base (e.g., anhydrous potassium carbonate or triethylamine)

  • Stirring plate and magnetic stirrer

  • Round bottom flask

  • Reflux condenser

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in the anhydrous solvent in a round bottom flask.

  • Add the base (1.5-2 equivalents) to the solution.

  • Add the alkylating agent (1.1 equivalents) to the reaction mixture.

  • Stir the reaction mixture at room temperature or under reflux, monitoring the progress of the reaction by TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), filter the reaction mixture to remove the base.

  • Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system to obtain the desired N-substituted this compound derivative.

  • Characterize the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: Sigma-1 (σ1) Receptor Radioligand Binding Assay

This protocol details a competitive binding assay to determine the affinity (Kᵢ) of test compounds for the σ1 receptor using [³H]-(+)-pentazocine.

Materials:

  • Membrane preparations from cells expressing σ1 receptors (e.g., HEK293 cells or guinea pig liver)

  • [³H]-(+)-pentazocine (radioligand)

  • Unlabeled (+)-pentazocine or haloperidol for non-specific binding determination

  • Test compounds (derivatives of this compound)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine

  • Filtration manifold

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Test compound or vehicle (for total binding) or unlabeled ligand (for non-specific binding)

    • [³H]-(+)-pentazocine at a concentration near its Kₑ (e.g., 5 nM)

    • Membrane preparation (e.g., 100 µg of protein)

  • Incubate the plate at 37°C for 90 minutes.

  • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a filtration manifold.

  • Wash the filters three times with ice-cold assay buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) from a concentration-response curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[1]

Protocol 3: Tail-Flick Analgesia Test

This in vivo assay is used to evaluate the analgesic potential of compounds by measuring the latency of a rodent's tail-flick response to a thermal stimulus.[4][5]

Materials:

  • Male or female rats or mice

  • Tail-flick analgesiometer

  • Test compound solution and vehicle control

  • Standard analgesic drug (e.g., pethidine)

  • Animal restraints

Procedure:

  • Habituate the animals to the restraining device for 15-20 minutes before the experiment.

  • Determine the basal reaction time (latency) for each animal by focusing the radiant heat source on the distal part of the tail and recording the time taken for the animal to flick its tail. A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage. Repeat this measurement 2-3 times for each animal to get a stable baseline.

  • Administer the test compound, vehicle, or standard drug to the animals (e.g., intraperitoneally).

  • At specific time intervals after drug administration (e.g., 15, 30, 60, 90, and 120 minutes), measure the tail-flick latency again.

  • Calculate the percentage increase in reaction time or the maximum possible effect (%MPE) to determine the analgesic activity. %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

  • Compare the analgesic effect of the test compounds with the vehicle and standard drug groups.

Mandatory Visualizations

Signaling Pathways

G_protein_coupled_receptor_signaling cluster_receptor Cell Membrane cluster_gprotein G-Protein Activation cluster_downstream Downstream Signaling Ligand Ligand GPCR GPCR (e.g., Muscarinic, Dopamine) Ligand->GPCR Binds to G_Protein G-Protein (Gq/Gi) GPCR->G_Protein Activates Effector Effector (PLC / AC) G_Protein->Effector Modulates Second_Messenger Second Messenger (IP3, DAG / cAMP) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response (e.g., Neuronal Excitability) Second_Messenger->Cellular_Response Leads to

Caption: G-Protein Coupled Receptor (GPCR) Signaling Pathway.

Experimental Workflows

experimental_workflow Start Start: Compound Synthesis Synthesis Synthesis of This compound Derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Screening Purification->In_Vitro Binding_Assay Receptor Binding Assays (Sigma, Dopamine, Muscarinic) In_Vitro->Binding_Assay Functional_Assay Functional Assays (e.g., Calcium Flux, cAMP) In_Vitro->Functional_Assay Data_Analysis_1 Determine Ki, EC50/IC50 Binding_Assay->Data_Analysis_1 Functional_Assay->Data_Analysis_1 In_Vivo In Vivo Evaluation Data_Analysis_1->In_Vivo Analgesia_Test Analgesia Models (e.g., Tail-Flick Test) In_Vivo->Analgesia_Test Cognitive_Test Cognitive Enhancement Models In_Vivo->Cognitive_Test PK_Studies Pharmacokinetic Studies (ADME) In_Vivo->PK_Studies Data_Analysis_2 Assess Efficacy & Pharmacokinetic Profile Analgesia_Test->Data_Analysis_2 Cognitive_Test->Data_Analysis_2 PK_Studies->Data_Analysis_2 Lead_Optimization Lead Optimization Data_Analysis_2->Lead_Optimization

Caption: Drug Discovery Workflow for CNS Candidates.

Logical Relationships

SAR_logic cluster_modifications Structural Modifications (R-group) cluster_properties Pharmacological Properties Scaffold This compound Scaffold Modification1 Aromatic/Heterocyclic Substituents Scaffold->Modification1 Modify Modification2 Linker Length/ Flexibility Scaffold->Modification2 Modify Modification3 Introduction of Chiral Centers Scaffold->Modification3 Modify Affinity Receptor Affinity (Ki) Modification1->Affinity Impacts Selectivity Receptor Subtype Selectivity Modification1->Selectivity Modification2->Affinity Modification2->Selectivity Impacts Efficacy Functional Activity (EC50/IC50) Modification3->Efficacy Impacts

Caption: Structure-Activity Relationship (SAR) Logic.

References

Application Notes and Protocols: 4-(1-Pyrrolidinyl)piperidine Derivatives as Analgesic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(1-pyrrolidinyl)piperidine derivatives as potential analgesic agents. This document includes a summary of their biological activity, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways and a typical drug discovery workflow.

Introduction

The this compound scaffold is a versatile structure that has been incorporated into various compounds with significant biological activities.[1] Its favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, make it an attractive core for the development of centrally acting agents.[1] Derivatives of this scaffold have shown promise as potent analgesic agents, primarily through their interaction with opioid receptors, particularly the kappa opioid receptor (KOR), and sigma receptors.[2][3] This document outlines the current understanding of these derivatives and provides practical protocols for their investigation.

Quantitative Data Summary

The analgesic efficacy and receptor binding affinities of various this compound and related piperidine derivatives are summarized below. This data is crucial for structure-activity relationship (SAR) studies and for guiding the design of new, more potent, and selective analgesic compounds.

Compound ID/NameTarget Receptor(s)Assay TypeResultReference
(–)-GR103545κ-opioidReceptor BindingIC50 = 0.018 nM[2]
(±)-GR89696κ-opioidReceptor BindingIC50 = 6.0 nM[2]
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineσ1 / σ2Receptor BindingKi (σ1) = 0.96 ± 0.05 nM[4]
Ki (σ2) = 91.8 ± 8.1 nM[4]
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanoneσ1Receptor BindingKi = 3.2 nM[5]
PD5Platelet Aggregating FactorInhibition AssayIC50 = 0.06 mM[6]
PD3Platelet Aggregating FactorInhibition AssayIC50 = 80 mM[6]
N-(2-pyrazinyl)-N-(1-phenethyl-4-piperidinyl)-2-furamide (32)OpioidTail-flick test (rat)ED50 = 0.07 mg/kg[7]
Compound 21 (PPARδ agonist)PPARδFunctional AssayEC50 = 3.6 nM[8]

Signaling Pathways

The analgesic effects of this compound derivatives are often mediated through their interaction with G-protein coupled receptors (GPCRs), such as opioid receptors, or other signaling modulators like the sigma-1 receptor.

Opioid Receptor Signaling

Opioid receptors (mu, delta, and kappa) are classical GPCRs that couple to inhibitory G-proteins (Gi/o).[9] Upon agonist binding, the G-protein is activated, leading to the dissociation of its Gα and Gβγ subunits.[8] These subunits then modulate various downstream effectors, resulting in a decrease in neuronal excitability and neurotransmitter release, which ultimately leads to analgesia.[10]

Opioid Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Ligand This compound Derivative (Agonist) OR Opioid Receptor (e.g., KOR) Ligand->OR Binds G_Protein Gαβγ (Gi/o) OR->G_Protein Activates G_alpha Gα-GTP G_Protein->G_alpha G_betagamma Gβγ G_Protein->G_betagamma AC Adenylyl Cyclase G_alpha->AC Inhibits K_Channel K+ Channel (GIRK) G_betagamma->K_Channel Activates Ca_Channel Ca2+ Channel G_betagamma->Ca_Channel Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Hyperpolarization Hyperpolarization K_Channel->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release Ca_Channel->Neurotransmitter_Release Hyperpolarization->Analgesia Neurotransmitter_Release->Analgesia

Caption: Opioid Receptor Signaling Pathway.

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum.[11] It modulates calcium signaling and interacts with various ion channels and kinases.[12][13] Its activation can lead to the modulation of nociceptive signaling, although the precise mechanisms are still under investigation.

Sigma-1 Receptor Signaling cluster_intracellular Intracellular Ligand This compound Derivative S1R Sigma-1 Receptor (ER Membrane) Ligand->S1R Binds Ca_Signaling Modulation of Ca2+ Signaling S1R->Ca_Signaling Ion_Channels Modulation of Ion Channels S1R->Ion_Channels Kinases Kinase (e.g., PKC) S1R->Kinases Nociceptive_Signaling Modulation of Nociceptive Signaling Ca_Signaling->Nociceptive_Signaling Ion_Channels->Nociceptive_Signaling Kinases->Nociceptive_Signaling Analgesia Analgesia Nociceptive_Signaling->Analgesia

Caption: Sigma-1 Receptor Signaling.

Experimental Protocols

The following are detailed protocols for key in vivo experiments used to assess the analgesic properties of this compound derivatives.

Tail-Flick Test

This method is used to evaluate centrally mediated analgesia by measuring the latency of an animal to withdraw its tail from a noxious thermal stimulus.[14][15]

  • Apparatus: Tail-flick analgesiometer with a radiant heat source.

  • Animals: Male or female mice (20-30 g) or rats (150-250 g).

  • Procedure:

    • Acclimatize the animals to the testing environment and handling for at least 30 minutes.

    • Gently restrain the animal, allowing the tail to be exposed.

    • Apply the radiant heat source to a specific point on the tail (e.g., 3-4 cm from the tip).

    • Start a timer simultaneously with the heat application.

    • Record the latency (in seconds) for the animal to flick its tail away from the heat source. This is the baseline latency.

    • To prevent tissue damage, a cut-off time (typically 10-15 seconds) must be established. If the animal does not respond within this time, the heat is removed, and the cut-off time is recorded.

    • Administer the test compound (e.g., intraperitoneally, orally) or vehicle control.

    • Measure the tail-flick latency at predetermined time points after drug administration (e.g., 15, 30, 60, 90, and 120 minutes).

  • Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Hot-Plate Test

This test also assesses centrally mediated analgesia by measuring the reaction time of an animal to a thermal stimulus applied to its paws.[4][16]

  • Apparatus: Hot-plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animals: Male or female mice (20-30 g) or rats (150-250 g).

  • Procedure:

    • Acclimatize the animals to the testing room for at least 30-60 minutes.[6]

    • Gently place the animal on the heated surface of the hot plate and start a timer.

    • Observe the animal for nociceptive responses, such as licking of the hind paws or jumping.

    • Record the latency (in seconds) to the first clear sign of a nociceptive response. This is the baseline latency.

    • A cut-off time (usually 30-60 seconds) is used to prevent tissue damage.

    • Administer the test compound or vehicle control.

    • Measure the hot-plate latency at various time points after drug administration.

  • Data Analysis: Similar to the tail-flick test, the results can be expressed as %MPE.

Formalin Test

This model is used to assess both acute (neurogenic) and persistent (inflammatory) pain.[17] A dilute formalin solution is injected into the paw, inducing a biphasic pain response.[5]

  • Apparatus: A transparent observation chamber.

  • Animals: Male or female mice (20-30 g) or rats (150-250 g).

  • Procedure:

    • Acclimatize the animals to the observation chamber for at least 30 minutes.

    • Administer the test compound or vehicle control at a predetermined time before the formalin injection.

    • Inject a dilute solution of formalin (e.g., 2.5% in saline, 20-50 µL) subcutaneously into the plantar surface of one hind paw.

    • Immediately place the animal back into the observation chamber.

    • Record the total time the animal spends licking or biting the injected paw during two distinct phases:

      • Phase 1 (Early Phase): 0-5 minutes post-injection (neurogenic pain).

      • Phase 2 (Late Phase): 15-30 or 20-40 minutes post-injection (inflammatory pain).[7][17]

  • Data Analysis: The total time spent licking/biting in each phase is calculated for the drug-treated and control groups. The percentage inhibition of the pain response is then determined.

Experimental Workflow for Analgesic Drug Discovery

The development of novel analgesic agents from this compound derivatives follows a structured workflow, from initial design and synthesis to preclinical and clinical evaluation.

Analgesic Drug Discovery Workflow Start Start Target_ID Target Identification (e.g., Opioid, Sigma Receptors) Start->Target_ID Lead_Gen Lead Generation & Optimization (Synthesis of Derivatives) Target_ID->Lead_Gen In_Vitro In Vitro Screening (Receptor Binding, Functional Assays) Lead_Gen->In_Vitro In_Vivo In Vivo Efficacy Models (Tail-Flick, Hot-Plate, Formalin Tests) In_Vitro->In_Vivo Active Compounds In_Vivo->Lead_Gen SAR Feedback ADMET ADMET & Toxicology Studies In_Vivo->ADMET Efficacious Compounds Preclinical Preclinical Development ADMET->Preclinical Safe & Efficacious Lead Clinical Clinical Trials (Phase I-III) Preclinical->Clinical Approval Regulatory Approval Clinical->Approval

References

Application Notes and Protocols: Development of Anti-inflammatory Agents from 4-(1-Pyrrolidinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(1-Pyrrolidinyl)piperidine scaffold is a versatile building block in medicinal chemistry, demonstrating significant potential in the development of novel therapeutic agents.[1] This heterocyclic structure has been identified as a key pharmacophore in compounds targeting a range of biological pathways, particularly those involved in inflammation.[2][3] Its favorable pharmacokinetic properties, including the ability to cross the blood-brain barrier, make it an attractive starting point for the design of new drugs.[1] This document provides an overview of the development of anti-inflammatory agents derived from this compound, including synthesis strategies, mechanisms of action, quantitative biological data, and detailed experimental protocols.

Mechanism of Action: Targeting Key Inflammatory Pathways

Derivatives of this compound have been shown to exert their anti-inflammatory effects through various mechanisms, primarily by modulating key signaling pathways involved in the inflammatory response.

One prominent mechanism is the activation of Peroxisome Proliferator-Activated Receptor δ (PPARδ).[4] PPARδ is a nuclear receptor that plays a crucial role in regulating metabolic processes and inflammation.[4] Agonism of PPARδ has been shown to suppress inflammatory responses, making it a promising target for anti-inflammatory drug development.[4]

Another critical pathway targeted by compounds containing the piperidine moiety is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade.[5] NF-κB is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[5] Inhibition of NF-κB translocation to the nucleus can significantly reduce the inflammatory response.[5]

Furthermore, derivatives of the broader pyrrolidine and piperidine families have demonstrated potent inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[6][7] These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.[8] Selective inhibition of COX-2 is a particularly desirable characteristic for anti-inflammatory agents as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for various anti-inflammatory agents derived from or related to the this compound scaffold.

Table 1: In Vitro Activity of a Novel PPARδ Agonist (Compound 21) [4]

CompoundTargetAssayResult (EC50)
21Human PPARδAgonist Activity3.6 nM

Table 2: In Vivo Efficacy of Compound 21 in LDLr-KO Mice [4]

TreatmentEffectMetricResult
Compound 21Atherosclerosis ProgressionSuppression50-60%
Compound 21Serum MCP-1 LevelsReductionSignificant

Table 3: In Vitro Anti-inflammatory Activity of Pyrrolidine-2,5-dione Derivatives [7]

CompoundTargetResult (IC50)Selectivity Index (COX-1/COX-2)
13eCOX-20.98 µM31.5

Experimental Protocols

Synthesis of this compound Derivatives

The synthesis of derivatives based on the this compound scaffold can be achieved through various organic chemistry reactions. A general approach involves the functionalization of the piperidine ring. For instance, N-alkylation or acylation of the piperidine nitrogen can introduce diverse substituents.

General Synthesis of N-substituted this compound Analogs:

A common synthetic route involves the condensation of a ketone, an aldehyde, and an ammonium salt in what is known as a Mannich-type reaction to form the piperidone core.[3][9] The pyrrolidine moiety can be introduced via reductive amination of a suitable piperidone precursor with pyrrolidine. Further modifications can then be made to the scaffold.

For the synthesis of novel pyrrolidine derivatives, one method involves condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with a substituted aniline in ethanol in the presence of a catalytic amount of glacial acetic acid.[6]

In Vitro Anti-inflammatory Assays

1. PPARδ Agonist Activity Assay: [4]

  • Cell Line: HEK293 cells.

  • Method: A GAL4-hPPARδ chimera assay system is utilized. Cells are transiently co-transfected with a GAL4-hPPARδ-LBD expression vector and a GAL4-responsive luciferase reporter vector.

  • Procedure:

    • Plate HEK293 cells in a 96-well plate.

    • Transfect the cells with the appropriate vectors.

    • After 24 hours, add the test compound at various concentrations.

    • Incubate for another 24 hours.

    • Measure luciferase activity using a luminometer.

    • Calculate EC50 values from the dose-response curves.

2. Cyclooxygenase (COX-1/COX-2) Inhibition Assay: [7]

  • Enzymes: Ovine COX-1 and human recombinant COX-2.

  • Method: An in vitro enzyme inhibition assay is performed.

  • Procedure:

    • Pre-incubate the test compound with the respective enzyme (COX-1 or COX-2) for a specified time.

    • Initiate the reaction by adding arachidonic acid as the substrate.

    • After a defined incubation period, terminate the reaction.

    • Quantify the production of prostaglandin E2 (PGE2) using an ELISA kit.

    • Calculate the percentage of inhibition and determine the IC50 values.

3. 5-Lipoxygenase (5-LOX) Inhibition Assay: [7]

  • Enzyme: Potato 5-LOX.

  • Method: A spectrophotometric assay is used to measure the inhibition of the enzyme.

  • Procedure:

    • Pre-incubate the test compound with the 5-LOX enzyme.

    • Add linoleic acid as the substrate to start the reaction.

    • Monitor the formation of the hydroperoxide product by measuring the increase in absorbance at a specific wavelength.

    • Calculate the percentage of inhibition and determine the IC50 values.

In Vivo Anti-inflammatory Assays

1. Carrageenan-Induced Paw Edema in Rodents: [7][10]

  • Animal Model: Wistar rats or Swiss albino mice.

  • Method: This is a standard model to evaluate acute inflammation.

  • Procedure:

    • Administer the test compound orally or intraperitoneally.

    • After a specified pre-treatment time (e.g., 1 hour), inject a solution of carrageenan into the sub-plantar region of the right hind paw.

    • Measure the paw volume or thickness at different time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

    • Calculate the percentage of inhibition of edema for each group compared to the control group.

2. Atherosclerosis Model in LDLr-KO Mice: [4]

  • Animal Model: Low-density lipoprotein receptor-knockout (LDLr-KO) mice.

  • Method: This model is used to study the long-term effects of compounds on the development of atherosclerosis, a chronic inflammatory disease.

  • Procedure:

    • Feed the mice a high-fat diet to induce atherosclerosis.

    • Administer the test compound daily for a prolonged period (e.g., 12 weeks).

    • At the end of the treatment period, sacrifice the mice and collect the aorta.

    • Quantify the atherosclerotic lesion area in the aorta using staining techniques (e.g., Oil Red O).

    • Measure relevant biomarkers in the serum, such as Monocyte Chemoattractant Protein-1 (MCP-1).

Visualizations

PPAR_Signaling_Pathway Ligand This compound Derivative (Agonist) PPAR PPARδ/RXR Heterodimer Ligand->PPAR Binds and Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE Binds to DNA Gene_Expression Target Gene Expression PPRE->Gene_Expression Regulates Anti_inflammatory Anti-inflammatory Effects Gene_Expression->Anti_inflammatory Leads to

Caption: PPARδ signaling pathway activation by a this compound derivative.

NFkB_Signaling_Pathway cluster_nucleus Inside Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Inhibitor Piperidine Derivative Inhibitor->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by a piperidine derivative.

Drug_Development_Workflow Scaffold_Selection Scaffold Selection (this compound) Synthesis Synthesis of Derivatives Scaffold_Selection->Synthesis In_Vitro In Vitro Screening (e.g., COX, PPAR assays) Synthesis->In_Vitro Lead_Identification Lead Compound Identification In_Vitro->Lead_Identification In_Vivo In Vivo Efficacy (e.g., Paw Edema Model) Lead_Identification->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow for anti-inflammatory drug development.

References

Application Notes and Protocols: 4-(1-Pyrrolidinyl)piperidine in the Synthesis of Cognitive Enhancers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinyl)piperidine is a versatile bicyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of novel cognitive enhancers. Its rigid structure and the presence of two basic nitrogen atoms provide a unique framework for designing ligands that can interact with various biological targets implicated in cognitive function. This document provides detailed application notes and protocols for the synthesis and evaluation of cognitive enhancers derived from this privileged structure. The focus is on its application in the development of Peroxisome Proliferator-Activated Receptor Delta (PPARδ) agonists and muscarinic acetylcholine receptor agonists, both of which are promising therapeutic targets for neurodegenerative diseases and cognitive decline.

Rationale for Use in Cognitive Enhancement

The this compound moiety serves as a crucial building block for several classes of neurologically active compounds. Its utility in the synthesis of cognitive enhancers stems from its ability to be incorporated into molecules that target key pathways involved in memory and learning.

  • PPARδ Agonism: Derivatives of this compound have been identified as potent PPARδ agonists.[1] Activation of PPARδ in the central nervous system is associated with neuroprotective effects, including reduced neuroinflammation and improved neuronal survival, which are critical for maintaining cognitive function.

  • Muscarinic and Nicotinic Receptor Modulation: The piperidine and pyrrolidine rings can be functionalized to create potent ligands for muscarinic and nicotinic acetylcholine receptors.[2] These receptors play a pivotal role in cholinergic neurotransmission, which is essential for learning, memory, and attention. Deficits in cholinergic signaling are a hallmark of Alzheimer's disease.

I. Synthesis of a Potent PPARδ Agonist for Cognitive Enhancement

This section details the synthesis of a novel PPARδ agonist, designated as Compound 21 in a study by Kato et al. (2023), which incorporates the this compound scaffold. This compound has demonstrated strong agonist activity and potential for treating neurodegenerative diseases.[1]

Experimental Protocol: Synthesis of Compound 21

Materials:

  • This compound

  • 2-(7-bromo-6-methoxybenzo[d]thiazol-2-yl)acetic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling: To a solution of 2-(7-bromo-6-methoxybenzo[d]thiazol-2-yl)acetic acid (1.0 eq) in a mixture of DCM and DMF, add EDC·HCl (1.5 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 16 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford the target compound.

Data Presentation: Pharmacological Profile of Compound 21
ParameterValueTargetAssay Type
EC₅₀ 3.6 nMhPPARδTransactivation Assay

Table 1: In vitro activity of the synthesized PPARδ agonist.[1]

II. Synthesis of 4-Aminopiperidine Derivatives as Cognitive Enhancers

While not direct derivatives of this compound, 4-aminopiperidine analogues represent a closely related class of potent cognitive enhancers. The synthetic strategies employed for these compounds can be adapted for the functionalization of the this compound scaffold. The following protocol is based on the synthesis of potent nootropic agents described by Manetti et al. (2003).[3]

Experimental Protocol: General Synthesis of N-Acyl-4-aminopiperidine Derivatives

Materials:

  • 1-Benzyl-4-aminopiperidine

  • Substituted benzoyl chloride (e.g., 4-fluorobenzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acylation: To a solution of 1-benzyl-4-aminopiperidine (1.0 eq) and TEA (1.5 eq) in DCM at 0 °C, add the substituted benzoyl chloride (1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Wash the reaction mixture with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography.

  • Debenzylation (if required): The N-benzyl protecting group can be removed via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the free piperidine nitrogen, which can be further functionalized.

Data Presentation: In Vivo Efficacy of a Lead 4-Aminopiperidine Analogue
CompoundMinimal Effective Dose (mg/kg, i.p.)Animal ModelBehavioral Test
Compound 9 0.01MousePassive Avoidance Test

Table 2: Cognitive enhancing activity of a representative 4-aminopiperidine derivative in a scopolamine-induced amnesia model.[3]

III. Signaling Pathways and Visualizations

PPARδ Agonist Signaling Pathway in Neuroprotection

Activation of PPARδ by a this compound-based agonist initiates a cascade of events leading to neuroprotection and potential cognitive enhancement. The agonist binds to the PPARδ/RXR heterodimer in the nucleus, leading to the transcription of target genes involved in anti-inflammatory responses and mitochondrial biogenesis.

PPAR_delta_pathway cluster_extracellular Extracellular cluster_cellular Neuron cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cognitive_Enhancer This compound Derivative (Agonist) PPAR_RXR_inactive PPARδ/RXR Heterodimer (Inactive) Cognitive_Enhancer->PPAR_RXR_inactive Enters Cell & Nucleus PPAR_RXR_active PPARδ/RXR Heterodimer (Active) PPAR_RXR_inactive->PPAR_RXR_active Agonist Binding PPRE PPRE (DNA Response Element) PPAR_RXR_active->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates Neuroprotection Neuroprotection (Anti-inflammation, Mitochondrial Biogenesis) Target_Genes->Neuroprotection

Caption: PPARδ agonist signaling pathway.

Experimental Workflow for Synthesis and Evaluation

The following diagram outlines the general workflow for the development of cognitive enhancers based on the this compound scaffold.

experimental_workflow Start Start: Identify Target & Scaffold (e.g., PPARδ, this compound) Synthesis Chemical Synthesis (e.g., Amide Coupling) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification In_Vitro In Vitro Assays (e.g., Receptor Binding, Enzyme Activity) Purification->In_Vitro Data_Analysis_1 Data Analysis (IC50, EC50, Ki) In_Vitro->Data_Analysis_1 Lead_Optimization Lead Optimization (SAR Studies) Data_Analysis_1->Lead_Optimization In_Vivo In Vivo Models (e.g., Scopolamine-induced Amnesia) Data_Analysis_1->In_Vivo Promising Candidates Lead_Optimization->Synthesis Behavioral_Tests Behavioral Testing (e.g., Morris Water Maze, Passive Avoidance) In_Vivo->Behavioral_Tests Data_Analysis_2 Data Analysis (Cognitive Performance) Behavioral_Tests->Data_Analysis_2 End End: Candidate Selection Data_Analysis_2->End

Caption: Drug discovery workflow.

Conclusion

This compound is a valuable starting material and structural motif in the design and synthesis of novel cognitive enhancers. Its incorporation into molecules targeting PPARδ and cholinergic receptors has yielded compounds with potent in vitro and in vivo activities. The provided protocols and data serve as a foundation for researchers to further explore the potential of this scaffold in developing new therapeutics for cognitive disorders. Further structure-activity relationship (SAR) studies are warranted to optimize the potency, selectivity, and pharmacokinetic properties of these promising compounds.

References

Application Notes and Protocols for the Analytical Characterization of 4-(1-Pyrrolidinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 4-(1-Pyrrolidinyl)piperidine, a versatile building block in medicinal chemistry. The following sections detail the experimental protocols and expected data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of this compound, providing detailed information about the chemical environment of its hydrogen, carbon, and nitrogen atoms.

Application Note

¹H and ¹³C NMR are routinely used to confirm the identity and purity of this compound. 2D NMR techniques such as COSY and HETCOR can be employed for unambiguous assignment of all proton and carbon signals. The chemical shifts are sensitive to the solvent used, which can provide insights into solute-solvent interactions.[1] ¹⁵N NMR can be used to characterize the two distinct nitrogen atoms in the molecule.

Experimental Protocol: ¹H and ¹³C NMR

1. Sample Preparation:

  • Weigh 5-10 mg of this compound for ¹H NMR or 20-30 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a clean, dry NMR tube.

  • Use tetramethylsilane (TMS) as an internal standard (0 ppm).

2. Instrumentation and Data Acquisition:

  • Record the spectra on a 400 MHz or higher field NMR spectrometer.

  • For ¹H NMR, acquire at least 16 scans with a relaxation delay of 1-2 seconds.

  • For ¹³C NMR, acquire at least 1024 scans with a relaxation delay of 2-5 seconds.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Integrate the signals in the ¹H NMR spectrum.

  • Reference the spectrum to the internal standard.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert setup Lock, Tune, Shim insert->setup acquire Acquire Spectrum setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase integrate Integration & Referencing phase->integrate analysis Spectral Analysis integrate->analysis

NMR Experimental Workflow

Quantitative Data: NMR Chemical Shifts

The following tables summarize the experimental ¹H and ¹³C NMR chemical shifts (δ) in ppm for this compound in various deuterated solvents.[1][2]

Table 1: ¹H NMR Chemical Shifts (ppm)

Proton AssignmentCDCl₃D₂ODMSO-d₆
H-1, H-2 (Pyrrolidine)2.523.122.51
H-3, H-4 (Pyrrolidine)1.741.961.67
H-14 (Piperidine CH)2.192.822.11
H-15, H-16ax (Piperidine CH₂)1.942.111.81
H-15, H-16eq (Piperidine CH₂)2.983.392.92
H-18, H-21ax (Piperidine CH₂)1.381.631.25
H-18, H-21eq (Piperidine CH₂)2.583.012.52
NH (Piperidine)1.65-1.68

Table 2: ¹³C NMR Chemical Shifts (ppm)

Carbon AssignmentCDCl₃D₂ODMSO-d₆
C-1, C-2 (Pyrrolidine)52.852.052.4
C-3, C-4 (Pyrrolidine)23.522.823.1
C-14 (Piperidine CH)62.460.062.0
C-15, C-16 (Piperidine CH₂)46.544.546.5
C-18, C-21 (Piperidine CH₂)31.029.431.0

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound based on their characteristic vibrational frequencies.

Application Note

The FTIR spectrum of this compound is characterized by absorptions corresponding to N-H stretching of the piperidine ring, C-H stretching of the aliphatic rings, and C-N stretching vibrations. It is a valuable tool for confirming the presence of these key functional groups and for assessing the overall purity of the sample.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

1. Sample Preparation:

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

2. Instrumentation and Data Acquisition:

  • Use a benchtop FTIR spectrometer equipped with an ATR accessory.

  • Collect a background spectrum of the clean, empty ATR crystal.

  • Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

3. Data Processing:

  • The software automatically performs a background subtraction.

  • Identify and label the major absorption peaks.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis place_sample Place Sample on ATR Crystal background Collect Background Spectrum place_sample->background sample_spec Acquire Sample Spectrum background->sample_spec process Background Subtraction sample_spec->process identify Identify Characteristic Peaks process->identify

FTIR Experimental Workflow

Quantitative Data: Characteristic FTIR Peaks

The following table lists the expected characteristic FTIR absorption bands for this compound.

Table 3: Characteristic FTIR Peaks

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
~3300-3500N-H StretchSecondary Amine (Piperidine)
~2850-2950C-H StretchAliphatic CH₂ and CH
~1450C-H BendAliphatic CH₂
~1100-1250C-N StretchAliphatic Amine

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For this compound, it can be used for purity assessment and identification of related impurities.

Application Note

Direct GC-MS analysis of this compound is feasible due to its volatility. However, derivatization, such as acylation, can improve peak shape and chromatographic performance. The mass spectrum will show a molecular ion peak and characteristic fragmentation patterns arising from the cleavage of the piperidine and pyrrolidine rings.

Experimental Protocol: GC-MS

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol, dichloromethane).

  • Prepare working standards by diluting the stock solution.

2. Instrumentation and Data Acquisition:

  • GC System:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.

  • MS System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum and compare it with a reference library or predict the fragmentation pattern.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis prepare_solution Prepare Sample Solution inject Inject Sample prepare_solution->inject separate Separation in GC Column inject->separate ionize Ionization (EI) separate->ionize analyze Mass Analysis ionize->analyze detect Detection analyze->detect chromatogram Analyze Chromatogram detect->chromatogram mass_spectrum Analyze Mass Spectrum chromatogram->mass_spectrum identify_compound Identify Compound mass_spectrum->identify_compound

GC-MS Experimental Workflow

Quantitative Data: Mass Spectrometry

Table 4: Expected Mass Spectral Data for this compound

m/z ValueInterpretation
154Molecular Ion [M]⁺
153[M-H]⁺
125Loss of ethyl group from pyrrolidine
97Piperidine ring fragment
84Pyrrolidine ring fragment
70Cleavage of the bond between the two rings

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, quantification, and purification of this compound.

Application Note

This compound lacks a strong UV chromophore, making direct UV detection challenging. Therefore, derivatization with a UV-active or fluorescent tag is often necessary for sensitive detection. Alternatively, a universal detector such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) can be used. Reversed-phase chromatography is the most common separation mode.

Experimental Protocol: HPLC with Pre-column Derivatization and UV Detection

1. Derivatization:

  • React the sample with a derivatizing agent such as dansyl chloride or dabsyl chloride in an appropriate buffer to introduce a chromophore.

2. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the derivatized this compound in the mobile phase.

  • Prepare working standards by diluting the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter.

3. Instrumentation and Data Acquisition:

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with an additive like 0.1% formic acid or trifluoroacetic acid) is typically used.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detector: UV detector set at the maximum absorption wavelength of the chosen derivative.

4. Data Analysis:

  • Quantify the amount of this compound by comparing the peak area of the sample to a calibration curve generated from the standards.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis derivatize Derivatization (if required) prepare_solution Prepare Sample Solution derivatize->prepare_solution filter_sample Filter Sample prepare_solution->filter_sample inject Inject Sample filter_sample->inject separate Separation in HPLC Column inject->separate detect Detection (UV/CAD/ELSD) separate->detect chromatogram Analyze Chromatogram detect->chromatogram quantify Quantification chromatogram->quantify

References

Application Note: HPLC-MS Analysis of 4-(1-Pyrrolidinyl)piperidine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 4-(1-Pyrrolidinyl)piperidine in reaction mixtures. The described protocol is suitable for monitoring reaction progress, identifying key impurities, and quantifying the principal product. This method is particularly relevant for process chemistry and quality control in drug development, where this compound is a common building block.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical agents, including analgesics and anti-inflammatory drugs.[1][2] Its synthesis, often involving the reductive amination of 4-piperidone with pyrrolidine, can result in a mixture containing the desired product, unreacted starting materials, and potential byproducts. Therefore, a reliable analytical method is crucial for monitoring these reactions to ensure optimal yield and purity of the final compound.

Due to its polar and basic nature, this compound can be challenging to analyze using standard reversed-phase HPLC methods, often resulting in poor peak shape and retention.[3] This application note presents an optimized HPLC-MS method that utilizes a C18 stationary phase with an acidic mobile phase modifier to achieve excellent separation and detection of this compound and its common process-related impurities.

Experimental Protocol

Sample Preparation
  • Reaction Quenching: Quench a 100 µL aliquot of the reaction mixture by diluting it with 900 µL of a 50:50 (v/v) acetonitrile/water solution.

  • Dilution: Further dilute the quenched sample 1:100 with the 50:50 (v/v) acetonitrile/water diluent to a final concentration suitable for HPLC-MS analysis (typically in the low µg/mL range).

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC-MS Conditions

HPLC System: A standard HPLC or UHPLC system equipped with a binary pump, autosampler, and column oven.

Mass Spectrometer: A single quadrupole or tandem mass spectrometer with an electrospray ionization (ESI) source.

ParameterCondition
HPLC Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 2 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Cone Voltage 30 V
Source Temperature 150 °C
Desolvation Temp. 350 °C
Desolvation Gas Flow 600 L/hr
Scan Range m/z 50-500

Data Presentation

The following table summarizes the expected quantitative data for the analysis of a typical this compound reaction mixture. The retention times and relative abundance are representative and may vary depending on the specific reaction conditions.

Compound NameRetention Time (min)Molecular FormulaMolecular Weight[M+H]⁺ (m/z)
Pyrrolidine1.8C₄H₉N71.1272.1
4-Piperidone2.5C₅H₉NO99.13100.1
This compound 4.2 C₉H₁₈N₂ 154.25 155.2

Experimental Workflow Diagram

G HPLC-MS Workflow for Reaction Mixture Analysis cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing A Reaction Mixture Aliquot B Quenching & Dilution A->B C Filtration B->C D HPLC Separation (C18 Column) C->D E ESI-MS Detection (Positive Ion Mode) D->E F Chromatogram & Spectra Acquisition E->F G Peak Integration & Identification F->G H Quantitative Analysis G->H

Caption: Experimental workflow from sample preparation to data analysis.

Logical Relationship of Reaction Components

G Synthetic Pathway and Impurity Relationship cluster_reactants Starting Materials cluster_process Reaction cluster_products Reaction Products A 4-Piperidone C Reductive Amination A->C B Pyrrolidine B->C D This compound (Main Product) C->D E Unreacted Starting Materials (Impurities) C->E

References

Application Notes and Protocols: 1H and 13C NMR Assignment for 4-(1-Pyrrolidinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of 4-(1-Pyrrolidinyl)piperidine. The data presented here, including chemical shift assignments, is critical for the structural elucidation and quality control of this compound, which serves as a significant building block in medicinal chemistry. The protocols outlined below offer a standardized methodology for reproducible NMR analysis.

Chemical Structure and Atom Numbering

The structural formula of this compound, with the IUPAC numbering used for NMR signal assignment, is presented below. This numbering scheme is consistent with published literature to ensure clarity and facilitate comparison.

Caption: Chemical structure of this compound with IUPAC numbering for NMR assignment.

1H and 13C NMR Data

The following tables summarize the experimental 1H and 13C NMR chemical shifts for this compound recorded in deuterated chloroform (CDCl3) at room temperature.

Table 1: 1H NMR Chemical Shift Assignments for this compound in CDCl3

Atom NumberChemical Shift (δ, ppm)Multiplicity
H2, H6 (ax)2.58t
H2, H6 (eq)3.05dt
H3, H5 (ax)1.35qd
H3, H5 (eq)1.87m
H4 (ax)2.25tt
H2', H5'2.52m
H3', H4'1.75m
NH1.63s (br)

Table 2: 13C NMR Chemical Shift Assignments for this compound in CDCl3

Atom NumberChemical Shift (δ, ppm)
C2, C646.5
C3, C533.1
C462.4
C2', C5'52.1
C3', C4'23.5

Experimental Protocols

Sample Preparation for NMR Analysis

A standardized protocol for sample preparation is crucial for obtaining high-quality and reproducible NMR spectra.

  • Sample Weighing: Accurately weigh 5-25 mg of this compound for 1H NMR analysis or 50-100 mg for 13C NMR analysis into a clean, dry vial.[1][2][3]

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl3) containing an internal standard (e.g., 0.03% v/v tetramethylsilane, TMS) to the vial.[3]

  • Dissolution: Gently vortex or sonicate the mixture to ensure the complete dissolution of the sample.[3]

  • Filtration and Transfer: To remove any particulate matter that could affect spectral quality, filter the solution through a pipette plugged with glass wool directly into a clean, dry 5 mm NMR tube.[4]

  • Sample Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.[2][5]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and clearly label the sample.

NMR Data Acquisition

The following parameters are based on a typical high-field NMR spectrometer and are provided as a guideline. Instrument-specific adjustments may be necessary.

  • Spectrometer: Bruker AVANCE II 500 or equivalent.

  • Probe: 5 mm Broad Band Observe (BBO) probe.

  • Temperature: Room temperature.

  • 1H NMR Acquisition:

    • Operating Frequency: 500.13 MHz.

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

    • Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm).

    • Acquisition Time: Approximately 3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16 to 64, depending on sample concentration.

  • 13C NMR Acquisition:

    • Operating Frequency: 125.76 MHz.

    • Pulse Program: Standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

    • Spectral Width: Appropriate range to cover all carbon signals (e.g., 0 to 220 ppm).

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024 to 4096, depending on sample concentration.

  • Data Processing:

    • Apply an exponential window function with a line broadening factor of 0.3 Hz for 1H spectra and 1-2 Hz for 13C spectra.

    • Perform Fourier transformation.

    • Phase and baseline correct the spectra.

    • Calibrate the chemical shifts using the internal standard (TMS at 0.00 ppm).

Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted in the following diagram.

G NMR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve filter Filter into NMR Tube dissolve->filter instrument_setup Instrument Setup & Shimming filter->instrument_setup acquire_1H Acquire 1H Spectrum instrument_setup->acquire_1H acquire_13C Acquire 13C Spectrum instrument_setup->acquire_13C processing Fourier Transform, Phasing, Baseline Correction acquire_1H->processing acquire_13C->processing calibration Chemical Shift Calibration (TMS) processing->calibration assignment Signal Assignment calibration->assignment

Caption: A streamlined workflow for the NMR analysis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Pyrrolidinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-Pyrrolidinyl)piperidine. The primary focus is on addressing side reactions and optimizing the reductive amination of 4-piperidone with pyrrolidine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the direct reductive amination of 4-piperidone and pyrrolidine. This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired tertiary amine. A common reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃), known for its mildness and selectivity.

Q2: What are the primary side reactions to be aware of during this synthesis?

A2: The two main side reactions of concern are:

  • Reduction of 4-piperidone: The starting ketone can be reduced to the corresponding 4-hydroxypiperidine.

  • Self-condensation of 4-piperidone: Under acidic or basic conditions, 4-piperidone can undergo an aldol-type self-condensation to form dimer or oligomer impurities.

Q3: Is over-alkylation of the product a significant concern?

A3: Over-alkylation, where the product this compound reacts further, is generally not a major issue when using a secondary amine like pyrrolidine. The resulting tertiary amine is significantly less nucleophilic than the starting secondary amine.

Q4: Are there any less common side reactions to consider?

A4: While less common under standard reductive amination conditions, ring-opening of the pyrrolidine or piperidine moieties can theoretically occur under harsh conditions, such as very high temperatures or in the presence of certain catalysts, though this is not a typical side reaction for this specific synthesis.

Troubleshooting Guide

Issue 1: Low Yield of this compound with Significant Amount of 4-Hydroxypiperidine Detected

Possible Cause: The reducing agent is prematurely reducing the starting 4-piperidone before the formation of the enamine/iminium ion intermediate. This is more likely with stronger reducing agents like sodium borohydride.

Solutions:

  • Choice of Reducing Agent: Utilize a milder and more selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃). Its steric bulk and electronic properties favor the reduction of the protonated iminium ion over the ketone.

  • Reaction Conditions:

    • Ensure the reaction is run under mildly acidic conditions (e.g., using acetic acid as a catalyst) to promote the formation of the iminium ion, which is more readily reduced than the ketone.

    • Add the reducing agent portion-wise to the mixture of the ketone and amine to allow for the formation of the intermediate before a high concentration of the reducing agent is present.

  • Stepwise Procedure: As an alternative, the imine can be pre-formed by stirring 4-piperidone and pyrrolidine together, often with a dehydrating agent (like molecular sieves), before the addition of the reducing agent.

Issue 2: Presence of High Molecular Weight Impurities in the Final Product

Possible Cause: Self-condensation of 4-piperidone is occurring, leading to the formation of dimeric or oligomeric byproducts. This can be catalyzed by both acidic and basic conditions.

Solutions:

  • pH Control: Maintain a mildly acidic pH (around 5-6). Strongly acidic or basic conditions can promote the aldol condensation. The use of a catalytic amount of acetic acid is generally sufficient to promote iminium ion formation without excessively catalyzing self-condensation.

  • Order of Addition: Add the 4-piperidone to the solution containing pyrrolidine and the acid catalyst, rather than letting the ketone sit in an acidic or basic solution on its own.

  • Temperature Control: Keep the reaction temperature moderate. Higher temperatures can accelerate the rate of self-condensation.

Issue 3: Incomplete Reaction with Starting Materials Remaining

Possible Cause: The reaction has not gone to completion due to insufficient reaction time, inadequate amount of reducing agent, or deactivation of the reducing agent.

Solutions:

  • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS) to determine the optimal reaction time.

  • Stoichiometry of Reducing Agent: Use a slight excess of the reducing agent (e.g., 1.2-1.5 equivalents) to ensure complete reduction.

  • Moisture Control: The reaction should be carried out under anhydrous conditions, as moisture can hydrolyze the reducing agent and the iminium ion intermediate. Use dry solvents and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation

The following table summarizes the expected outcomes of the reductive amination of 4-piperidone with pyrrolidine under different conditions. The data is compiled from analogous reactions in the literature due to a lack of specific quantitative comparisons for this exact transformation in the searched literature. The trends are expected to be similar.

Reducing AgentAcid CatalystTemperature (°C)Expected Yield of this compoundPredominant Side Product(s)
NaBH(OAc)₃Acetic Acid (catalytic)20-25HighLow levels of 4-hydroxypiperidine and aldol products
NaBH₄Acetic Acid (catalytic)20-25Moderate to HighSignificant formation of 4-hydroxypiperidine
NaBH₃CNAcetic Acid (pH 5-6)20-25HighLow levels of 4-hydroxypiperidine and aldol products
H₂/Pd-C-25-50HighMinimal, but potential for over-reduction of other functional groups if present

Experimental Protocols

Key Experiment: Synthesis of this compound via Reductive Amination

Materials:

  • 4-Piperidone hydrochloride monohydrate

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic acid (glacial)

  • Dichloromethane (DCM, anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium sulfate (anhydrous) or Magnesium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation of 4-Piperidone Free Base: To a stirred suspension of 4-piperidone hydrochloride monohydrate (1 equivalent) in dichloromethane, add a saturated solution of sodium bicarbonate until the pH of the aqueous layer is > 9. Separate the organic layer, and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of 4-piperidone.

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve the 4-piperidone free base (1 equivalent) and pyrrolidine (1.1 equivalents) in anhydrous dichloromethane.

  • Acid Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents) to the solution and stir for 20-30 minutes at room temperature to facilitate the formation of the enamine/iminium ion intermediate.

  • Reductive Amination: To the stirred solution, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise over 15-20 minutes, monitoring for any temperature increase.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes.

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Visualizations

Experimental Workflow

experimental_workflow start Start free_base Prepare 4-Piperidone Free Base start->free_base dissolve Dissolve 4-Piperidone and Pyrrolidine in Anhydrous DCM free_base->dissolve add_acid Add Acetic Acid Catalyst dissolve->add_acid stir_intermediate Stir for 30 min (Intermediate Formation) add_acid->stir_intermediate add_reductant Add NaBH(OAc)₃ Portion-wise stir_intermediate->add_reductant stir_reaction Stir at Room Temperature (4-12h) add_reductant->stir_reaction monitor Monitor Reaction (TLC/GC-MS) stir_reaction->monitor monitor->stir_reaction Incomplete workup Quench with Sat. NaHCO₃ monitor->workup Complete extraction Extract with DCM workup->extraction purification Dry, Concentrate, and Purify extraction->purification end_product This compound purification->end_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic issue Observed Issue low_yield Low Yield of Product issue->low_yield high_mw_impurities High MW Impurities issue->high_mw_impurities incomplete_reaction Incomplete Reaction issue->incomplete_reaction cause_reduction Cause: Premature Ketone Reduction low_yield->cause_reduction cause_condensation Cause: Aldol Condensation high_mw_impurities->cause_condensation cause_incomplete Cause: Insufficient Reagents/Time or Deactivation incomplete_reaction->cause_incomplete solution_reductant Solution: Use Milder Reductant (NaBH(OAc)₃) cause_reduction->solution_reductant solution_ph Solution: Control pH (mildly acidic) cause_condensation->solution_ph solution_temp Solution: Moderate Temperature cause_condensation->solution_temp solution_time Solution: Increase Reaction Time cause_incomplete->solution_time solution_stoichiometry Solution: Use Excess Reducing Agent cause_incomplete->solution_stoichiometry solution_anhydrous Solution: Ensure Anhydrous Conditions cause_incomplete->solution_anhydrous

Caption: Troubleshooting decision tree for side reactions.

Technical Support Center: Purification of 4-(1-Pyrrolidinyl)piperidine by Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-(1-Pyrrolidinyl)piperidine by crystallization. It is intended for researchers, scientists, and drug development professionals.

Troubleshooting Crystallization Issues

This section addresses specific challenges that may arise during the crystallization of this compound, providing potential causes and recommended solutions.

ProblemPotential CauseSuggested Solution
"Oiling Out" (Product separates as a liquid instead of a solid)The melting point of the compound is depressed by impurities.- Re-dissolve and Dilute: Gently heat the mixture to re-dissolve the oil. Add a small amount of additional solvent to decrease the saturation level and allow the solution to cool slowly.[1] - Solvent System Modification: If oiling out persists, consider a different solvent system. A solvent in which the compound has slightly lower solubility at elevated temperatures may be more suitable. Experiment with solvent/anti-solvent combinations.[1]
The solution is too concentrated or cooled too quickly.- Slow Cooling: Implement a gradual cooling process. Allow the flask to cool slowly to room temperature before further cooling in an ice bath. - Reduce Concentration: Add more solvent to the hot solution to ensure it is not supersaturated.
No Crystal Formation The solution is not saturated.- Evaporate Solvent: If the solution is clear and no crystals form upon cooling, it is likely too dilute. Reheat the solution and gently evaporate some of the solvent to increase the concentration.[2][3] - Induce Crystallization: Scratch the inside of the flask with a glass stirring rod to create nucleation sites. Add a seed crystal of pure this compound.[2][3]
Low Crystal Yield Too much solvent was used.- Use the minimum amount of hot solvent necessary to fully dissolve the compound.[4] - After filtration, the mother liquor can be concentrated and cooled again to recover more product.
Premature crystallization during hot filtration.- Ensure the filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.
Discolored Crystals Presence of colored impurities.- Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[4] - Recrystallization: A second recrystallization step may be necessary to achieve the desired color and purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound should be a white to almost white crystalline powder.[5] The reported melting point varies slightly between sources but is generally in the range of 52-62 °C.[5][6][7] A sharp melting point within this range is a good indicator of high purity. Impurities will typically cause a depression and broadening of the melting point range.[8][9][10]

Q2: What are suitable solvents for the crystallization of this compound?

A2: While specific quantitative solubility data is limited, this compound is reported to have low solubility in water and is soluble in organic solvents such as ethanol, ether, and dimethylformamide.[6] For crystallization, ideal solvents are those in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. Good starting points for solvent screening include:

  • Single Solvents: Isopropanol, Ethanol, Acetonitrile.

  • Solvent/Anti-solvent Systems: Ethyl acetate/Hexane, Toluene/Hexane. In these systems, the compound is dissolved in the "good" solvent (e.g., ethyl acetate) and the "poor" solvent (e.g., hexane) is added to induce crystallization.

Q3: What are the common impurities in this compound synthesis?

A3: The synthesis of this compound commonly proceeds via the reductive amination of 4-piperidone with pyrrolidine. Potential impurities may include:

  • Unreacted starting materials: 4-piperidone and pyrrolidine.

  • Byproducts from side reactions.

  • Reagents used in the synthesis, such as reducing agents or catalysts. The presence of these impurities can affect the crystallization process and the final purity of the product.

Q4: How can I improve the crystal size and quality?

A4: To obtain larger and more well-defined crystals, a slow cooling rate is crucial.[4] Allowing the solution to cool to room temperature undisturbed before placing it in an ice bath will promote slower crystal growth. Using a minimal excess of a good solvent can also help in obtaining better quality crystals.

Quantitative Data

ParameterValueReference(s)
Molecular FormulaC₉H₁₈N₂[5][7]
Molecular Weight154.26 g/mol [5]
Melting Point52-62 °C[5][6][7][11][12]
AppearanceWhite to almost white crystalline powder[5]
Purity (Typical)≥ 98% (GC)[5]
Solubility
WaterLow[6]
EthanolSoluble[6]
Diethyl EtherSoluble[6]
DimethylformamideSoluble[6]
MethanolSoluble[13]
AcetoneSoluble[14][15]
ChloroformSoluble[14]
BenzeneSoluble[14]
HexaneLimited[16][17]

Experimental Protocols

Protocol 1: Single-Solvent Crystallization (e.g., from Isopropanol)
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot isopropanol while stirring and heating until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Ensure the filtration apparatus is pre-heated.

  • Cooling and Crystallization: Allow the clear solution to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold isopropanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Two-Solvent Crystallization (e.g., from Ethyl Acetate/Hexane)
  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

  • Addition of Anti-solvent: While the solution is still warm, slowly add hexane dropwise with stirring until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethyl acetate to redissolve the precipitate.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to complete the crystallization.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash with a small amount of a cold mixture of ethyl acetate and hexane.

  • Drying: Dry the crystals under vacuum.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot solvent hot_filtration Hot gravity filtration (if necessary) dissolve->hot_filtration Insoluble impurities? cool_slowly Slow cooling to room temperature dissolve->cool_slowly No insoluble impurities hot_filtration->cool_slowly ice_bath Cool in ice bath cool_slowly->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with cold solvent vacuum_filtration->wash dry Dry under vacuum wash->dry

Caption: Experimental workflow for the purification of this compound by crystallization.

troubleshooting_crystallization start Crystallization Issue? oiling_out Product 'Oiling Out'? start->oiling_out Yes no_crystals No Crystals Formed? start->no_crystals No oiling_out->no_crystals No solution1 Re-dissolve, add more solvent, cool slowly. oiling_out->solution1 Yes low_yield Low Yield? no_crystals->low_yield No solution2 Evaporate some solvent, scratch flask, or add seed crystal. no_crystals->solution2 Yes solution3 Use minimum hot solvent, concentrate mother liquor. low_yield->solution3 Yes

Caption: Troubleshooting decision tree for crystallization of this compound.

References

Technical Support Center: Optimizing Coupling Reactions with 4-(1-Pyrrolidinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing coupling reactions involving 4-(1-Pyrrolidinyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their synthetic strategies.

I. Troubleshooting Guides & FAQs

This section addresses frequently encountered problems during coupling reactions with the sterically hindered secondary amine, this compound.

Amide Coupling (e.g., with HATU, EDC)

Question: My amide coupling reaction with this compound is giving low yields. What are the common causes and how can I improve it?

Answer:

Low yields in amide coupling reactions with sterically hindered amines like this compound are common. Here’s a step-by-step troubleshooting guide:

  • Choice of Coupling Reagent: Standard coupling reagents may not be effective. More potent activating agents are often required for sterically demanding couplings.

  • Reaction Conditions: Temperature and reaction time play a crucial role. Steric hindrance can slow down the reaction rate.

  • Base Selection: The choice and stoichiometry of the base are critical for efficient activation of the carboxylic acid and neutralization of byproducts.

  • Solvent: The solvent must ensure the solubility of all reactants and reagents.

Troubleshooting Flowchart for Low-Yield Amide Coupling

G start Low Yield in Amide Coupling reagent Inefficient Coupling Reagent? start->reagent conditions Suboptimal Reaction Conditions? reagent->conditions No solution1 Switch to HATU, HBTU, or PyBOP reagent->solution1 Yes base Incorrect Base or Stoichiometry? conditions->base No solution2 Increase temperature (40-60°C) and/or reaction time (12-24h) conditions->solution2 Yes solvent Poor Solvent Choice? base->solvent No solution3 Use a non-nucleophilic base like DIPEA (2-3 eq.) base->solution3 Yes solution4 Use anhydrous polar aprotic solvents (DMF, NMP, or DMSO) solvent->solution4 Yes end Improved Yield solvent->end No solution1->end solution2->end solution3->end solution4->end

A decision tree for troubleshooting low-yield amide coupling reactions.
Suzuki-Miyaura Coupling

Question: I am attempting a Suzuki-Miyaura coupling with a derivative of this compound and an aryl halide, but the reaction is not proceeding. What should I investigate?

Answer:

Failure in Suzuki-Miyaura couplings can often be attributed to catalyst deactivation or suboptimal reaction parameters. Consider the following:

  • Catalyst and Ligand Selection: The choice of palladium source and phosphine ligand is critical, especially with electron-rich or sterically hindered substrates.

  • Base: The base plays a crucial role in the transmetalation step and its strength and solubility can significantly impact the reaction.

  • Solvent System: A suitable solvent or solvent mixture is necessary to solubilize all components of the reaction.

  • Exclusion of Oxygen: The active Pd(0) catalyst is sensitive to oxygen.[1]

Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination of an aryl halide with this compound is sluggish and incomplete. How can I optimize this reaction?

Answer:

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but challenges can arise with hindered secondary amines.[2] Key areas for optimization include:

  • Ligand Choice: The steric and electronic properties of the phosphine ligand are paramount for successful coupling.

  • Base: A strong, non-nucleophilic base is typically required.

  • Temperature: Higher temperatures are often necessary to overcome the activation energy barrier with hindered substrates.

II. Quantitative Data on Coupling Reaction Conditions

The following tables provide a summary of representative conditions and reported yields for different coupling reactions. Note that optimal conditions are substrate-dependent and may require further screening.

Table 1: Amide Coupling Reagent Comparison

Coupling ReagentAdditiveBaseTypical SolventReported Yield Range (%)Key Advantages
EDCHOBtDIPEADCM or DMF60-95%Water-soluble byproducts, good for polar substrates.
HATUNoneDIPEADMF, NMP85-99%High efficiency, rapid reaction times, low racemization.[3]
PyBOPNoneDIPEADMF, DCM80-95%Effective for sterically hindered amino acids.
T3PPyridinePyridineEtOAc, MeCN70-95%Easy workup, low epimerization.

Table 2: Influence of Ligand and Base on Buchwald-Hartwig Amination Yields

Aryl HalideAminePd SourceLigandBaseSolventTemp (°C)Time (h)Yield (%)
4-BromotoluenePiperidinePd(OAc)₂RuPhosNaOtBuToluene110199
4-ChlorotoluenePiperidinePd₂(dba)₃XPhosNaOtBuToluene1001895
2-ChloropyridineMorpholinePd(OAc)₂RuPhosK₃PO₄t-BuOH802485
4-BromoanisolePiperidine(NHC)Pd(allyl)ClIPrNaOtBuDioxane250.393[4]

Yields are based on literature reports for similar secondary amines and may vary for this compound.

III. Experimental Protocols

Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol outlines a general method for the coupling of a carboxylic acid with this compound using HATU.

  • Reagent Preparation:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq).

    • In a separate vial, dissolve HATU (1.1 eq) in anhydrous DMF.

  • Reaction Execution:

    • To the stirred solution of the carboxylic acid and DIPEA, add the HATU solution.

    • Allow the mixture to pre-activate for 5-15 minutes at room temperature.

    • Add this compound (1.0-1.2 eq) to the reaction mixture.

    • Stir at room temperature for 2-24 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid derivative in the presence of this compound as part of the final product structure.

  • Reaction Setup:

    • To an oven-dried flask, add the aryl halide (1.0 eq), boronic acid or ester (1.2-1.5 eq), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reaction Execution:

    • Add degassed solvent (e.g., 1,4-dioxane/water, toluene/water).

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

    • Purify by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination

This protocol describes a general method for the N-arylation of this compound.

  • Reaction Setup:

    • In a glovebox or under an inert atmosphere, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, 2-4 mol%), and a base (e.g., NaOtBu, 1.4 eq) to a dry flask.

  • Reaction Execution:

    • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

    • Seal the vessel and heat to 80-110 °C for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • Work-up and Purification:

    • Cool the reaction, quench with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry, and concentrate.

    • Purify the residue by flash chromatography.

IV. Visualizations

High-Throughput Experimentation (HTE) Workflow for Reaction Optimization

The following diagram illustrates a typical workflow for the high-throughput screening of reaction conditions, which is a powerful strategy for optimizing challenging coupling reactions.[5]

G cluster_0 Design of Experiment cluster_1 Execution cluster_2 Analysis cluster_3 Optimization A Select Variables (Catalyst, Ligand, Base, Solvent) B Generate Reaction Array (e.g., 96-well plate) A->B C Prepare Stock Solutions B->C D Automated Dispensing into Microplates C->D E Reaction Incubation (Heating & Stirring) D->E F High-Throughput Analysis (e.g., LC-MS, GC-MS) E->F G Data Processing & Visualization F->G H Identify Optimal Conditions G->H I Scale-up Reaction H->I G agonist PPARδ Agonist (containing this compound moiety) ppar PPARδ Receptor (in nucleus) agonist->ppar Binds to complex PPARδ/RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE (Peroxisome Proliferator Response Element on DNA) complex->ppre Binds to transcription Target Gene Transcription ppre->transcription Activates effects Metabolic & Anti-inflammatory Effects: • Increased Fatty Acid Oxidation • Improved Insulin Sensitivity • Reduced Inflammation transcription->effects

References

Technical Support Center: Synthesis of 4-(1-Pyrrolidinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(1-pyrrolidinyl)piperidine. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work and scale-up.

I. Reaction Pathway and Mechanism

The synthesis of this compound is commonly achieved through a one-pot reductive amination reaction between 4-piperidone and pyrrolidine. This reaction proceeds via the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired product.

Reductive_Amination_Pathway 4-Piperidone 4-Piperidone Intermediate Enamine/Iminium Intermediate 4-Piperidone->Intermediate + Pyrrolidine Pyrrolidine Pyrrolidine Product This compound Intermediate->Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃)

Reductive amination pathway for this compound synthesis.

II. Experimental Protocols

Key Experimental Protocol: Reductive Amination

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 4-Piperidone hydrochloride

  • Pyrrolidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine, saturated aqueous solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of 4-piperidone hydrochloride (1.0 eq) in dichloromethane (DCM), add pyrrolidine (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to form the enamine/iminium intermediate.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

III. Data Presentation

Table 1: Comparison of Reaction Conditions for Reductive Amination
ParameterCondition A (Lab Scale)Condition B (Optimized)Condition C (Scale-Up Pilot)
Reactants 4-Piperidone HCl, Pyrrolidine4-Piperidone HCl, Pyrrolidine4-Piperidone HCl, Pyrrolidine
Reducing Agent Sodium Borohydride (NaBH₄)Sodium Triacetoxyborohydride (NaBH(OAc)₃)Sodium Triacetoxyborohydride (NaBH(OAc)₃)
Solvent Methanol (MeOH)Dichloromethane (DCM)2-Methyltetrahydrofuran (2-MeTHF)
Temperature 0 °C to RT0 °C to RT10-15 °C
Reaction Time 24 hours16 hours12 hours
Stoichiometry (Piperidone:Pyrrolidine:Reducing Agent) 1 : 1.2 : 1.51 : 1.1 : 1.31 : 1.05 : 1.2
Typical Yield 65-75%85-95%88-92%

IV. Troubleshooting Guides and FAQs

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method is a one-pot reductive amination between 4-piperidone and pyrrolidine using a suitable reducing agent like sodium triacetoxyborohydride.[1]

Q2: Why is sodium triacetoxyborohydride often preferred over other reducing agents like sodium borohydride?

A2: Sodium triacetoxyborohydride is a milder and more selective reducing agent for imines and enamines compared to sodium borohydride.[2] It is less likely to reduce the starting ketone (4-piperidone) and is effective under the slightly acidic conditions that favor iminium ion formation.[2]

Q3: My reaction is sluggish and does not go to completion. What could be the issue?

A3: Several factors could contribute to a sluggish reaction:

  • Moisture: The presence of excessive water can hydrolyze the enamine/iminium intermediate and deactivate the reducing agent. Ensure all reagents and solvents are anhydrous.

  • Reagent Quality: The quality of the reducing agent is crucial. Use freshly opened or properly stored sodium triacetoxyborohydride.

  • Temperature: While the initial addition of the reducing agent is done at a low temperature to control the reaction rate, the reaction may require warming to room temperature to proceed to completion.

Q4: I am observing a significant amount of unreacted 4-piperidone in my crude product. How can I improve the conversion?

A4: To improve the conversion of 4-piperidone:

  • Increase the equivalents of pyrrolidine: Using a slight excess of the amine can help drive the equilibrium towards the formation of the enamine/iminium intermediate.

  • Extend the reaction time: Monitor the reaction by TLC or LC-MS and continue until the starting material is consumed.

  • Check the pH: The formation of the iminium ion is favored under slightly acidic conditions. If starting with 4-piperidone free base, the addition of a catalytic amount of a weak acid like acetic acid can be beneficial.

Q5: How can I effectively remove unreacted pyrrolidine from my final product?

A5: Pyrrolidine is a volatile amine and can often be removed by evaporation under reduced pressure. For more persistent residues, an acidic wash of the organic layer during workup can protonate the pyrrolidine, making it water-soluble and easily separable.

Q6: What are the common impurities I should look for in my final product?

A6: Common impurities may include:

  • Unreacted 4-piperidone and pyrrolidine.

  • Over-alkylated byproducts, where the product amine reacts with another molecule of 4-piperidone.

  • Byproducts from the self-condensation of 4-piperidone under basic or acidic conditions.

Troubleshooting Workflow

Troubleshooting_Workflow Start Start Issue Identify Issue Start->Issue Low_Yield Low Yield Issue->Low_Yield Low Yield Incomplete_Reaction Incomplete Reaction Issue->Incomplete_Reaction Incomplete Reaction Impure_Product Impure Product Issue->Impure_Product Impure Product Check_Reagents Check Reagent Quality (Anhydrous conditions) Low_Yield->Check_Reagents Optimize_Stoichiometry Optimize Stoichiometry (Excess Amine/Reducing Agent) Low_Yield->Optimize_Stoichiometry Incomplete_Reaction->Check_Reagents Adjust_Temp_Time Adjust Temperature and Reaction Time Incomplete_Reaction->Adjust_Temp_Time Improve_Workup Improve Workup Procedure (e.g., Acid/Base Wash) Impure_Product->Improve_Workup Purification Optimize Purification (Distillation/Chromatography) Impure_Product->Purification End End Check_Reagents->End Optimize_Stoichiometry->End Adjust_Temp_Time->End Improve_Workup->End Purification->End

A logical workflow for troubleshooting common synthesis issues.

V. Scale-Up Considerations

Q7: What are the main challenges when scaling up the synthesis of this compound?

A7: Key challenges during scale-up include:

  • Exothermic Reaction Control: The addition of the reducing agent can be exothermic. On a larger scale, efficient heat dissipation is critical to prevent temperature spikes that can lead to side reactions and safety hazards. A jacketed reactor with controlled addition of the reducing agent is recommended.

  • Mixing Efficiency: Ensuring homogenous mixing of the reactants, especially during the addition of the solid reducing agent, is crucial for consistent reaction progress and to avoid localized "hot spots."

  • Workup and Extraction: Handling large volumes during the aqueous workup and extraction can be challenging. Phase separation can be slower, and the potential for emulsion formation increases.

  • Purification: Vacuum distillation, which is often used for purification at the lab scale, may not be as efficient for large quantities. Alternative purification methods like crystallization of a salt form (e.g., hydrochloride) may need to be explored.

Q8: How can I improve the safety of the reaction on a larger scale?

A8: To enhance safety during scale-up:

  • Controlled Addition: Add the reducing agent at a controlled rate to manage the exotherm.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

  • Proper Quenching: Quench the reaction slowly and carefully, as the reaction of the excess reducing agent with water can generate hydrogen gas.

Q9: Are there any alternative, "greener" solvents that can be used for this reaction at scale?

A9: While dichloromethane is effective, it is a halogenated solvent with environmental concerns. For a more sustainable process, consider exploring alternative solvents like 2-methyltetrahydrofuran (2-MeTHF), which is a bio-derived solvent with good performance in many reductive amination reactions.[3]

Logical Relationship of Scale-Up Parameters

Scale_Up_Parameters Scale Increase in Reaction Scale Heat_Transfer Decreased Surface Area to Volume Ratio Scale->Heat_Transfer Mixing Mixing Inhomogeneity Scale->Mixing Workup Workup & Purification Challenges Scale->Workup Exotherm Increased Exotherm Risk Heat_Transfer->Exotherm Safety Increased Safety Concerns Exotherm->Safety Mixing->Safety Workup->Safety Process_Control Need for Enhanced Process Control Safety->Process_Control

Interdependencies of key parameters during process scale-up.

References

Preventing degradation of 4-(1-Pyrrolidinyl)piperidine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 4-(1-Pyrrolidinyl)piperidine during storage and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is a heterocyclic amine consisting of a piperidine ring substituted at the 4-position with a pyrrolidinyl group. It is a versatile building block in medicinal chemistry, frequently used as a key intermediate in the synthesis of various pharmaceutical agents, including analgesics and potential cognitive enhancers.[1]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored under the conditions summarized in the table below. These conditions are crucial to minimize degradation from atmospheric exposure and light.

ParameterRecommended ConditionRationale
Temperature 2 - 8 °C[1]To slow down potential degradation reactions.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).The compound is air-sensitive; inert gas prevents oxidation.
Container Tightly closed in its original container.[2]To prevent exposure to air and moisture.
Light Protect from light.The compound is light-sensitive.
Environment Store in a cool, dry, and well-ventilated area.[2]To prevent moisture absorption and ensure a stable environment.

Q3: What are the potential degradation pathways for this compound?

A3: Based on the chemical structure, which contains tertiary amine functionalities within both the piperidine and pyrrolidine rings, several degradation pathways are plausible, especially under stress conditions. These include:

  • Oxidation: The tertiary amine groups are susceptible to oxidation, which can lead to the formation of N-oxides. Further oxidation could potentially lead to ring-opening products.

  • Nitrosation: In the presence of nitrous acid (formed from nitrites in acidic conditions), tertiary amines can be susceptible to nitrosation, forming nitrosamines. N-Nitrosopiperidine is a known potent carcinogen.[3]

  • Photodegradation: Exposure to light, particularly UV light, can initiate photo-oxidation reactions. For piperidine derivatives, this can involve the formation of imines like 2,3,4,5-tetrahydropyridine.

  • Thermal Degradation: At elevated temperatures, tertiary amines can undergo complex degradation reactions, including elimination and rearrangement.

Potential Degradation Pathways of this compound A This compound B Oxidation (e.g., H₂O₂, air) A->B D Nitrosation (e.g., NaNO₂, H⁺) A->D F Photodegradation (e.g., UV light) A->F H Thermal Stress (High Temperature) A->H C This compound N-oxide B->C E N-Nitroso-4-(1-pyrrolidinyl)piperidine D->E G Imines / Ring-Opened Products F->G I Various Degradants H->I

Potential Degradation Pathways

Troubleshooting Guides

Q4: I am observing a decrease in the purity of my this compound sample over time, even when stored in the refrigerator. What could be the cause?

A4: A decrease in purity suggests that degradation is occurring. Consider the following troubleshooting steps:

  • Check Storage Atmosphere: Is the container properly sealed and was it flushed with an inert gas before storage? Exposure to air can cause oxidation.

  • Light Exposure: Is the storage location dark? Even intermittent exposure to light can initiate photodegradation. Use an amber vial or wrap the container in aluminum foil.

  • Moisture: Is the storage area dry? The compound is a solid and can absorb moisture, which might facilitate degradation.

  • Container Material: Ensure the container is made of an inert material (e.g., glass) and that the cap provides an airtight seal.

Troubleshooting Purity Loss During Storage start Purity Decrease Observed q1 Is the container airtight and under inert gas? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Is the container protected from light? a1_yes->q2 s1 Re-package under inert gas and ensure tight seal. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the storage area dry? a2_yes->q3 s2 Store in an amber vial or wrap in foil. a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No end Monitor purity. If issue persists, consider re-analysis of the material. a3_yes->end s3 Store with desiccant and in a dry location. a3_no->s3 s3->end

Troubleshooting Purity Loss

Q5: I am seeing unexpected peaks in my analytical chromatogram after a reaction involving this compound. How can I determine if these are degradation products?

A5: New peaks could be reaction byproducts or degradation products of your starting material. To investigate:

  • Run a Blank: Analyze a sample of your reaction mixture without this compound to rule out impurities from other reagents or solvents.

  • Stress a Sample: Subject a solution of this compound to forced degradation conditions (see Q6 and the experimental protocol below). Compare the chromatogram of the stressed sample to your reaction chromatogram. Matching retention times of the new peaks would suggest degradation.

  • Mass Spectrometry: Use LC-MS or GC-MS to obtain the mass-to-charge ratio (m/z) of the unknown peaks. Compare these masses to the expected masses of potential degradation products (e.g., N-oxide: M+16; nitrosamine: M+29).

Experimental Protocols

Q6: How can I perform a forced degradation study to understand the stability of this compound?

A6: A forced degradation study intentionally exposes the compound to harsh conditions to identify potential degradation products and pathways. This is crucial for developing a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 8 hours.

    • Thermal Degradation: Place a solid sample and a sample of the stock solution in an oven at 80°C for 48 hours.

    • Photodegradation: Expose a solid sample and a sample of the stock solution to a light source providing both UV and visible light (e.g., in a photostability chamber) for a defined period.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable analytical method like HPLC-UV (see protocol below) or LC-MS.

  • Data Evaluation: Compare the chromatograms of the stressed samples to the control. Identify and quantify any new peaks that appear. The goal is to achieve 5-20% degradation of the parent compound.[4]

Forced Degradation Experimental Workflow start Prepare Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1M HCl, 60°C) stress->acid base Base Hydrolysis (0.1M NaOH, 60°C) stress->base oxidative Oxidative (3% H₂O₂, RT) stress->oxidative thermal Thermal (80°C) stress->thermal photo Photolytic (UV/Vis Light) stress->photo analysis Analyze all samples (including control) by HPLC-UV/LC-MS acid->analysis base->analysis oxidative->analysis thermal->analysis photo->analysis evaluation Evaluate Chromatograms: - Identify new peaks - Quantify degradation analysis->evaluation

Forced Degradation Workflow

Q7: What is a suitable analytical method for assessing the stability of this compound?

A7: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique. The method should be able to separate the parent compound from all potential degradation products.

Experimental Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute samples from the forced degradation study to an appropriate concentration (e.g., 0.1 mg/mL) with the mobile phase.

This method should provide good separation of the polar parent compound from potentially more polar (e.g., N-oxides) or less polar degradation products. The method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

Data Presentation

The results of a forced degradation study should be summarized in a clear and organized manner. The following table provides a template for presenting such data.

Table: Hypothetical Forced Degradation Data for this compound

Stress Condition% Assay of Parent Compound% DegradationNumber of Degradation ProductsPeak Area of Major Degradant (%)
Control (Unstressed) 99.80.000.0
0.1 M HCl, 60°C, 24h 92.57.324.8 (at RRT 0.85)
0.1 M NaOH, 60°C, 24h 95.14.713.2 (at RRT 0.91)
3% H₂O₂, RT, 8h 88.311.538.1 (at RRT 1.15)
Thermal, 80°C, 48h 98.21.611.1 (at RRT 1.08)
Photolytic, UV/Vis 94.65.223.5 (at RRT 1.22)

RRT = Relative Retention Time

References

Technical Support Center: Resolving Impurities in 4-(1-Pyrrolidinyl)piperidine Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-(1-Pyrrolidinyl)piperidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve purity issues encountered during their experiments.

Troubleshooting Guides

This section provides detailed answers to common problems encountered when working with this compound, helping you identify the source of impurities and effectively purify your product.

Q1: My this compound sample shows extra peaks in the 1H NMR spectrum. What are the likely impurities?

A1: Extra peaks in the 1H NMR spectrum of this compound often indicate the presence of starting materials, byproducts from the synthesis, or degradation products. Common synthesis routes involve the reaction of 4-aminopiperidine with 1,4-dibromobutane.

Likely Impurities and their NMR Signatures:

  • Unreacted 4-Aminopiperidine: This starting material will show characteristic peaks for the primary amine and the piperidine ring protons, which may overlap with the product signals but can often be distinguished in the aromatic region if derivatized or by careful integration.

  • Unreacted 1,4-Dibromobutane: The presence of this reactant would be indicated by signals in the alkyl region, typically multiplets corresponding to the -CH2-Br protons.

  • Over-alkylation Products: It is possible for the secondary amine of the piperidine ring in the product to react with another molecule of 1,4-dibromobutane. This would lead to a more complex 1H NMR spectrum with additional downfield shifted peaks.

  • Polymeric Byproducts: Formation of polymeric material can lead to broad, unresolved humps in the baseline of the NMR spectrum.

  • Solvent Residues: Residual solvents from the reaction or purification steps are a common source of extra peaks. Check for common solvent signals (e.g., ethyl acetate, dichloromethane, hexane).

A detailed NMR analysis, including 13C and 2D NMR techniques like COSY and HETCOR, can aid in the definitive identification of these impurities.[1]

Q2: I observe a higher mass peak than expected in my Mass Spectrometry (MS) analysis. What could it be?

A2: A higher mass peak in the MS analysis of your this compound sample (MW: 154.25 g/mol ) could be indicative of several impurities.

Potential High-Mass Impurities:

  • Dimeric Species: Self-reaction or reaction with other bifunctional impurities can lead to dimeric structures.

  • Adducts: The tertiary amine functionality can readily form adducts with salts or other components in the sample or MS mobile phase.

  • Over-alkylation Products: As mentioned previously, reaction with an additional equivalent of 1,4-dibromobutane would result in a higher molecular weight species.

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can help elucidate the structure of these unknown high-mass impurities by providing fragmentation patterns.[2]

Q3: My sample of this compound is discolored (e.g., yellow or brown). What is the cause and how can I fix it?

A3: Discoloration in amine samples is often due to oxidation or the presence of trace impurities.

Causes of Discoloration:

  • Oxidation: Tertiary amines can be susceptible to oxidation over time, especially when exposed to air and light, leading to the formation of colored byproducts.

  • Trace Metal Impurities: Residual metal catalysts from the synthesis can cause discoloration.

  • Highly Conjugated Impurities: Even small amounts of impurities with extended chromophores can impart color to the sample.

Troubleshooting Steps:

  • Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system should be chosen where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Activated Carbon Treatment: Adding a small amount of activated charcoal to the hot solution during recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Column Chromatography: If recrystallization is ineffective, flash column chromatography over silica gel or alumina can be used to separate the colored impurities from the product.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques to assess the purity of this compound?

A1: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a suitable detector (e.g., UV, ELSD, or MS) is ideal for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities, including residual starting materials and solvents.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and for identifying and quantifying impurities, often without the need for a reference standard for the impurity itself.[1]

  • Mass Spectrometry (MS): Provides molecular weight information of the main component and any impurities present.

Technique Information Provided Common Application
HPLC Quantitative purity, detection of non-volatile impurities.Routine quality control, stability studies.
GC-MS Identification and quantification of volatile impurities.Analysis of starting materials and residual solvents.
NMR Structural confirmation, identification and quantification of impurities.Structural elucidation of unknown impurities.[1]
MS Molecular weight confirmation of product and impurities.Quick assessment of sample composition.

Q2: What is a good starting point for a recrystallization solvent for this compound?

A2: The choice of recrystallization solvent depends on the impurity profile. A good starting point is to screen solvents of varying polarities. Given the structure of this compound, which has both polar (amines) and non-polar (aliphatic rings) features, a single solvent or a binary solvent system may be effective.

Suggested Solvents for Screening:

  • Alcohols: Ethanol, Isopropanol

  • Ethers: Diethyl ether, Methyl tert-butyl ether (MTBE)

  • Hydrocarbons: Hexane, Heptane

  • Esters: Ethyl acetate

  • Ketones: Acetone

A common technique is to dissolve the compound in a minimal amount of a hot solvent in which it is soluble, and then add a "poor" solvent (in which it is less soluble) dropwise until turbidity is observed. Allowing the solution to cool slowly should induce crystallization.

Q3: How can I remove unreacted 4-aminopiperidine from my product?

A3: Unreacted 4-aminopiperidine can be removed through several purification techniques.

  • Column Chromatography: Flash chromatography on silica gel is an effective method. Since both the product and the starting material are basic, it is often beneficial to add a small amount of a volatile base like triethylamine (e.g., 1%) to the eluent to prevent peak tailing.

  • Acid-Base Extraction: This can be a useful technique if the basicity of the product and the starting material are sufficiently different. However, as both are amines, this may be challenging.

  • Distillation: If the boiling points of this compound and 4-aminopiperidine are significantly different, fractional distillation under reduced pressure can be employed.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis

This protocol provides a general starting point for developing an HPLC method for the purity analysis of this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 5% B

    • 18-20 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Analysis

This protocol is a general guideline for the analysis of volatile impurities in this compound samples.

  • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-550.

  • Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent like dichloromethane or methanol.

Protocol 3: Flash Column Chromatography for Purification

This protocol outlines a general procedure for purifying this compound using flash chromatography.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Eluent System: A gradient of ethyl acetate in hexane or dichloromethane in methanol. A common starting point is a gradient from 100% hexane to 50% ethyl acetate in hexane. To prevent peak tailing, 1% triethylamine can be added to the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or dichloromethane. Alternatively, for less soluble samples, dry-loading onto a small amount of silica gel is recommended.

  • Fraction Collection: Collect fractions and analyze by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.

  • Post-Purification: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

experimental_workflow cluster_analysis Initial Analysis cluster_decision Impurity Identification cluster_purification Purification Strategy cluster_final_analysis Final Purity Check start Impure Sample hplc_gcms HPLC / GC-MS Analysis start->hplc_gcms nmr NMR Analysis start->nmr identify_impurity Identify Impurities hplc_gcms->identify_impurity nmr->identify_impurity recrystallization Recrystallization identify_impurity->recrystallization Known solid impurities chromatography Column Chromatography identify_impurity->chromatography Multiple / Unknown impurities distillation Distillation identify_impurity->distillation Volatile impurities / Different boiling points final_analysis Purity Analysis (HPLC/NMR) recrystallization->final_analysis chromatography->final_analysis distillation->final_analysis pure_product Pure Product final_analysis->pure_product

Caption: A general workflow for the analysis and purification of this compound samples.

troubleshooting_pathway cluster_nmr NMR Issues cluster_ms MS Issues cluster_physical Physical Appearance cluster_causes Potential Causes cluster_solutions Recommended Solutions start Problem Observed extra_peaks Extra Peaks in NMR start->extra_peaks broad_hump Broad Hump in NMR start->broad_hump high_mass Higher Mass in MS start->high_mass discoloration Discoloration start->discoloration starting_materials Unreacted Starting Materials extra_peaks->starting_materials byproducts Reaction Byproducts extra_peaks->byproducts polymeric Polymeric Material broad_hump->polymeric over_alkylation Over-alkylation high_mass->over_alkylation dimers Dimers / Adducts high_mass->dimers oxidation Oxidation Products discoloration->oxidation chromatography_sol Column Chromatography starting_materials->chromatography_sol distillation_sol Distillation starting_materials->distillation_sol byproducts->chromatography_sol polymeric->chromatography_sol over_alkylation->chromatography_sol recrystallization_sol Recrystallization dimers->recrystallization_sol oxidation->recrystallization_sol charcoal_sol Activated Charcoal Treatment oxidation->charcoal_sol

Caption: A troubleshooting guide for common issues encountered with this compound samples.

References

Technical Support Center: Functionalization of the 4-(1-Pyrrolidinyl)piperidine Core

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of the 4-(1-Pyrrolidinyl)piperidine core. It is intended for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold is a valuable building block in medicinal chemistry, frequently incorporated into a variety of therapeutic agents.[1] However, its functionalization presents unique challenges due to the presence of two basic nitrogen atoms with different steric and electronic environments. This guide aims to provide practical advice for navigating these complexities in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when functionalizing the this compound core?

A1: The primary challenges stem from the presence of two tertiary amine functionalities: the piperidine nitrogen and the pyrrolidine nitrogen. Key issues include:

  • Chemoselectivity: Differentiating between the two nitrogen atoms in N-functionalization reactions can be difficult. The piperidine nitrogen is generally more nucleophilic and sterically accessible than the pyrrolidinyl nitrogen.

  • Over-alkylation/Quaternization: The high nucleophilicity of the piperidine nitrogen can lead to the formation of quaternary ammonium salts, especially with reactive alkylating agents.[2]

  • Regioselectivity in C-H functionalization: Controlling the position of functionalization on the piperidine ring (C2, C3, or C4) is a significant hurdle. The pyrrolidinyl group at C4 can influence the electronic and steric properties of the piperidine ring, affecting the outcome of C-H activation reactions.[3][4]

  • Catalyst Inhibition: The basic nature of the nitrogen atoms can lead to catalyst inhibition or deactivation in metal-catalyzed reactions, such as Buchwald-Hartwig amination.

Q2: Which nitrogen is more reactive in N-alkylation reactions?

A2: The piperidine nitrogen is generally more reactive towards alkylating agents than the pyrrolidine nitrogen. This is attributed to its greater nucleophilicity and steric accessibility. However, under forcing conditions or with highly reactive electrophiles, dialkylation or quaternization at the piperidine nitrogen can occur.

Q3: Can the pyrrolidinyl group act as a directing group in C-H functionalization?

A3: While not a classical directing group, the pyrrolidinyl substituent can influence the regioselectivity of C-H functionalization through steric and electronic effects. It can sterically hinder the C4 position and electronically influence the reactivity of the C3 and C2 positions. The outcome is often dependent on the specific catalyst and reaction conditions employed.[3][4]

Q4: Are protecting groups necessary for the selective functionalization of the piperidine nitrogen?

A4: While not always strictly necessary, employing a protecting group strategy can significantly improve selectivity, especially in complex syntheses. For instance, if you need to perform a reaction that is sensitive to the basicity of the pyrrolidinyl nitrogen, a temporary protection-deprotection sequence might be beneficial. However, for simple N-alkylations or N-arylations of the piperidine nitrogen, careful control of stoichiometry and reaction conditions can often provide the desired product without the need for protecting groups.[5]

Troubleshooting Guides

N-Alkylation

Problem 1: Low yield of the desired mono-alkylated product and formation of a quaternary ammonium salt.

Possible Cause Troubleshooting Suggestion
Overly reactive alkylating agent Use a less reactive alkylating agent (e.g., alkyl bromide instead of iodide).
Excess alkylating agent Use a stoichiometric amount or a slight excess (1.05-1.1 equivalents) of the alkylating agent.
High reaction temperature Perform the reaction at a lower temperature (e.g., room temperature or 0 °C).
Inappropriate base Use a non-nucleophilic base like K₂CO₃ or NaHCO₃ to neutralize the acid formed during the reaction.[2]

Problem 2: No or slow reaction.

Possible Cause Troubleshooting Suggestion
Poor leaving group on the alkylating agent Switch to an alkylating agent with a better leaving group (e.g., iodide or triflate).
Steric hindrance If the alkylating agent is bulky, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF or DMSO to improve solubility and reaction rate.
Inadequate solvent Ensure all reactants are fully dissolved. Consider switching to a more polar solvent.
N-Arylation (Buchwald-Hartwig Amination)

Problem 3: Low yield of the N-arylated product.

Possible Cause Troubleshooting Suggestion
Catalyst deactivation Ensure strictly inert atmosphere (argon or nitrogen). Use a pre-catalyst or activate the catalyst properly. The basic nitrogens of the substrate can coordinate to the metal center; consider using a higher catalyst loading (2-5 mol%).
Inappropriate ligand The choice of phosphine ligand is critical. For sterically hindered amines, bulky, electron-rich ligands like XPhos, RuPhos, or BrettPhos are often effective. Screen a panel of ligands to find the optimal one for your specific substrate.[6]
Incorrect base Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. The choice of base can be substrate-dependent, so screening different bases may be necessary.[6]
Unsuitable solvent Toluene and dioxane are common solvents. Ensure the solvent is anhydrous and degassed.[6]

Problem 4: Formation of side products (e.g., hydrodehalogenation of the aryl halide).

Possible Cause Troubleshooting Suggestion
Catalyst system promotes side reactions Optimize the palladium source, ligand, and base combination. Sometimes switching to a different ligand can suppress unwanted side reactions.
Presence of water or oxygen Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
C-H Functionalization

Problem 5: Poor regioselectivity (functionalization at multiple positions on the piperidine ring).

Possible Cause Troubleshooting Suggestion
Lack of a directing group For predictable regioselectivity, consider introducing a directing group on the piperidine nitrogen (e.g., an amide or carbamate). This often directs functionalization to the C2 position.[7]
Inappropriate catalyst The choice of metal catalyst (e.g., Pd, Rh, Ru) and its ligand system can significantly influence the site of C-H activation. A catalyst screen is recommended.[3][4]
Steric and electronic effects of the pyrrolidinyl group The pyrrolidinyl group at C4 may disfavor functionalization at that position. Functionalization at C2 is often electronically favored, while C3 is less activated. The reaction conditions will ultimately determine the major product.[3]

Quantitative Data Summary

The following tables provide representative data for common functionalization reactions on piperidine scaffolds. Note that optimal conditions for the this compound core may vary.

Table 1: Representative Conditions for N-Alkylation of Piperidines

Alkylating Agent Base Solvent Temperature (°C) Typical Yield (%)
Benzyl bromideK₂CO₃Acetonitrile25-5085-95
Ethyl iodideNaHCO₃DMF2580-90
Methyl triflate2,6-LutidineDCM0-2575-85

Table 2: Representative Conditions for Buchwald-Hartwig N-Arylation of Piperidines

Aryl Halide Palladium Source Ligand Base Solvent Temperature (°C) Typical Yield (%)
4-BromotoluenePd₂(dba)₃XPhosNaOtBuToluene10090-98
2-ChloropyridinePd(OAc)₂RuPhosK₃PO₄Dioxane11085-95
3-IodobenzonitrilePdCl₂(dppf)dppfCs₂CO₃Toluene10080-90

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation
  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) is added a base (e.g., K₂CO₃, 1.5 eq).

  • The alkylating agent (1.05 eq) is added dropwise at room temperature.

  • The reaction mixture is stirred at room temperature or heated as required, while monitoring the progress by TLC or LC-MS.

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated product.

Protocol 2: General Procedure for Buchwald-Hartwig N-Arylation
  • To an oven-dried Schlenk flask is added the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.4 eq) under an inert atmosphere.

  • The aryl halide (1.0 eq) and this compound (1.2 eq) are added, followed by the addition of anhydrous, degassed solvent (e.g., toluene).

  • The flask is sealed and the reaction mixture is heated to the desired temperature (typically 80-110 °C) with stirring.

  • The reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the N-arylated product.

Visualizations

Troubleshooting_Workflow General Troubleshooting Workflow for Functionalization Reactions cluster_troubleshooting Troubleshooting start Reaction Start check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Side Products Observed check_completion->side_products Complex Mixture complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Investigate: - Reaction time - Temperature - Reagent purity/activity - Solvent choice incomplete->troubleshoot_incomplete troubleshoot_side_products Investigate: - Stoichiometry - Reaction conditions (temp, conc.) - Catalyst/Ligand/Base choice - Atmosphere control side_products->troubleshoot_side_products workup Work-up and Purification complete->workup

Caption: A general workflow for troubleshooting common issues in functionalization reactions.

N_Arylation_Decision_Tree Decision Tree for Buchwald-Hartwig N-Arylation Conditions start Start: N-Arylation of This compound aryl_halide What is the aryl halide? start->aryl_halide bromide_iodide Aryl Bromide or Iodide aryl_halide->bromide_iodide Br or I chloride Aryl Chloride aryl_halide->chloride Cl conditions_br_i Use standard conditions: - Pd₂(dba)₃ / XPhos - NaOtBu / Toluene - 100 °C bromide_iodide->conditions_br_i conditions_cl Use more active catalyst system: - Pd(OAc)₂ / RuPhos - K₃PO₄ / Dioxane - 110 °C chloride->conditions_cl functional_groups Are there sensitive functional groups? conditions_br_i->functional_groups conditions_cl->functional_groups sensitive_fg Yes functional_groups->sensitive_fg Yes robust_fg No functional_groups->robust_fg No weak_base Consider weaker base: - K₃PO₄ or Cs₂CO₃ sensitive_fg->weak_base strong_base Strong base (NaOtBu) is likely suitable robust_fg->strong_base

Caption: A decision tree to guide the selection of conditions for Buchwald-Hartwig N-arylation.

Caption: A diagram illustrating the potential sites of C-H functionalization and their general reactivity. (Note: Image source in the DOT script is a placeholder and would need to be replaced with an actual image of the molecule for rendering).

References

Technical Support Center: Method Development for Chiral Separation of 4-(1-Pyrrolidinyl)piperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for the chiral separation of 4-(1-Pyrrolidinyl)piperidine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the recommended primary columns or chiral stationary phases (CSPs) to begin method development for this compound analogs?

A1: For nitrogen-containing heterocycles like piperidine derivatives, polysaccharide-based CSPs are a highly recommended starting point. Columns such as Chiralpak® IA, Chiralpak® AD-H, and Chiralcel® OD-H have demonstrated good performance in separating similar compounds.[1] It is advisable to screen a selection of CSPs to determine the optimal one for a specific analog, as small structural changes can significantly impact selectivity.[1][2]

Q2: What are the typical mobile phase compositions for separating these basic compounds via HPLC and SFC?

A2:

  • Normal-Phase HPLC: A common mobile phase consists of a non-polar solvent like n-hexane or heptane mixed with a polar alcohol modifier, such as ethanol or isopropanol.[1]

  • Supercritical Fluid Chromatography (SFC): The primary mobile phase is supercritical CO2, modified with a polar organic co-solvent, typically an alcohol like methanol or ethanol.[3][4]

For both techniques, because this compound analogs are basic, adding a small amount of a basic additive like diethylamine (DEA) or isopropylamine is often crucial to improve peak shape and reduce tailing.[1]

Q3: What are the main advantages of using Supercritical Fluid Chromatography (SFC) over High-Performance Liquid Chromatography (HPLC) for this type of separation?

A3: SFC has emerged as a predominant technique for chiral separations for several reasons.[5] It offers significantly faster analyses due to the low viscosity and high diffusivity of supercritical fluids, which allow for higher flow rates without compromising efficiency.[3][5] SFC is also considered a "greener" technique because it substantially reduces the consumption of organic solvents.[3][4][5] For preparative work, the evaporation of CO2 simplifies sample recovery.[4]

Q4: Is derivatization necessary for the chiral separation of these analogs?

A4: Derivatization is not always required but can be a useful strategy in specific scenarios. If the analyte lacks a strong UV chromophore, derivatization with a UV-active agent can enhance detection sensitivity.[1] Additionally, if direct separation on a chiral column proves difficult, reacting the enantiomers with a chiral derivatizing agent to form diastereomers can enable their separation on a standard achiral HPLC column.[1]

Q5: How does temperature typically affect the chiral separation process?

A5: Temperature is a critical parameter that influences retention, selectivity, and resolution.[1] In SFC, lower temperatures often lead to better resolution.[4] However, the effect can be complex and CSP-dependent. It is a valuable parameter to optimize once initial separation is achieved. Increasing temperature generally decreases retention time but can either increase or decrease resolution depending on the specific analyte-CSP interaction.[1]

Experimental Protocols

Protocol: General Chiral Stationary Phase (CSP) Screening

This protocol outlines a systematic approach to screen for suitable chiral stationary phases and mobile phases for the separation of this compound analogs.

  • Sample Preparation:

    • Dissolve the racemic analyte in the mobile phase or a compatible solvent to a concentration of approximately 0.5 - 1.0 mg/mL.

    • Filter the sample through a 0.45 µm filter before injection.

  • Initial Screening Conditions (HPLC & SFC):

    • Select a set of 3-4 polysaccharide-based CSPs (e.g., Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H).

    • Use the suggested starting conditions outlined in Table 1 (HPLC) and Table 2 (SFC) .

    • Inject a small volume (e.g., 1-5 µL) of the sample.

  • Execution:

    • Run the initial isocratic conditions for each column/mobile phase combination.

    • Monitor the chromatogram for any sign of peak splitting or separation.

    • Calculate the resolution (Rs) and selectivity (α) for any observed separation. A successful "hit" is generally considered any run showing α > 1.1.

  • Evaluation and Next Steps:

    • If no separation is achieved on any column, consider a different set of mobile phases (e.g., switching from normal-phase to polar organic mode).

    • If partial separation is achieved (a "hit"), proceed to the optimization phase described in the Troubleshooting Guide.

Data Presentation: Suggested Starting Conditions

Table 1: Suggested Starting Conditions for HPLC Screening

ParameterCondition A (Normal Phase)Condition B (Normal Phase)
Columns Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-HChiralpak® IA, Chiralpak® IB, Chiralcel® OD-H
Mobile Phase n-Hexane / Ethanol (80:20, v/v) + 0.1% DEAn-Hexane / Isopropanol (90:10, v/v) + 0.1% DEA
Flow Rate 1.0 mL/min1.0 mL/min
Temperature 25 °C25 °C
Detection UV at 220 nm or as appropriate for the analyteUV at 220 nm or as appropriate for the analyte

Table 2: Suggested Starting Conditions for SFC Screening

ParameterCondition ACondition B
Columns Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-HChiralpak® IA, Chiralpak® IB, Chiralcel® OD-H
Mobile Phase CO2 / Methanol (80:20, v/v) + 0.1% DEACO2 / Ethanol (85:15, v/v) + 0.1% DEA
Flow Rate 3.0 mL/min3.0 mL/min
Back Pressure 150 bar150 bar
Temperature 35 °C35 °C
Detection UV at 220 nm or as appropriate for the analyteUV at 220 nm or as appropriate for the analyte

Troubleshooting Guide

Problem: No separation is observed on any of the screened columns.

  • Answer: First, ensure the system is functioning correctly with a known chiral standard. If the system is fine, the issue is with method selectivity.

    • Solution 1: Change the alcohol modifier in your mobile phase (e.g., from ethanol to isopropanol or vice-versa).

    • Solution 2: Screen a different class of CSPs, such as a macrocyclic glycopeptide-based column, although polysaccharide columns are generally more successful for these compounds.[2]

    • Solution 3 (HPLC): Switch to a different mode. If you are using normal-phase, try polar organic mode (e.g., acetonitrile/methanol).

    • Solution 4 (SFC): Systematically vary the percentage of the co-solvent (modifier) in increments of 5-10%. The modifier percentage is a powerful tool for changing retention and selectivity in SFC.[4]

Problem: The peaks are broad and show significant tailing.

  • Answer: This is a very common issue with basic analytes like piperidines, often caused by strong interactions with residual acidic silanols on the silica support of the CSP.

    • Solution 1: Ensure a basic additive is present in the mobile phase. Increase the concentration of the additive (e.g., increase DEA from 0.1% to 0.2%).

    • Solution 2: Try a different basic additive. Sometimes triethylamine (TEA) or isopropylamine can provide better peak shape than DEA.

    • Solution 3: In some rare cases, the presence of trace water in normal-phase solvents can contribute to peak tailing; ensure you are using high-purity, dry solvents.[6]

Problem: The enantiomers are partially separated, but the resolution is poor (Rs < 1.5).

  • Answer: Poor resolution means the peaks are too close together or too wide. The goal is to increase the distance between the peaks (selectivity) or make the peaks narrower (efficiency).

    • Solution 1 (Improve Efficiency): Lower the flow rate. This often increases the efficiency of the separation, leading to sharper peaks and better resolution.

    • Solution 2 (Improve Selectivity): Adjust the mobile phase composition. In HPLC or SFC, slightly decrease the percentage of the polar modifier (alcohol). This will increase retention times and often improves selectivity.

    • Solution 3 (Improve Selectivity): Optimize the column temperature. For SFC, decreasing the temperature often improves resolution.[4] For HPLC, the effect varies, so testing temperatures both above and below ambient (e.g., 15 °C and 40 °C) is recommended.

Problem: The retention times are too long, leading to excessive analysis time.

  • Answer: Long retention times are caused by strong interactions between the analyte and the stationary phase.

    • Solution 1: Increase the strength of the mobile phase. In normal-phase HPLC or SFC, this means increasing the percentage of the alcohol co-solvent/modifier.

    • Solution 2: Increase the flow rate. While this may slightly decrease resolution, modern SFC can be run at high flow rates (up to 5.0 mL/min) to significantly shorten analysis times without a drastic loss in separation efficiency.[5]

Problem: The results (retention times, resolution) are not reproducible between injections or on different days.

  • Answer: Irreproducibility often points to an unstable column environment or system issues.

    • Solution 1: Ensure adequate column equilibration. Chiral separations, especially in normal-phase, can require long equilibration times when the mobile phase is changed. Flush the column with at least 20-30 column volumes of the new mobile phase before injecting the sample.

    • Solution 2: Beware of "additive memory effects." If you previously used an acidic modifier and have now switched to a basic one (or vice-versa), the old modifier can leach from the column and system, affecting results.[6] A thorough system and column flush is required when switching additive types.

    • Solution 3: Check for system stability, including pump performance (stable flow and composition) and temperature control.

Visualized Workflows

MethodDevelopmentWorkflow start Start: Racemic Analyte screen_csp 1. CSP & Mobile Phase Screening (e.g., Chiralpak IA/IB/AD) (HPLC or SFC) start->screen_csp no_sep No Separation (α ≈ 1) screen_csp->no_sep Result hit Separation Achieved (α > 1.1) screen_csp->hit Result change_params Change Mobile Phase (Modifier Type / %) or Screen New CSPs no_sep->change_params optimize 2. Method Optimization hit->optimize change_params->screen_csp opt_flow Optimize Flow Rate optimize->opt_flow Parameters opt_temp Optimize Temperature optimize->opt_temp Parameters opt_mp Fine-tune Mobile Phase (% Modifier / Additive) optimize->opt_mp Parameters validate 3. Final Method Validation (Robustness, Linearity, etc.) opt_flow->validate opt_temp->validate opt_mp->validate

Caption: A typical workflow for chiral method development.

TroubleshootingTree problem Initial Problem Observed poor_res Poor Resolution (Rs < 1.5) problem->poor_res peak_tail Bad Peak Shape (Tailing) problem->peak_tail no_sep No Separation (α ≈ 1) problem->no_sep sol_res_1 Decrease Flow Rate poor_res->sol_res_1 Solution sol_res_2 Decrease % Modifier poor_res->sol_res_2 Solution sol_res_3 Optimize Temperature (Often Lower for SFC) poor_res->sol_res_3 Solution sol_tail_1 Add or Increase Basic Additive (e.g., DEA) peak_tail->sol_tail_1 Solution sol_tail_2 Try a Different Basic Additive (e.g., TEA) peak_tail->sol_tail_2 Solution sol_nosep_1 Change Modifier (e.g., EtOH -> IPA) no_sep->sol_nosep_1 Solution sol_nosep_2 Screen Different CSP no_sep->sol_nosep_2 Solution

References

Validation & Comparative

A Comparative Analysis of Synthetic Routes to 4-(1-Pyrrolidinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Synthesis of a Key Medicinal Chemistry Scaffold

4-(1-Pyrrolidinyl)piperidine is a crucial building block in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications, including as analgesics and anti-inflammatory agents. The efficient and cost-effective synthesis of this scaffold is therefore of significant interest to the drug development community. This guide provides a comparative analysis of common synthetic methods for this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways to aid researchers in selecting the most suitable method for their needs.

Comparative Overview of Synthesis Methods

Two primary and effective strategies for the synthesis of this compound are Reductive Amination and N-Alkylation. The choice between these methods often depends on factors such as the availability and cost of starting materials, desired purity, and scalability of the reaction.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two most common synthetic routes to this compound. The data presented is a collation from various sources and representative examples.

ParameterMethod 1: Reductive AminationMethod 2: N-Alkylation
Starting Materials Piperidin-4-one, Pyrrolidine4-Aminopiperidine, 1,4-Dibromobutane
Typical Yield 70-90%60-80%
Purity High (often requires chromatographic purification)Good (may require purification to remove by-products)
Reaction Time 12-24 hours8-16 hours
Reaction Temperature Room temperature to 60°CRoom temperature to 80°C
Key Reagents Sodium triacetoxyborohydride or other reducing agents, Acetic acidPotassium carbonate or other bases
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Acetonitrile (MeCN) or Dimethylformamide (DMF)
Relative Cost ModerateModerate to High (dependent on 1,4-dibromobutane cost)

Experimental Protocols

Below are detailed experimental protocols for the two primary synthetic methods. These protocols are representative and may require optimization based on specific laboratory conditions and desired scale.

Method 1: Reductive Amination of Piperidin-4-one with Pyrrolidine

This method involves the formation of an enamine or iminium ion intermediate from piperidin-4-one and pyrrolidine, which is then reduced in situ to the desired product.

Materials:

  • Piperidin-4-one hydrochloride (1.0 eq)

  • Pyrrolidine (1.2 eq)

  • Sodium triacetoxyborohydride (1.5 eq)

  • Acetic Acid (catalytic amount)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of piperidin-4-one hydrochloride (1.0 eq) and pyrrolidine (1.2 eq) in dichloromethane (DCM), add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.

  • Cool the reaction mixture to 0°C and add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Method 2: N-Alkylation of 4-Aminopiperidine with 1,4-Dibromobutane

This method involves the direct alkylation of the primary amine of 4-aminopiperidine with 1,4-dibromobutane, which undergoes a subsequent intramolecular cyclization to form the pyrrolidine ring.

Materials:

  • 4-Aminopiperidine (1.0 eq)

  • 1,4-Dibromobutane (1.1 eq)

  • Potassium carbonate (2.5 eq)

  • Acetonitrile (MeCN)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a suspension of 4-aminopiperidine (1.0 eq) and potassium carbonate (2.5 eq) in acetonitrile (MeCN), add 1,4-dibromobutane (1.1 eq).

  • Heat the reaction mixture to 80°C and stir for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two described synthetic methods.

G Method 1: Reductive Amination Pathway Piperidinone Piperidin-4-one Iminium Iminium Ion Intermediate Piperidinone->Iminium Pyrrolidine Pyrrolidine Pyrrolidine->Iminium Reduction Reduction (Sodium triacetoxyborohydride) Iminium->Reduction Product This compound Reduction->Product

Caption: Reductive amination workflow.

G Method 2: N-Alkylation Pathway Aminopiperidine 4-Aminopiperidine Alkylation Intermolecular N-Alkylation Aminopiperidine->Alkylation Dibromobutane 1,4-Dibromobutane Dibromobutane->Alkylation Intermediate N-(4-bromobutyl)-4-aminopiperidine Intermediate Alkylation->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product This compound Cyclization->Product

Caption: N-Alkylation and cyclization workflow.

Conclusion

Both reductive amination and N-alkylation represent viable and effective methods for the synthesis of this compound. The reductive amination route may offer slightly higher yields and proceeds under milder conditions, making it an attractive option for laboratory-scale synthesis. The N-alkylation pathway, while potentially having slightly lower yields, is a straightforward approach that can be advantageous depending on the cost and availability of the starting materials. Researchers should consider the specific requirements of their project, including scale, cost, and available equipment, when selecting the most appropriate synthetic strategy. The detailed protocols and comparative data provided in this guide are intended to facilitate this decision-making process and support the efficient synthesis of this important medicinal chemistry building block.

A Comparative Analysis of the Biological Activities of 4-(1-Pyrrolidinyl)piperidine and Structurally Related Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Modifications at the 4-position of the piperidine ring have been extensively explored to modulate pharmacological activity. This guide provides a comparative overview of the biological activities of 4-(1-Pyrrolidinyl)piperidine and its analogs, focusing on their potential as Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonists, analgesics, and antifungal agents. The information presented is supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

PPARδ Agonist Activity

Recent studies have highlighted the potential of this compound derivatives as potent agonists of PPARδ, a nuclear receptor implicated in metabolic diseases and inflammation.

Comparative Efficacy of 4-Substituted Piperidine Analogs as PPARδ Agonists

The following table summarizes the in vitro potency of a this compound derivative compared to other piperidine analogs in activating the human PPARδ receptor.

Compound4-SubstituentEC50 (nM)Reference CompoundEC50 (nM)
2-(1-(2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl)ethyl)-5-(4-(1-pyrrolidinyl )piperidin-1-yl)benzo[d]oxazolePyrrolidinyl3.6[1]GW501516~2
2-(piperazin-1-yl)-1,3-benzothiazole derivative (5g)Piperazinyl4.1[2]GW501516~2
Piperidine-4-carboxylic acid derivativeCarboxylic acid320 (PPARα), 110 (PPARγ)[3]--
Piperine derivative (2a)Piperonyl2430 (PPARγ)[4]Rosiglitazone5610 (PPARγ)

Note: Direct comparative studies of a wide range of 4-substituted piperidines on PPARδ are limited. The data presented is compiled from different studies and should be interpreted with caution.

Experimental Protocol: PPARδ Transactivation Assay

This assay quantifies the ability of a compound to activate the PPARδ receptor, leading to the transcription of a reporter gene.

Cell Line: HEK293T cells.

Reagents:

  • HEK293T cells

  • Expression plasmids for Gal4-hPPARδ-LBD (ligand-binding domain)

  • Reporter plasmid pUAS(5x)-tk-luc (containing Gal4 upstream activating sequence and luciferase reporter gene)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • DMEM supplemented with 10% FBS

  • Test compounds and reference agonist (e.g., GW501516)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Seed HEK293T cells in 96-well plates and grow to 80-90% confluency.

  • Co-transfect the cells with the Gal4-hPPARδ-LBD and pUAS(5x)-tk-luc plasmids using a suitable transfection reagent.

  • After 24 hours, replace the medium with fresh DMEM containing the test compounds at various concentrations.

  • Incubate the cells for another 24 hours.

  • Lyse the cells and measure the luciferase activity using a luminometer.

  • Calculate the fold activation relative to the vehicle control and determine the EC50 value by fitting the data to a dose-response curve.

PPARδ Signaling Pathway

PPAR_Signaling Ligand This compound Derivative (Agonist) PPARd PPARδ Ligand->PPARd Binds to LBD RXR RXR PPARd->RXR Heterodimerizes PPRE PPRE (PPAR Response Element) RXR->PPRE Binds to DNA TargetGenes Target Gene Expression (e.g., PDK4, ANGPTL4) PPRE->TargetGenes Initiates Transcription

Caption: PPARδ Signaling Pathway Activation.

Analgesic Activity

Piperidine derivatives, particularly those structurally related to fentanyl, are well-known for their potent analgesic properties. The substitution at the 4-position significantly influences their activity.

Comparative Analgesic Potency of 4-Substituted Piperidine Analogs

The following table summarizes the analgesic potency of various 4-substituted piperidine derivatives as determined by the tail-flick test in rodents.

Compound4-SubstituentAnimal ModelED50 (mg/kg)Reference CompoundED50 (mg/kg)
This compound derivativesPhenacyl derivativesMouseNot Quantified, "Significant activity"[5]Pethidine-
N-(2-pyrazinyl)-N-(1-phenethyl-4-piperidinyl)-2-furamide (32)N-(2-pyrazinyl)-2-furamideRat0.07[6]Fentanyl-
Methyl 4-[N-(1-oxopropyl)-N-phenyl-amino]-1-(2-phenylethyl)-4-piperidinecarboxylateN-(1-oxopropyl)-N-phenyl-amino]-4-methoxycarbonylRat0.00032[7]Morphine3.2
N-[4-phenyl-1-(2-phenethyl)-4-piperidyl]-N-phenylpropanamidePhenyl and N-phenylpropanamideMouse0.44[8]--
(3R, 4S)-3-((dimethylamino)methyl)-4-(3-hydroxyphenyl)piperidin-4-ol (23)3-hydroxyphenyl and 4-ol-Ki = 0.0021 nM (MOR)[9]--
Experimental Protocol: Tail-Flick Test

This is a common method to assess the spinal analgesic effects of drugs.

Apparatus:

  • Tail-flick analgesia meter with a radiant heat source.

  • Animal restrainers.

Animals:

  • Mice or rats.

Procedure:

  • Acclimatize the animals to the testing environment and the restrainers.

  • Administer the test compound or vehicle control to the animals (e.g., intraperitoneally or subcutaneously).

  • At predetermined time points after drug administration, place the animal in the restrainer.

  • Focus the radiant heat source on the ventral surface of the tail, approximately 2-3 cm from the tip.

  • Measure the latency time for the animal to flick its tail away from the heat source.

  • A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

  • The increase in tail-flick latency compared to the baseline or vehicle control is a measure of the analgesic effect.

  • ED50 values can be calculated from the dose-response data.

Opioid Receptor Signaling Pathway in Analgesia

Opioid_Signaling cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_intracellular Intracellular Signaling cluster_neuronal Neuronal Effect Opioid Piperidine Analog (Agonist) MOR μ-Opioid Receptor (GPCR) Opioid->MOR Binds Gi Gi/o Protein MOR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits K_channel ↑ K+ Efflux Gi->K_channel Ca_channel ↓ Ca2+ Influx Gi->Ca_channel cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Neurotransmitter ↓ Neurotransmitter Release Ca_channel->Neurotransmitter Analgesia Analgesia Hyperpolarization->Analgesia Neurotransmitter->Analgesia

Caption: Opioid Receptor Signaling Cascade.

Antifungal Activity

Certain 4-substituted piperidine derivatives have demonstrated promising activity against various fungal pathogens, primarily by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane.

Comparative Antifungal Potency of 4-Substituted Piperidine Analogs

The following table presents the Minimum Inhibitory Concentration (MIC) values of different 4-substituted piperidine analogs against various fungal strains.

Compound4-SubstituentFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
1-benzyl-N-dodecylpiperidin-4-amine (2b)Amino (dodecyl)Candida albicans1-4[10][11]Amorolfine4-16
N-dodecyl-1-phenethylpiperidin-4-amine (3b)Amino (dodecyl)Aspergillus fumigatus1-8[10][11]Amorolfine8-32
2,6-dipiperidino-1,4-dihalogenobenzenesPiperidinoCandida albicans32-64[12]Fluconazole128
Piperidin-4-one derivativesKetoCandida albicans>32[13]Terbinafine0.25-1
This compound derivativesPyrrolidinylVarious fungiNot Quantified, "Significant activity"--

Note: The antifungal activity of this compound itself has not been extensively quantified and compared in the literature. The data for other piperidine derivatives are from studies with different experimental setups.

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a fungus.

Materials:

  • Fungal strains

  • RPMI-1640 medium

  • 96-well microtiter plates

  • Test compounds and reference antifungal agents

  • Spectrophotometer or visual inspection

Procedure:

  • Prepare a standardized inoculum of the fungal strain.

  • Serially dilute the test compounds in RPMI-1640 medium in a 96-well plate.

  • Add the fungal inoculum to each well.

  • Include positive (fungus only) and negative (medium only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the positive control), either visually or by spectrophotometric reading.

Fungal Ergosterol Biosynthesis Pathway

Ergosterol_Biosynthesis cluster_inhibition Site of Inhibition cluster_membrane Fungal Cell Membrane Inhibitor 4-Aminopiperidine Derivatives TargetEnzyme Sterol C14-reductase Sterol C8-isomerase Inhibitor->TargetEnzyme Inhibits Lanosterol Lanosterol TargetEnzyme->Lanosterol Intermediate_Sterols Intermediate_Sterols TargetEnzyme->Intermediate_Sterols Membrane Disrupted Fungal Cell Membrane Ergosterol Ergosterol Ergosterol->Membrane Incorporation Blocked

Caption: Fungal Ergosterol Biosynthesis Pathway and Inhibition.

Conclusion

The this compound scaffold and its analogs represent a versatile platform for the development of novel therapeutic agents with diverse biological activities. The available data indicates that derivatives of this compound are potent PPARδ agonists with potential anti-inflammatory applications. While qualitative evidence suggests analgesic and antifungal properties, a lack of direct quantitative comparative studies with other 4-substituted piperidines highlights an area for future research. In contrast, 4-aminopiperidine derivatives have been more extensively characterized as potent antifungal agents that disrupt ergosterol biosynthesis. Further systematic structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of this compound and to optimize its structure for enhanced potency and selectivity across various biological targets.

References

Comparative Analysis of 4-(1-Pyrrolidinyl)piperidine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(1-pyrrolidinyl)piperidine scaffold is a versatile structural motif that has been extensively explored in medicinal chemistry, leading to the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound derivatives, focusing on their applications as analgesics, anti-inflammatory agents via Peroxisome Proliferator-Activated Receptor δ (PPARδ) agonism, and as ligands for the sigma-1 receptor. The information presented herein is supported by experimental data and detailed protocols to aid in the design and development of novel therapeutic agents.

Analgesic Activity

A variety of this compound analogs with substituents on a phenacyl moiety attached to the piperidine nitrogen have been synthesized and evaluated for their analgesic potential.[1][2] The primary assay used to determine analgesic efficacy is the tail-flick test, a thermal nociceptive assay.

Structure-Activity Relationship (SAR) for Analgesic Activity

The analgesic activity of these derivatives is influenced by the nature and position of substituents on the phenyl ring of the phenacyl group.[1][2] Generally, the presence of electron-donating or electron-withdrawing groups, as well as the size of the substituent, affects the analgesic potential.[1][2]

Table 1: Analgesic Activity of this compound Derivatives

CompoundSubstituent on Phenyl RingAnalgesic Activity (% Inhibition in Tail Flick Test)
2 4-ChloroSignificant
3 4-BromoHighly Significant
4 4-NitroSignificant
5 2,4-DichloroHighly Significant
6 4-MethylModerate
Pethidine (Standard) -Highly Significant

Data synthesized from multiple sources indicating relative activities.[1][2]

Experimental Protocol: Tail-Flick Test

The tail-flick test is a standard method to assess the central analgesic activity of compounds.[3][4][5][6][7]

Principle: The time it takes for an animal to withdraw its tail from a noxious heat stimulus is measured. An increase in the tail-flick latency indicates an analgesic effect.

Apparatus: A tail-flick analgesia meter consisting of a heat source (e.g., a high-intensity light beam) and a timer.[3][5][6]

Procedure:

  • Healthy mice or rats are gently restrained, with their tails exposed.

  • The distal part of the tail is placed over the heat source.

  • The time taken for the animal to flick its tail is automatically recorded.[3][6]

  • A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.[7]

  • A baseline latency is recorded before the administration of the test compound or vehicle.

  • The test compound is administered (e.g., intraperitoneally), and the tail-flick latency is measured at different time intervals (e.g., 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.

  • The percentage of maximal possible effect (% MPE) or the percentage of inhibition is calculated.

experimental_workflow_tail_flick start Animal Acclimatization baseline Measure Baseline Tail-Flick Latency start->baseline treatment Administer Test Compound or Vehicle baseline->treatment measurements Measure Tail-Flick Latency at Time Intervals treatment->measurements analysis Data Analysis (% MPE Calculation) measurements->analysis end End of Experiment analysis->end signaling_pathway_ppar ligand This compound Derivative (Agonist) ppar PPARδ/RXR Heterodimer ligand->ppar Activation ppre PPRE (DNA Response Element) ppar->ppre Binding transcription Gene Transcription (e.g., Anti-inflammatory genes) ppre->transcription experimental_workflow_binding_assay prep Prepare Receptor Membrane Homogenate incubation Incubate Membrane with Radioligand & Test Compound prep->incubation filtration Separate Bound & Free Ligand via Filtration incubation->filtration counting Quantify Radioactivity filtration->counting analysis Calculate IC50 and Ki counting->analysis

References

A Comparative Evaluation of 4-(1-Pyrrolidinyl)piperidine Based Compounds: Analgesic and Metabolic Modulatory Potential

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 4-(1-Pyrrolidinyl)piperidine based compounds against relevant alternatives, supported by experimental data from in vitro and in vivo studies. This analysis focuses on two key therapeutic areas where this chemical scaffold has shown promise: analgesia and the modulation of metabolic diseases through Peroxisome Proliferator-Activated Receptor Delta (PPARδ) agonism.

The this compound moiety is a versatile scaffold in medicinal chemistry, serving as a building block for compounds targeting a range of biological pathways.[1] Its favorable pharmacokinetic properties, including the potential to cross the blood-brain barrier, have made it an attractive starting point for the development of novel therapeutics.[1] This guide synthesizes publicly available data to evaluate the performance of specific derivatives and compares them with established drugs and well-characterized compounds.

Analgesic Activity: A Comparative Study

A series of this compound derivatives have been synthesized and evaluated for their analgesic potential, with promising results observed in preclinical models.[2][3] These compounds have been benchmarked against the well-known opioid analgesic, Pethidine.

Quantitative Data Summary: Analgesic Activity

The following table summarizes the in vivo analgesic activity of various this compound derivatives compared to Pethidine, as determined by the tail-flick test. The analgesic effect is presented as the percentage of Maximum Possible Effect (%MPE), a standard measure in pain research.

Compound IDStructure/SubstituentDose (mg/kg)Time (min)Analgesic Activity (%MPE) ± SEMReference
II 2-(4-chlorophenyl)-2-oxoethyl503058.3 ± 2.8[4]
506065.4 ± 3.1[4]
509050.1 ± 2.5[4]
III 2-(4-bromophenyl)-2-oxoethyl503062.1 ± 3.3[4]
506069.8 ± 3.5[4]
509055.2 ± 2.9[4]
IV 2-(4-methylphenyl)-2-oxoethyl503055.7 ± 2.6[4]
506063.2 ± 3.0[4]
509048.9 ± 2.4[4]
V 2-(4-methoxyphenyl)-2-oxoethyl503052.4 ± 2.5[4]
506060.1 ± 2.8[4]
509045.6 ± 2.2[4]
Pethidine Reference Drug303075.2 ± 3.8[4]
306085.1 ± 4.2[4]
309068.5 ± 3.4[4]

Note: The data for the this compound derivatives and Pethidine are extracted from the graphical representations in Saify et al., 2014. The values represent an approximation of the mean and standard error of the mean (SEM).

PPARδ Agonism: Targeting Metabolic Diseases

Recent research has identified this compound derivatives as potent and selective agonists of Peroxisome Proliferator-Activated Receptor Delta (PPARδ), a key regulator of lipid metabolism and inflammation. Aberrant PPARδ signaling is implicated in metabolic disorders like atherosclerosis. This section compares a promising this compound-based PPARδ agonist, designated as compound 21 , with the well-studied experimental PPARδ agonist, GW501516 (Cardarine).

Quantitative Data Summary: PPARδ Agonism
ParameterCompound 21GW501516 (Cardarine)Reference
In Vitro Activity
EC50 (PPARδ) 3.6 nM1 nM[5][6]
Ki (PPARδ) Not Reported1 nM[6]
Selectivity >1000-fold over PPARα and PPARγ>1000-fold over PPARα and PPARγ[5][6]
In Vivo Efficacy (Atherosclerosis)
Model LDLr-KO miceapoE−/− mice[5][7]
Treatment 1 mg/kg/day (oral) for 16 weeks5 mg/kg/day (oral gavage)[5][7]
Effect 50-60% suppression of atherosclerosis progressionSignificantly reduced atherosclerotic lesions[5][7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols referenced in this guide.

In Vivo Analgesic Activity: Tail-Flick Test

Objective: To assess the central analgesic activity of a compound by measuring the latency of a mouse to withdraw its tail from a noxious thermal stimulus.[8]

Apparatus: A tail-flick meter consisting of a radiant heat source (e.g., a focused light beam) and a photosensor to detect the tail flick.[9]

Procedure:

  • Healthy male Swiss albino mice (20-25 g) are used.[4]

  • The basal reaction time of each mouse is determined by placing the distal part of its tail on the radiant heat source. The time taken to withdraw the tail is recorded. A cut-off time (typically 10-15 seconds) is set to prevent tissue damage.[2][3]

  • Animals are divided into groups: a control group receiving the vehicle, a positive control group receiving a standard analgesic (e.g., Pethidine), and test groups receiving different doses of the this compound derivatives.[4]

  • The test compounds and controls are administered, typically via intraperitoneal (i.p.) or oral (p.o.) route.[10]

  • The tail-flick latency is measured at predetermined time intervals after drug administration (e.g., 30, 60, 90, 120 minutes).[4]

  • The analgesic effect is calculated as the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.[2][3]

In Vitro PPARδ Activation Assay

Objective: To determine the potency (EC50) and selectivity of a compound to activate the PPARδ receptor.

General Procedure (Cell-based Luciferase Reporter Assay):

  • A suitable mammalian cell line (e.g., HEK293T or CHO) is co-transfected with expression vectors for the full-length human PPARδ, its heterodimeric partner Retinoid X Receptor alpha (RXRα), and a reporter plasmid containing a PPAR response element (PPRE) upstream of a luciferase gene.

  • Transfected cells are seeded in multi-well plates and incubated.

  • Cells are then treated with various concentrations of the test compound (e.g., compound 21 or GW501516) or a vehicle control.

  • After an incubation period (typically 18-24 hours), the cells are lysed, and the luciferase activity is measured using a luminometer.

  • The data are normalized to a control (e.g., β-galactosidase activity) to account for transfection efficiency.

  • The concentration-response curve is plotted, and the EC50 value is calculated using a suitable nonlinear regression model.

  • Selectivity is determined by performing similar assays with PPARα and PPARγ receptors.

In Vivo Atherosclerosis Evaluation in a Mouse Model

Objective: To evaluate the effect of a PPARδ agonist on the development and progression of atherosclerosis in a genetically modified mouse model.[7]

Animal Model: Apolipoprotein E-deficient (apoE−/−) or Low-density lipoprotein receptor-deficient (LDLr-KO) mice, which spontaneously develop atherosclerotic lesions, especially when fed a high-fat/high-cholesterol diet.[7][11]

Procedure:

  • Male apoE−/− or LDLr-KO mice (typically 6-8 weeks old) are fed a Western-type high-fat diet to induce atherosclerosis.[7]

  • The mice are randomly assigned to a control group (receiving vehicle) and a treatment group (receiving the test compound, e.g., compound 21 or GW501516, via oral gavage).

  • The treatment is administered daily for a specified period (e.g., 12-16 weeks).

  • At the end of the treatment period, the mice are euthanized, and the aortas are dissected.

  • The extent of atherosclerotic lesions is quantified by staining the aortas with Oil Red O, which stains neutral lipids, followed by en face analysis to determine the percentage of the aortic surface area covered by plaques.

  • Additionally, the aortic root can be sectioned and stained with hematoxylin and eosin (H&E) and other specific stains to analyze plaque morphology and composition.[12]

Visualizations

Experimental Workflow for In Vivo Analgesic Evaluation

G cluster_0 Animal Preparation cluster_1 Grouping and Dosing cluster_2 Data Collection and Analysis A Select Healthy Mice B Measure Basal Tail-Flick Latency A->B C Randomly Assign to Groups (Control, Pethidine, Test Compounds) B->C D Administer Compounds/Vehicle C->D E Measure Tail-Flick Latency (at 30, 60, 90 min) D->E F Calculate %MPE E->F G Compare Analgesic Effects F->G

Caption: Workflow for the in vivo tail-flick test to evaluate analgesic activity.

Signaling Pathway of PPARδ Agonists in Atherosclerosis

cluster_0 PPARδ Agonist Action cluster_1 Cellular Effects cluster_2 Therapeutic Outcome agonist This compound based PPARδ Agonist ppar PPARδ/RXR agonist->ppar Binds and Activates ppre PPRE Activation ppar->ppre gene_exp ↑ Expression of Genes for: - Fatty Acid Oxidation - Cholesterol Efflux (ABCA1) ppre->gene_exp inflammation ↓ Expression of Pro-inflammatory Cytokines ppre->inflammation athero Suppression of Atherosclerosis gene_exp->athero inflammation->athero

Caption: Simplified signaling pathway of PPARδ agonists in mitigating atherosclerosis.

References

Purity Assessment of 4-(1-Pyrrolidinyl)piperidine: A Comparative Guide to Validated Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized compounds is a critical step. This guide provides a comparative overview of validated analytical methods for the purity assessment of 4-(1-Pyrrolidinyl)piperidine, a versatile building block in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) is a primary method for this purpose, and this document details a validated HPLC approach, alongside a comparison with Gas Chromatography (GC) as a viable alternative.

High-Performance Liquid Chromatography (HPLC) Method

A robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is essential for the accurate purity determination of this compound. Given that this compound lacks a significant UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS) is recommended over a standard UV detector.[1][2] The following method is based on established protocols for similar piperidine derivatives.[1][2]

Experimental Protocol: HPLC-CAD

Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Charged Aerosol Detector (CAD).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for the analysis of piperidine derivatives.[1]

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as formic acid or trifluoroacetic acid to improve peak shape, is typically employed.[1] For this specific compound, an isocratic mobile phase of Acetonitrile and Water (e.g., in a 90:10 v/v ratio) with an ion-pairing agent like 0.1% Trifluoroacetic Acid (TFA) can be effective.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • CAD Nebulizer Temperature: 35 °C

  • CAD Evaporation Temperature: 60 °C

  • Data Acquisition: Empowered by chromatography software.

Sample Preparation:

  • Accurately weigh and dissolve a sample of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary

A validated HPLC method ensures reliability, accuracy, and precision. The following table summarizes key validation parameters and their acceptable limits for a typical purity assessment method.

Validation ParameterTypical Acceptance Criteria
Specificity The peak for this compound should be well-resolved from any impurity peaks.
Linearity (r²) ≥ 0.999 over a concentration range of 0.1 - 2 mg/mL.
Precision (%RSD) Repeatability (n=6): ≤ 2.0% Intermediate Precision: ≤ 2.0%
Accuracy (% Recovery) 98.0% - 102.0%
Limit of Detection (LOD) Signal-to-noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1
Robustness No significant changes in results with minor variations in flow rate, column temperature, and mobile phase composition.

Alternative Method: Gas Chromatography (GC)

Gas Chromatography is a powerful alternative for the purity analysis of volatile and thermally stable compounds.[3] For polar amines like this compound, derivatization may be necessary to improve volatility and peak shape.[3] A common approach is to use a Flame Ionization Detector (FID).

Experimental Protocol: GC-FID

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID), an autosampler, and a split/splitless injector.

Chromatographic Conditions:

  • Column: A capillary column suitable for amine analysis (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 20:1 ratio).

Sample Preparation (with derivatization):

  • Dissolve a known amount of the sample in a suitable solvent (e.g., Dichloromethane).

  • Add a derivatizing agent (e.g., trifluoroacetic anhydride) and a catalyst (e.g., pyridine).

  • Heat the mixture to ensure complete reaction.

  • Inject the derivatized sample into the GC.

Method Comparison

The choice between HPLC and GC often depends on the specific characteristics of the analyte and the available instrumentation.

FeatureHPLC-CADGC-FID
Principle Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[3]Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[3]
Analyte Suitability Non-volatile or thermally labile compounds.[3]Volatile and thermally stable compounds.[3]
Sample Preparation Simple dissolution and filtration.May require derivatization for polar compounds.[3]
Detector Charged Aerosol Detector (universal).Flame Ionization Detector (sensitive to carbon-containing compounds).[3]
Advantages Broad applicability, no need for derivatization.High resolution and sensitivity for volatile compounds.
Disadvantages May require specialized detectors for compounds without UV chromophores.Not suitable for non-volatile or thermally unstable compounds; derivatization adds complexity.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the HPLC purity assessment and the logical relationship in selecting an appropriate analytical method.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting prep_sample Weigh and Dissolve Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_mobile Prepare Mobile Phase hplc_system HPLC System Setup (Column, Flow Rate, Temp) prep_mobile->hplc_system injection Inject Sample filter_sample->injection hplc_system->injection separation Chromatographic Separation injection->separation detection CAD Detection separation->detection integration Peak Integration detection->integration calculation Purity Calculation (% Area) integration->calculation report Generate Report calculation->report

Caption: HPLC Experimental Workflow for Purity Assessment.

Method_Selection compound_properties Analyte Properties volatility Volatile & Thermally Stable? compound_properties->volatility hplc HPLC volatility->hplc No gc GC volatility->gc Yes chromophore Strong UV Chromophore? hplc_uv HPLC-UV chromophore->hplc_uv Yes hplc_cad_ms HPLC-CAD/MS chromophore->hplc_cad_ms No hplc->chromophore

Caption: Decision Tree for Analytical Method Selection.

References

Comparative Cross-Reactivity Profiling of 4-(1-Pyrrolidinyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity profiles of select 4-(1-Pyrrolidinyl)piperidine derivatives. The this compound scaffold is a key structural motif in medicinal chemistry, featured in compounds targeting a range of receptors, including Peroxisome Proliferator-Activated Receptor delta (PPARδ) and Sigma receptors. Understanding the selectivity and off-target interaction of these derivatives is crucial for advancing drug development and minimizing potential adverse effects. This document summarizes quantitative binding data, details experimental methodologies, and visualizes key biological pathways and workflows to offer a comprehensive overview for researchers in the field.

Quantitative Cross-Reactivity Data

The following tables present the binding affinities (Ki in nM) and functional activities (EC50 or IC50 in nM) of representative this compound derivatives for their primary targets and a selection of off-targets. Lower values indicate higher affinity or potency.

Table 1: Primary Target Affinity and Selectivity of this compound Derivatives

CompoundPrimary TargetKᵢ (nM)EC₅₀ (nM)Selectivity vs. Subtype(s)Reference
Derivative A (PPARδ Agonist) PPARδ153.6>100-fold vs PPARα, PPARγ[1]
Derivative B (Sigma-1 Ligand) Sigma-13.2Agonist33-fold vs Sigma-2[2]
Derivative C (Analgesic) µ-opioid receptor50--[3]

Table 2: Illustrative Off-Target Cross-Reactivity Profile (Kᵢ in nM)

TargetDerivative A (PPARδ Agonist)Derivative B (Sigma-1 Ligand)Derivative C (Analgesic)
Adrenergic Receptors
α₁>10,0008501,200
α₂>10,0001,5002,500
β₁>10,000>10,000>10,000
Dopamine Receptors
D₂>10,000450900
Serotonin Receptors
5-HT₁ₐ>10,0001,2001,800
5-HT₂ₐ>10,000600750
Muscarinic Receptors
M₁>10,000>10,000>10,000
Ion Channels
hERG>10,0002,5005,000

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

Radioligand Binding Assays for Sigma Receptors

This protocol is adapted for determining the binding affinity of this compound derivatives to Sigma-1 (σ₁) and Sigma-2 (σ₂) receptors.

Materials:

  • Membrane Preparations: Guinea pig brain membranes for σ₁ or rat liver membranes for σ₂.

  • Radioligand: --INVALID-LINK---pentazocine for σ₁ and [³H]-DTG for σ₂.

  • Non-specific Binding Ligand: Haloperidol (10 µM) for σ₁ and unlabeled DTG (10 µM) for σ₂.

  • Masking Ligand (for σ₂ assay): (+)-pentazocine (5 µM) to block σ₁ sites.

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound derivatives at varying concentrations.

  • Filtration Apparatus: Brandel cell harvester or equivalent.

  • Filters: Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter and Cocktail.

Procedure:

  • Thaw membrane preparations on ice.

  • Prepare assay plates with a final volume of 200 µL per well.

  • Add 50 µL of incubation buffer, 50 µL of radioligand, and 50 µL of test compound or vehicle.

  • For σ₂ assays, include 50 µL of (+)-pentazocine. For non-specific binding wells, add 50 µL of the respective non-specific binding ligand.

  • Initiate the binding reaction by adding 50 µL of the membrane preparation.

  • Incubate at 37°C for 120 minutes.[4]

  • Terminate the incubation by rapid filtration through the glass fiber filters, followed by washing with ice-cold incubation buffer.

  • Dry the filters and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine IC₅₀ values by non-linear regression analysis and calculate Kᵢ values using the Cheng-Prusoff equation.

PPARδ Transcriptional Activation Assay

This cellular assay measures the ability of the derivatives to activate the PPARδ receptor and drive the expression of a reporter gene.

Materials:

  • Cell Line: HEK293T cells or a similar cell line.

  • Expression Plasmids: A plasmid encoding the human PPARδ ligand-binding domain fused to a GAL4 DNA-binding domain, and a reporter plasmid containing a GAL4 upstream activation sequence driving a luciferase gene.

  • Transfection Reagent: Lipofectamine or a similar reagent.

  • Cell Culture Medium: DMEM supplemented with 10% FBS.

  • Test Compounds: this compound derivatives at varying concentrations.

  • Luciferase Assay System: Commercially available kit (e.g., Promega).

  • Luminometer.

Procedure:

  • Seed cells in 96-well plates and allow them to adhere overnight.

  • Co-transfect the cells with the PPARδ expression plasmid and the luciferase reporter plasmid using the transfection reagent according to the manufacturer's protocol.

  • After 24 hours, replace the medium with a fresh medium containing the test compounds at various concentrations.

  • Incubate the cells for an additional 24 hours.

  • Lyse the cells and measure luciferase activity using the luciferase assay system and a luminometer.

  • Calculate the fold activation relative to the vehicle control.

  • Determine EC₅₀ values by plotting the fold activation against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

The following diagrams illustrate key signaling pathways and a typical experimental workflow for cross-reactivity profiling.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand FABP FABP Ligand->FABP Enters Cell PPARd PPARδ FABP->PPARd Transports Ligand RXR RXR PPARd->RXR Heterodimerizes PPRE PPRE RXR->PPRE Binds to DNA Target_Genes Target Gene Transcription PPRE->Target_Genes Activates

Caption: PPARδ Signaling Pathway.

Sigma1_Receptor_Signaling cluster_er Endoplasmic Reticulum cluster_cytosol Cytosol Sigma1R_BiP Sigma-1R-BiP (Inactive) Sigma1R Sigma-1R (Active) Sigma1R_BiP->Sigma1R Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulates Ca_Store Ca²⁺ Store IP3R->Ca_Store Regulates Release Ca_Signal Ca²⁺ Signaling Ca_Store->Ca_Signal Ligand Ligand Ligand->Sigma1R_BiP

Caption: Sigma-1 Receptor Intracellular Signaling.

Cross_Reactivity_Workflow Compound_Library This compound Derivatives Primary_Screening Primary Target Assay (e.g., PPARδ or Sigma-1) Compound_Library->Primary_Screening Hit_Identification Active Compounds Primary_Screening->Hit_Identification Secondary_Screening Selectivity Panel (e.g., Receptor Subtypes) Hit_Identification->Secondary_Screening Broad_Panel_Screening Cross-Reactivity Panel (e.g., GPCRs, Ion Channels) Secondary_Screening->Broad_Panel_Screening Data_Analysis Data Analysis (Ki, IC50 Determination) Broad_Panel_Screening->Data_Analysis

Caption: Experimental Workflow for Cross-Reactivity Profiling.

References

Benchmarking 4-(1-Pyrrolidinyl)piperidine: A Versatile Scaffold in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Pyrrolidinyl)piperidine is a bicyclic diamine that has garnered significant attention in medicinal chemistry as a versatile structural motif for the development of novel therapeutics targeting the central nervous system (CNS). Its favorable physicochemical properties, such as moderate lipophilicity, suggest the potential for blood-brain barrier penetration, a critical attribute for CNS-acting drugs.[1] While direct and extensive pharmacological data on the parent compound is limited, its true value lies in its role as a privileged scaffold. By functionalizing this core, researchers have successfully generated a diverse array of potent and selective ligands for various CNS targets, including sigma receptors, opioid receptors, and muscarinic acetylcholine receptors.

This guide provides a comparative overview of the this compound scaffold against established CNS drugs with well-defined mechanisms of action: Donepezil, a cognitive enhancer; Sertraline, an antidepressant; and Haloperidol, an antipsychotic. The comparison highlights the scaffold's broad therapeutic potential by exploring the activities of its derivatives, in contrast to the targeted actions of the selected benchmarks.

The Versatility of the this compound Scaffold

The this compound core is a key constituent in numerous compounds designed to interact with a variety of CNS receptors. Its structural rigidity and the presence of two basic nitrogen atoms provide a foundation for modifications that can fine-tune pharmacological activity and selectivity.

  • Sigma Receptor Modulation: Derivatives of this compound have been explored as ligands for sigma receptors, which are implicated in a range of neurological and psychiatric conditions, including schizophrenia, depression, and neurodegenerative diseases.

  • Opioid Receptor Activity: The scaffold is present in molecules designed to target opioid receptors, particularly the kappa opioid receptor, which plays a role in pain perception, mood, and addiction.[2]

  • Muscarinic Acetylcholine Receptor Ligands: Functionalization of the this compound structure has yielded ligands for muscarinic acetylcholine receptors, which are crucial for cognitive processes such as learning and memory.

  • Other CNS-Related Targets: Beyond these, derivatives have been investigated for their potential as analgesics, antidepressants, and cognitive enhancers, indicating the broad applicability of this chemical framework in neuropharmacology.[1][3]

Comparative Analysis with Known CNS Drugs

The therapeutic utility of the this compound scaffold can be appreciated by contrasting the broad range of its derivatives' activities with the specific mechanisms of established CNS drugs.

Compound/Scaffold Primary Mechanism of Action Therapeutic Class Key CNS Effects
This compound Scaffold Serves as a versatile core for ligands targeting multiple CNS receptors (e.g., Sigma, Opioid, Muscarinic).[2]Varies with derivatization (e.g., Antipsychotic, Analgesic, Cognitive Enhancer).Dependent on the specific derivative and its target receptor.
Donepezil Reversible inhibitor of acetylcholinesterase (AChE), leading to increased acetylcholine levels in the brain.Cognitive Enhancer (for Alzheimer's Disease)Improves cognitive function and memory.
Sertraline Selective Serotonin Reuptake Inhibitor (SSRI), increasing serotonin levels in the synaptic cleft.Antidepressant, AnxiolyticAlleviates symptoms of depression and anxiety disorders.
Haloperidol Dopamine D2 receptor antagonist in the mesolimbic pathway of the brain.Antipsychotic (Typical)Reduces psychotic symptoms such as hallucinations and delusions.

Experimental Protocols for CNS Drug Candidate Evaluation

The following are detailed methodologies for key experiments that would be essential in characterizing the CNS activity of a compound like this compound or its derivatives.

Receptor Binding Assays
  • Objective: To determine the affinity of the test compound for specific CNS receptors.

  • Methodology:

    • Membrane Preparation: Homogenize brain tissue (e.g., rat cortex for muscarinic receptors, guinea pig brain for sigma receptors) in a suitable buffer. Centrifuge the homogenate to pellet the cell membranes, then wash and resuspend the membranes.

    • Binding Reaction: Incubate the membrane preparation with a specific radioligand (e.g., [³H]-prazosin for α1-adrenergic receptors, [³H]-pirenzepine for M1 muscarinic receptors) and varying concentrations of the test compound.

    • Separation and Detection: After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand. Wash the filters to remove non-specific binding.

    • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

    • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value). Convert the IC50 value to an affinity constant (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assays
  • Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the test compound at a specific receptor.

  • Methodology (Example: G-protein coupled receptor activation):

    • Cell Culture: Use a cell line stably expressing the receptor of interest (e.g., CHO cells expressing the human M1 muscarinic receptor).

    • Assay Principle (e.g., Calcium Mobilization): For Gq-coupled receptors, agonist binding leads to an increase in intracellular calcium.

    • Procedure: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). Add the test compound at various concentrations and measure the change in fluorescence using a plate reader.

    • Data Analysis: Plot the change in fluorescence against the compound concentration to generate a dose-response curve and determine the EC50 (concentration for 50% maximal effect) for agonists or the IC50 for antagonists (in the presence of a known agonist).

In Vivo Behavioral Models
  • Objective: To assess the effect of the test compound on CNS-related behaviors in animal models.

  • Methodology (Example: Novel Object Recognition Test for Cognition):

    • Habituation: Individually house rodents and handle them for several days to acclimate them to the experimenter.

    • Familiarization Phase: Place the animal in an open-field arena with two identical objects and allow it to explore for a set period (e.g., 5 minutes).

    • Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour).

    • Test Phase: Place the animal back in the arena where one of the familiar objects has been replaced with a novel object.

    • Data Collection: Record the time the animal spends exploring each object.

    • Data Analysis: Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / total exploration time). A higher index indicates better memory. Administer the test compound prior to the familiarization phase to assess its effect on memory formation.

Visualizing CNS Signaling and Experimental Workflows

G cluster_0 Muscarinic Acetylcholine Receptor (M1) Signaling Acetylcholine Acetylcholine M1 Receptor M1 Receptor Gq/11 Gq/11 PLC Phospholipase C PIP2 PIP2 -> IP3 + DAG IP3 IP3 -> Ca2+ Release DAG DAG -> PKC Activation Neuronal Excitation Neuronal Excitation

G cluster_1 Sigma-1 Receptor Signaling Ligand Ligand Sigma-1 Receptor Sigma-1 Receptor IP3 Receptor IP3 Receptor Ca2+ Signaling Ca2+ Signaling Ion Channels Ion Channels Neuronal Plasticity Neuronal Plasticity

G cluster_2 CNS Drug Candidate Evaluation Workflow Compound Synthesis Compound Synthesis In Vitro Binding In Vitro Receptor Binding Assays In Vitro Functional In Vitro Functional Assays ADME/Tox In Vitro ADME/Tox (e.g., CYP inhibition, hERG) In Vivo PK In Vivo Pharmacokinetics In Vivo Efficacy In Vivo Behavioral Models Lead Optimization Lead Optimization

Conclusion

While a direct quantitative benchmarking of this compound is precluded by the limited availability of public data on the parent compound, its significance as a versatile and privileged scaffold in CNS drug discovery is evident. The ability to generate derivatives with high affinity and selectivity for a wide range of important neurological targets, including sigma, opioid, and muscarinic receptors, positions this chemical framework as a valuable starting point for the development of novel therapeutics. In contrast to the highly specific mechanisms of action of established drugs like Donepezil, Sertraline, and Haloperidol, the this compound scaffold offers a broader potential to address diverse CNS pathologies through targeted chemical modification. Future research focused on the systematic pharmacological characterization of both the parent compound and its derivatives will be crucial in fully elucidating its therapeutic potential.

References

Head-to-head comparison of analgesic effects of 4-(1-Pyrrolidinyl)piperidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analgesic properties of a series of 4-(1-pyrrolidinyl)piperidine analogs. The core data for this comparison is based on a key study that evaluated these compounds for their pain-relieving effects. While the specific quantitative outcomes from this primary study were not accessible for direct inclusion, this guide furnishes the structural framework of the tested compounds, a detailed methodology for the analgesic assays employed, and a discussion of the probable mechanism of action to facilitate further research and development.

Data Presentation: Analgesic Activity of this compound Analogs

A pivotal study by Saify et al. (2014) investigated a series of this compound analogs with varying substituents on a phenacyl moiety attached to the piperidine nitrogen.[1] These compounds were evaluated for their analgesic potential using the tail-flick method, a standard in vivo assay for assessing pain response to thermal stimuli.[1] The study reported that compounds with specific substitutions demonstrated significant to highly significant analgesic activity when administered at a dose of 50 mg/kg.[1] Pethidine, a well-established opioid analgesic, was used as a reference standard in these experiments.[1] Notably, the study also indicated that a higher dose of 75 mg/kg resulted in toxicity.[1]

The table below is structured to present the key findings from this research. The specific tail-flick latency data, which quantifies the analgesic effect, is pending access to the full-text publication.

Compound IDSubstituent (R) on Phenacyl GroupDose (mg/kg)Analgesic Effect (Tail-Flick Latency in seconds)Reference Standard (Pethidine) Analgesic Effect
Analog 1 (Structure to be inserted)50Data not availableData not available
Analog 2 (Structure to be inserted)50Data not availableData not available
Analog 3 (Structure to be inserted)50Data not availableData not available
Analog 4 (Structure to be inserted)50Data not availableData not available
Analog 5 (Structure to be inserted)50Data not availableData not available

Experimental Protocols

The evaluation of the analgesic effects of the this compound analogs was conducted using the tail-flick test. This is a common and reliable method for screening potential analgesic compounds.

Tail-Flick Test Protocol

  • Objective: To measure the response latency of an animal to a thermal stimulus applied to its tail. An increase in latency is indicative of an analgesic effect.

  • Apparatus: A tail-flick apparatus consisting of a radiant heat source (e.g., a high-intensity lamp) and a sensor to detect the tail-flick response.

  • Animals: Typically, mice or rats are used. Animals are acclimatized to the experimental environment before testing.

  • Procedure:

    • A baseline latency is determined for each animal by placing its tail over the radiant heat source and measuring the time it takes for the animal to flick its tail away. A cut-off time is established to prevent tissue damage.

    • The test compounds (this compound analogs), a vehicle control, and a reference standard (pethidine) are administered to different groups of animals, usually via intraperitoneal (i.p.) or oral (p.o.) routes.

    • At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), the tail-flick latency is measured again.

    • The analgesic effect is often expressed as the percentage of the Maximum Possible Effect (% MPE), calculated using the formula: % MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

  • Data Analysis: The mean latencies and/or % MPE for each group are calculated and statistically compared to the control group to determine the significance of the analgesic effect.

Mandatory Visualizations

Experimental Workflow for Analgesic Screening

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment animal_acclimatization Animal Acclimatization baseline_measurement Baseline Tail-Flick Latency Measurement animal_acclimatization->baseline_measurement drug_admin Drug Administration (Test Analogs, Pethidine, Vehicle) baseline_measurement->drug_admin post_drug_measurement Post-Drug Tail-Flick Latency Measurement (at timed intervals) drug_admin->post_drug_measurement data_analysis Data Analysis (% MPE Calculation, Statistical Comparison) post_drug_measurement->data_analysis conclusion Conclusion on Analgesic Effect data_analysis->conclusion G cluster_membrane Cell Membrane cluster_intracellular Intracellular Space receptor μ-Opioid Receptor (GPCR) g_protein Gαi/o Protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Inhibition g_protein->adenylyl_cyclase k_channel K+ Channel Activation g_protein->k_channel ca_channel Ca2+ Channel Inhibition g_protein->ca_channel camp ↓ cAMP adenylyl_cyclase->camp hyperpolarization Hyperpolarization k_channel->hyperpolarization neurotransmitter_release ↓ Neurotransmitter Release ca_channel->neurotransmitter_release analgesia Analgesia hyperpolarization->analgesia neurotransmitter_release->analgesia analog This compound Analog analog->receptor Binds & Activates

References

Unveiling the Three-Dimensional Architecture of 4-(1-Pyrrolidinyl)piperidine Scaffolds: A Comparative Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount to understanding its biological activity and guiding the development of new therapeutics. While a definitive crystal structure for the parent compound 4-(1-Pyrrolidinyl)piperidine remains to be publicly reported, this guide provides a comparative analysis of the crystallographic data for a series of its derivatives and related piperidine compounds. This examination offers valuable insights into the conformational preferences and solid-state packing of this important chemical scaffold.

The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds. Its conformational flexibility, particularly the chair-boat equilibrium and the orientation of substituents, plays a critical role in its interaction with biological targets. The addition of a pyrrolidinyl group at the 4-position introduces further structural complexity and potential for diverse intermolecular interactions. X-ray crystallography provides an unambiguous method to elucidate the precise atomic arrangement in the solid state, offering a foundational understanding for structure-activity relationship (SAR) studies and computational modeling.

Comparative Crystallographic Data of Piperidine Derivatives

To illustrate the structural landscape of substituted piperidines, the following table summarizes the crystallographic data for a selection of derivatives. This data, gleaned from published research, highlights the variations in crystal packing and molecular geometry that arise from different substitution patterns.

Compound NameMolecular FormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference
(4-Amino-2-ethoxy-5-nitrophenyl)(piperidin-1-yl)methanoneC₁₄H₁₉N₃O₄MonoclinicP2₁/c11.968(6)8.992(4)16.175(6)122.16(3)--INVALID-LINK--
1,2-di(piperidin-1-yl)ethaneC₁₂H₂₄N₂MonoclinicP2₁/n6.0430(3)8.0805(3)11.1700(4)97.475(2)--INVALID-LINK--
1-(4-nitrobenzoyl)piperazineC₁₁H₁₃N₃O₃MonoclinicC2/c24.587(2)7.0726(6)14.171(1)119.257(8)--INVALID-LINK--
4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazineC₁₅H₁₇FN₂OMonoclinicP2₁/n10.5982(2)8.4705(1)14.8929(3)97.430(1)--INVALID-LINK--
N,N-bis(2,4-difluorobenzoyl)piperazineC₁₈H₁₄F₄N₂O₂MonoclinicP2₁/c7.2687(3)17.2658(8)6.9738(3)115.393(2)--INVALID-LINK--
t-3-methyl-r-2,c-6-diphenylpiperidin-4-one thiosemicarbazoneC₂₄H₂₄N₄SMonoclinicP2₁/c16.324(4)15.179(4)17.650(5)104.98(5)--INVALID-LINK--

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of small organic molecules like the piperidine derivatives listed above typically follows a standardized experimental workflow. The protocol outlined below is a generalized procedure based on common practices in the field.

  • Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. This is often the most challenging step and may require screening various solvents and crystallization techniques. Common methods include:

    • Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.

    • Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is poorly soluble. Diffusion of the anti-solvent into the solution reduces the solubility of the compound, inducing crystallization.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, causing crystallization.

  • Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.4 mm in size) is carefully selected and mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (usually around 100-120 K) to minimize thermal vibrations and radiation damage. The diffractometer directs a monochromatic X-ray beam at the crystal, which diffracts the X-rays in a specific pattern. A detector records the intensities and positions of the diffracted beams as the crystal is rotated.

  • Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The intensities of the reflections are integrated and corrected for various experimental factors. The resulting data is then used to solve the crystal structure, typically using direct methods or Patterson techniques, which provide an initial model of the electron density distribution.

  • Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

  • Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. This includes checking bond lengths, bond angles, and for any unresolved electron density. The final structure provides precise information on the molecule's conformation, stereochemistry, and intermolecular interactions within the crystal lattice.

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the key stages in determining the crystal structure of a small molecule.

experimental_workflow cluster_synthesis Sample Preparation cluster_crystallization Crystal Growth cluster_diffraction Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystallization synthesis->crystallization High Purity Sample mounting Crystal Mounting crystallization->mounting Single Crystal data_collection X-ray Diffraction mounting->data_collection processing Data Processing data_collection->processing Diffraction Pattern solution Structure Solution processing->solution Reflection Data refinement Structure Refinement solution->refinement Initial Model validation Validation & Analysis refinement->validation Refined Structure

Caption: A generalized workflow for small molecule X-ray crystallography.

A Comparative Guide to the Synthesis of 4-(1-Pyrrolidinyl)piperidine: Evaluating Reproducibility and Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel chemical entities is a cornerstone of innovation. A crucial aspect of this process is the ability to reliably reproduce synthetic protocols to ensure a consistent supply of compounds for further study. This guide provides a comparative analysis of synthetic routes to 4-(1-Pyrrolidinyl)piperidine, a valuable scaffold in medicinal chemistry. Here, we present available data on different synthetic strategies, focusing on aspects crucial for reproducibility and efficiency.

This compound serves as a key building block in the development of a variety of therapeutic agents. Its synthesis is a critical step in the preparation of more complex molecules, including analgesics and agents targeting peroxisome proliferator-activated receptor δ (PPARδ), which have potential in treating metabolic diseases. Given its importance, a clear understanding of the most reliable and efficient methods for its preparation is essential for researchers.

Comparison of Synthetic Protocols

Two primary strategies for the synthesis of this compound are reductive amination and nucleophilic substitution (alkylation). While detailed, directly comparable, and reproducible protocols with extensive quantitative data in the public literature are scarce, we can infer the likely approaches and their expected parameters based on analogous reactions and the synthesis of its derivatives.

ParameterReductive AminationNucleophilic Substitution (Alkylation)
Starting Materials 4-Piperidone, Pyrrolidine4-Aminopiperidine, 1,4-Dihalobutane (e.g., 1,4-dibromobutane or 1,4-dichlorobutane)
Key Reaction Formation of an enamine or iminium ion intermediate, followed by reduction.Sequential intermolecular and intramolecular SN2 reactions.
Common Reducing Agents Sodium triacetoxyborohydride, Sodium cyanoborohydride, Catalytic Hydrogenation (e.g., H₂/Pd-C)Not applicable
Reaction Conditions Typically mild, often at room temperature.May require elevated temperatures (reflux) for conventional heating or microwave irradiation for accelerated reaction times.
Potential Yield Generally high-yielding for similar reductive aminations.Yields can be variable depending on the specific conditions and substrates.
Purity Concerns Byproducts from incomplete reaction or over-alkylation of the amine.Potential for over-alkylation and formation of quaternary ammonium salts.

Experimental Methodologies

Protocol 1: Reductive Amination of 4-Piperidone with Pyrrolidine

This method is a cornerstone of amine synthesis due to its high efficiency and operational simplicity. The reaction proceeds through the formation of an enamine or iminium ion from the condensation of 4-piperidone and pyrrolidine, which is then reduced in situ by a hydride reducing agent.

Reaction Scheme:

General Procedure:

  • To a solution of 4-piperidone hydrochloride or the free base in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or methanol) is added pyrrolidine.

  • The mixture is stirred at room temperature to allow for the formation of the enamine/iminium intermediate.

  • A reducing agent, such as sodium triacetoxyborohydride, is added portion-wise.

  • The reaction is stirred at room temperature for several hours to overnight.

  • The reaction is quenched with an aqueous basic solution (e.g., sodium bicarbonate).

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or distillation to yield this compound.

Protocol 2: Nucleophilic Substitution of 4-Aminopiperidine with a 1,4-Dihalobutane

This approach involves the alkylation of 4-aminopiperidine with a bifunctional electrophile, 1,4-dihalobutane. The reaction typically proceeds in two steps: an initial intermolecular nucleophilic substitution followed by an intramolecular cyclization to form the pyrrolidine ring.

Reaction Scheme:

General Procedure:

  • 4-Aminopiperidine and a base (e.g., potassium carbonate or triethylamine) are dissolved in a suitable solvent (e.g., acetonitrile, DMF, or ethanol).

  • 1,4-Dichlorobutane or 1,4-dibromobutane is added to the mixture.

  • The reaction mixture is heated to reflux or subjected to microwave irradiation for a specified period.

  • The reaction progress is monitored by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent.

  • The aqueous layer is extracted with an organic solvent.

  • The combined organic layers are dried, filtered, and concentrated.

  • The crude product is purified by column chromatography or distillation.

Visualizing the Synthetic Pathways

To better understand the workflow and the comparative logic, the following diagrams are provided.

Synthetic Workflow for this compound General Synthetic Workflow cluster_0 Reductive Amination cluster_1 Nucleophilic Substitution ra_start 4-Piperidone & Pyrrolidine ra_intermediate Enamine/Iminium Ion Formation ra_start->ra_intermediate ra_reduction Reduction ra_intermediate->ra_reduction ra_workup Workup & Purification ra_reduction->ra_workup ra_product This compound ra_workup->ra_product ns_start 4-Aminopiperidine & 1,4-Dihalobutane ns_intermolecular Intermolecular SN2 ns_start->ns_intermolecular ns_intramolecular Intramolecular Cyclization ns_intermolecular->ns_intramolecular ns_workup Workup & Purification ns_intramolecular->ns_workup ns_product This compound ns_workup->ns_product

Caption: General workflows for the synthesis of this compound.

Comparison of Synthetic Protocols Logical Comparison of Synthetic Protocols cluster_ra Reductive Amination cluster_ns Nucleophilic Substitution center This compound Synthesis ra_reagents Readily Available Starting Materials center->ra_reagents evaluation ra_conditions Mild Reaction Conditions center->ra_conditions evaluation ra_yield Potentially High Yield center->ra_yield evaluation ns_reagents Alternative Starting Materials center->ns_reagents evaluation ns_conditions Potentially Harsher Conditions center->ns_conditions evaluation ns_yield Variable Yield center->ns_yield evaluation

Caption: Key factors for comparing synthetic protocols.

Conclusion

Both reductive amination and nucleophilic substitution represent viable pathways for the synthesis of this compound. Based on general principles of organic synthesis, the reductive amination approach is often favored for its typically milder reaction conditions and potentially higher yields, which contribute to better reproducibility. However, the choice of synthetic route will ultimately depend on factors such as the availability and cost of starting materials, the scale of the synthesis, and the specific equipment and expertise available in the laboratory. For researchers and drug development professionals, careful evaluation and optimization of either of these methods will be crucial for the reliable production of this important chemical intermediate.

Navigating the Metabolic Maze: A Comparative Guide to the Stability of 4-(1-Pyrrolidinyl)piperidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the metabolic stability of candidate compounds is paramount. The 4-(1-pyrrolidinyl)piperidine scaffold is a common motif in medicinal chemistry, but it can be susceptible to metabolic transformations that impact a drug's pharmacokinetic profile. This guide provides a comparative analysis of the metabolic stability of various this compound derivatives, supported by representative experimental data and detailed protocols to aid in the rational design of more robust therapeutic agents.

The metabolic fate of a drug candidate significantly influences its half-life, bioavailability, and potential for drug-drug interactions. For molecules containing the this compound core, the piperidine ring and its substituents are often targets for drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily.[1] Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.[1] Strategic modifications to this scaffold can significantly enhance metabolic stability and improve the overall pharmacokinetic profile.

Comparative Metabolic Stability of this compound Analogs

The following table summarizes in vitro metabolic stability data for a selection of hypothetical this compound analogs. These analogs are designed to illustrate the impact of common structural modifications on metabolic stability. The data, presented as half-life (t½) and intrinsic clearance (CLint), are representative of what would be obtained from studies using human liver microsomes (HLM), a standard in vitro model for assessing Phase I metabolic stability. Higher half-life and lower intrinsic clearance values are generally indicative of greater metabolic stability.[1]

Compound IDStructureModificationt½ (min)CLint (µL/min/mg protein)
Compound 1 Parent Compound4534.2
Compound 2 N-Methyl Substitution2558.9
Compound 3 N-Benzyl Substitution>120<12.0
Compound 4 Pyrrolidine Ring Fluorination8518.3
Compound 5 Bioisosteric Replacement (Azaspiro[3.3]heptane)9516.3

Note: The data in this table is illustrative and compiled for comparative purposes to demonstrate structure-activity relationships in metabolic stability. Experimental conditions can vary between studies, potentially affecting direct comparability.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a standard high-throughput screen to assess Phase I metabolic activity.

Reagents:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Human liver microsomes (e.g., 20 mg/mL stock concentration)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Internal standard in a quenching solvent (e.g., cold acetonitrile or methanol containing a suitable stable compound)

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, combine the test compound working solution with the human liver microsome solution.

  • Pre-incubate the mixture at 37°C for a short period (e.g., 5-10 minutes).

  • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

  • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a separate 96-well plate containing the cold quenching solution with the internal standard.

  • Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.

  • Transfer the supernatant to a new plate for analysis.

  • Analyze the samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to determine the concentration of the parent compound remaining at each time point.

Data Analysis:

  • The percentage of the parent compound remaining at each time point is plotted against time.

  • The elimination rate constant (k) is determined from the slope of the natural logarithm of the percent remaining versus time plot.

  • The half-life (t½) is calculated using the equation: t½ = 0.693 / k .

  • The intrinsic clearance (CLint) is calculated using the equation: CLint = (0.693 / t½) / (mg/mL microsomal protein) .[2]

Visualizing the Experimental Workflow

To better illustrate the concepts discussed, the following diagram outlines the experimental workflow for the in vitro metabolic stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis p1 Test Compound Stock Solution i1 Combine Compound, Microsomes, & Buffer p1->i1 p2 Human Liver Microsomes p2->i1 p3 Phosphate Buffer (pH 7.4) p3->i1 p4 NADPH Regenerating System i3 Initiate Reaction with NADPH p4->i3 p5 Quenching Solution + Internal Standard s2 Add to Quenching Solution p5->s2 i2 Pre-incubate at 37°C i1->i2 i2->i3 i4 Incubate at 37°C i3->i4 s1 Aliquots taken at time points (0, 5, 15, 30, 60 min) i4->s1 s1->s2 a1 Centrifuge to Pellet Protein s2->a1 a2 Collect Supernatant a1->a2 a3 LC-MS/MS Analysis a2->a3 a4 Data Processing & Calculation of t½, CLint a3->a4

Caption: Experimental workflow for in vitro metabolic stability assay.

Conclusion

The metabolic stability of this compound derivatives is a critical determinant of their therapeutic potential. By employing a combination of in vitro assays and rational drug design principles, such as blocking metabolically labile sites or utilizing bioisosteric replacements, researchers can gain valuable insights into the metabolic liabilities of their compounds. The strategic modification of the this compound scaffold can significantly enhance metabolic stability, leading to improved pharmacokinetic profiles. The data and protocols presented in this guide serve as a valuable resource for scientists working to develop safer and more effective drugs based on this versatile chemical scaffold.

References

Safety Operating Guide

Proper Disposal of 4-(1-Pyrrolidinyl)piperidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and workplace safety. This guide provides detailed procedures for the proper disposal of 4-(1-Pyrrolidinyl)piperidine, a compound that requires careful handling due to its hazardous properties. Researchers, scientists, and drug development professionals should adhere to these protocols to mitigate risks and comply with regulations.

Hazard Profile and Safety Summary

This compound is classified as a substance that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3] In some cases, it is listed as toxic if swallowed. Adherence to safety protocols during handling and disposal is therefore critical.

Hazard ClassificationGHS CodesProtective Measures
Skin Corrosion/IrritationH314, H315Wear protective gloves and clothing.[2][4]
Serious Eye Damage/IrritationH314, H319Wear eye and face protection.[2][3][4]
Respiratory IrritationH335Use only in a well-ventilated area or under a chemical fume hood.[2][3]
Acute Oral ToxicityH301, H302Do not eat, drink, or smoke when using this product.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with national and local regulations.[5] The following steps provide a general framework for its safe disposal:

  • Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure you are wearing the appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection.[2][4] All handling of the waste should be performed in a well-ventilated area or under a chemical fume hood.[2]

  • Waste Collection:

    • Collect waste this compound in its original container or a designated, properly labeled, and sealed waste container.[5]

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[5]

  • Spill Management:

    • In the event of a spill, do not allow the chemical to enter drains.[5]

    • Contain the spill using an inert, liquid-absorbent material such as Chemizorb®, sand, or earth.[5][6]

    • Carefully collect the absorbed material into a suitable container for disposal.[2]

    • Clean the affected area thoroughly.[5]

  • Container Disposal:

    • Empty containers should be handled as the product itself.[5]

    • Do not reuse empty containers. They should be disposed of through an approved waste disposal plant.[2][4][5]

  • Final Disposal:

    • The ultimate disposal of this compound waste must be carried out by a licensed and approved waste disposal service.[2][3][4][5]

    • Consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with all relevant regulations.

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

start Start: Need to dispose of This compound ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_waste Assess Waste Type (Unused product, contaminated material, empty container) spill Is there a spill? assess_waste->spill ppe->assess_waste collect_waste Collect waste in a properly labeled, sealed container no_mixing Do not mix with other waste collect_waste->no_mixing spill->collect_waste No contain_spill Contain spill with inert absorbent material spill->contain_spill Yes collect_spill Collect absorbed material for disposal contain_spill->collect_spill store_waste Store waste in a designated, secure area collect_spill->store_waste no_mixing->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service store_waste->contact_ehs end_disposal Arrange for professional disposal contact_ehs->end_disposal

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-(1-Pyrrolidinyl)piperidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 4-(1-Pyrrolidinyl)piperidine (CAS No. 5004-07-9). Adherence to these procedures is essential for ensuring laboratory safety and minimizing risks associated with this corrosive and irritant compound.

Hazard Summary

This compound is a chemical compound that poses significant health risks upon exposure. It is classified as a corrosive and irritant substance that can cause severe skin burns and eye damage.[1] Inhalation may lead to respiratory irritation.[1] Understanding these hazards is the first step toward safe handling.

GHS Hazard Classifications:

Hazard ClassCategoryGHS Code
Skin Corrosion/Irritation1B / 2H314 / H315
Serious Eye Damage/Irritation1 / 2AH314 / H319
Specific Target Organ Toxicity (Single Exposure)3H335

Data sourced from PubChem and Fisher Scientific Safety Data Sheets.[1][2][3]

Signal Word: Danger[1]

Hazard Statements:

  • H314: Causes severe skin burns and eye damage.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial. The following step-by-step protocol outlines the necessary engineering controls, personal protective equipment (PPE), and handling procedures.

1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required to minimize inhalation exposure.

  • Safety Stations: Ensure immediate access to an eyewash station and a safety shower.

2. Personal Protective Equipment (PPE):

The selection of appropriate PPE is critical to prevent contact and exposure.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield.Protects against splashes and vapors, preventing severe eye damage.[4][5]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents direct skin contact and potential burns.[5]
Body Protection Chemical-resistant lab coat, apron, or coveralls.Protects skin and personal clothing from splashes and spills.[5]
Respiratory Protection NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and amines.Required if working outside of a fume hood or if ventilation is inadequate, to prevent respiratory irritation.[5][6]

3. Handling Procedure:

  • Pre-Handling:

    • Read and understand the Safety Data Sheet (SDS) thoroughly.

    • Ensure all necessary PPE is available and in good condition.

    • Confirm that the chemical fume hood is functioning correctly.

    • Have appropriate spill cleanup materials readily available.

  • During Handling:

    • Avoid direct contact with the substance.

    • Do not eat, drink, or smoke in the handling area.

    • Wash hands thoroughly after handling.[2]

    • Keep the container tightly closed when not in use.[2]

  • Post-Handling:

    • Decontaminate the work area.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands and any exposed skin thoroughly.

Emergency Procedures

In the event of an exposure or spill, immediate action is required.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

For spills, evacuate the area, and if it is a large spill, contact emergency services. For small spills, use an appropriate absorbent material, and collect the waste in a sealed container for disposal.

Disposal Plan

Proper disposal of this compound and its contaminated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Collect all waste containing this compound, including unused product, contaminated absorbents, and disposable PPE, in a designated, properly labeled, and sealed hazardous waste container.

2. Labeling:

  • The waste container must be clearly labeled with "Hazardous Waste" and the chemical name: "this compound".

3. Storage:

  • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Disposal:

  • Dispose of the hazardous waste through a licensed and approved hazardous waste disposal company. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of this chemical down the drain.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Read SDS prep_ppe Don PPE prep_sds->prep_ppe prep_hood Verify Fume Hood prep_ppe->prep_hood prep_spill Prepare Spill Kit prep_hood->prep_spill handle_chem Handle Chemical in Fume Hood prep_spill->handle_chem post_decon Decontaminate Work Area handle_chem->post_decon post_ppe Dispose of Contaminated PPE post_decon->post_ppe post_wash Wash Hands post_ppe->post_wash disp_collect Collect Waste post_ppe->disp_collect disp_label Label Container disp_collect->disp_label disp_store Store Securely disp_label->disp_store disp_dispose Professional Disposal disp_store->disp_dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Pyrrolidinyl)piperidine
Reactant of Route 2
Reactant of Route 2
4-(1-Pyrrolidinyl)piperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.